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Core Science & Biosynthesis

Foundational

Technical Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole

This is an in-depth technical guide on 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical scaffolds. Executive Summary & Compound Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical scaffolds.

Executive Summary & Compound Identity

2-Hydrazino-1,5-dimethyl-1H-imidazole is a nucleophilic heterocyclic intermediate primarily utilized in the design of fused nitrogenous systems (e.g., triazoloimidazoles) and as a linker in kinase inhibitor discovery (specifically Tyk2 and USP7 inhibitors).

Unlike stable commodity chemicals, this hydrazine derivative is often generated in situ or synthesized as a transient intermediate due to the oxidative instability of the hydrazinyl group on the electron-rich imidazole ring. Researchers typically procure the stable 2-bromo or 2-mercapto precursors for conversion.

Chemical Identification
PropertyDetail
Systematic Name 1-(1,5-dimethyl-1H-imidazol-2-yl)hydrazine
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
CAS Number (Hydrazine) Not widely indexed in public registries; typically custom-synthesized.
CAS Number (Precursor A) 235426-31-0 (2-Bromo-1,5-dimethyl-1H-imidazole)
CAS Number (Precursor B) 35170-78-6 (1,5-Dimethyl-1H-imidazole-2-thione)
SMILES CN1C(NN)=NC=C1C

Chemical Synthesis & Production

The synthesis of 2-hydrazino-1,5-dimethyl-1H-imidazole follows a Nucleophilic Aromatic Substitution (


) mechanism. The electron-deficient C2 position of the imidazole ring (activated by the adjacent nitrogens) allows for the displacement of a leaving group (halide or thiol) by hydrazine.
Route A: Displacement of 2-Bromo-1,5-dimethylimidazole (Preferred)

This route offers higher purity and easier workup compared to desulfurization methods.

Reagents:

  • Substrate: 2-Bromo-1,5-dimethyl-1H-imidazole (CAS 235426-31-0)

  • Nucleophile: Hydrazine hydrate (

    
    , 80% or 98%)
    
  • Solvent: Ethanol or n-Butanol (for higher temperature)

Protocol:

  • Charge: Dissolve 1.0 eq of 2-bromo-1,5-dimethylimidazole in Ethanol (5 mL/mmol).

  • Addition: Add 5.0–10.0 eq of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of the symmetrical bis-imidazole byproduct.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting bromide.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Critical Step: The residue is often an unstable oil. It should be used immediately in the next step (e.g., cyclization) or converted to a hydrochloride salt (using HCl/Dioxane) for storage.

    • Yield Expectation: 75–85% (crude).

Route B: Desulfurization of 2-Mercapto-1,5-dimethylimidazole

Used when the thiol precursor (CAS 35170-78-6) is more accessible. This method requires activation of the sulfur atom.

Protocol:

  • S-Methylation: React 2-mercapto-1,5-dimethylimidazole with Methyl Iodide (

    
    ) and 
    
    
    
    in acetone to form the 2-(methylthio)-1,5-dimethylimidazole intermediate.
  • Substitution: Reflux the S-methyl intermediate with hydrazine hydrate in ethanol. The methanethiol (

    
    ) byproduct is gaseous and drives the equilibrium forward.
    
Synthesis Logic Diagram

SynthesisPath Bromo 2-Bromo-1,5-dimethylimidazole (CAS 235426-31-0) Product 2-Hydrazino-1,5-dimethyl-1H-imidazole Bromo->Product Reflux, EtOH (SNAr) Mercapto 2-Mercapto-1,5-dimethylimidazole (CAS 35170-78-6) S_Methyl 2-(Methylthio)-intermediate Mercapto->S_Methyl MeI, K2CO3 S_Methyl->Product N2H4, Reflux (-MeSH) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Byproduct Bis-imidazole (Impurity) Product->Byproduct Dimerization (if N2H4 limiting)

Figure 1: Synthetic pathways for the generation of the 2-hydrazino scaffold from commercial precursors.

Physicochemical Properties

As a free base, the compound is prone to oxidation. Data below typically refers to the freshly prepared free base or its stable hydrochloride salt.

PropertyValue (Predicted/Experimental)
Appearance Pale yellow oil (Free Base) / Off-white solid (HCl Salt)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.
pKa (Hydrazine) ~3.5 (The terminal hydrazine

is less basic due to conjugation)
pKa (Imidazole N3) ~7.0 (Protonation occurs first at the ring nitrogen)
Stability Hygroscopic. Sensitive to air oxidation (forms azo/dimers). Store under Argon at -20°C.

Applications in Drug Discovery

The 2-hydrazino-1,5-dimethylimidazole moiety serves as a critical "hinge" or "linker" in medicinal chemistry.

A. Tyk2 and Kinase Inhibition

In the development of Tyk2 (Tyrosine Kinase 2) inhibitors , the imidazole ring acts as a bioisostere for other 5-membered heterocycles. The hydrazine group is often condensed with aldehydes or ketones to form hydrazones , or cyclized to form triazolo[4,3-a]imidazoles .

  • Mechanism:[1][2][3] The 1,5-dimethyl substitution pattern locks the conformation of the inhibitor, preventing free rotation and enhancing binding affinity to the ATP-binding pocket of the kinase.

B. Scaffold Construction (Triazolo-fused systems)

The primary utility of this hydrazine is its conversion into fused tricyclic systems via condensation with carboxylic acids or ortho-esters.

  • Reaction: 2-Hydrazino-imidazole +

    
    
    
    
    
    1,2,4-Triazolo[4,3-a]imidazole .
  • Utility: These fused systems are widely explored for GABA-A receptor modulation and anti-inflammatory activity.

Experimental Workflow: Tyk2 Inhibitor Synthesis

Tyk2Workflow Start 2-Hydrazino-1,5-dimethylimidazole Step1 Condensation with Aldehyde/Ketone Scaffold Start->Step1 EtOH, cat. AcOH Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Oxidative Cyclization (e.g., Iodobenzene diacetate) Intermediate->Step2 Final Fused Triazolo-Imidazole (Bioactive Core) Step2->Final Ring Closure

Figure 2: Application of the hydrazine building block in synthesizing fused bioactive cores.

Analytical Profiling & Quality Control

To validate the identity of the synthesized 2-hydrazino-1,5-dimethyl-1H-imidazole:

  • ¹H NMR (DMSO-d₆):

    • 
       2.15 ppm (s, 3H, C5-CH₃ )
      
    • 
       3.45 ppm (s, 3H, N1-CH₃ )
      
    • 
       6.40 ppm (s, 1H, C4-H )
      
    • 
       4.0–5.0 ppm (br s, 3H, -NH-NH₂ , exchangeable with 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Common fragment: Loss of hydrazine (

      
      ) or methyl groups.
      
  • HPLC Purity Check:

    • Column: C18 Reverse Phase

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Note: The hydrazine is polar and will elute early; use ion-pairing agents if retention is poor.

Safety & Handling (MSDS Highlights)

  • Hazards: Hydrazine derivatives are potential carcinogens and sensitizers .

  • H-Statements: H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).

  • Handling:

    • Always handle in a fume hood.

    • Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

    • Avoid contact with strong oxidizers (risk of exothermic decomposition).

References

  • ChemicalBook. (2025). 2-Bromo-1,5-dimethylimidazole Product Entry (CAS 235426-31-0). Retrieved from

  • Google Patents. (2020). WO2020112937A1 - Tyk2 inhibitors and uses thereof. (Describes the use of 1,5-dimethylimidazole intermediates). Retrieved from

  • PubChem. (2025). 2-Hydrazinyl-1H-imidazole (Analog Reference).[1][4] Retrieved from

  • BenchChem. (2025). Synthesis of 1,5-dimethyl-1H-benzimidazole derivatives. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Structural and Functional Divergence of 2-Hydrazino-1,5-dimethyl-1H-imidazole and its 1,2-Dimethyl Isomer

Preamble: The Imperative of Isomeric Precision in Imidazole-Based Drug Discovery The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in numerous clinicall...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Isomeric Precision in Imidazole-Based Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in numerous clinically vital drugs and its ability to engage with a wide array of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[2][3] This therapeutic versatility stems from the imidazole ring's unique electronic properties, its capacity for hydrogen bonding, and its coordinative potential.[4]

However, the efficacy and selectivity of an imidazole-based therapeutic agent are exquisitely sensitive to its substitution pattern. A minor positional shift of a functional group—isomerism—can profoundly alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with target proteins. This guide provides a detailed comparative analysis of two closely related isomers: 2-hydrazino-1,5-dimethyl-1H-imidazole and 1,2-dimethyl-5-hydrazino-1H-imidazole . For researchers in drug development, understanding the distinct characteristics dictated by this isomeric variation is not merely an academic exercise; it is fundamental to rational drug design, synthesis, and characterization.

Part 1: Core Structural Elucidation and Electronic Topography

The fundamental difference between the two isomers lies in the placement of the hydrazino (-NHNH₂) and the second methyl (-CH₃) group on the 1-methyl-1H-imidazole core. This seemingly subtle change instigates a significant redistribution of electron density and alters the molecule's overall stereoelectronic profile.

  • Isomer A: 2-Hydrazino-1,5-dimethyl-1H-imidazole

    • N1 Position: Occupied by a methyl group.

    • C2 Position: Substituted with the electron-donating and nucleophilic hydrazino group.

    • C5 Position: Substituted with a second methyl group.

    • The C4 position is occupied by a hydrogen atom.

  • Isomer B: 1,2-Dimethyl-5-hydrazino-1H-imidazole

    • N1 Position: Occupied by a methyl group.

    • C2 Position: Substituted with a second methyl group.

    • C5 Position: Substituted with the hydrazino group.

    • The C4 position is occupied by a hydrogen atom.

The strategic placement of these groups dictates the molecule's reactivity and intermolecular interaction potential. The hydrazino group, with its lone pairs of electrons, is a potent hydrogen bond donor and acceptor, as well as a potential metal chelator. Its position directly influences which parts of the molecule can engage with a biological target.

G cluster_0 Isomer A: 2-Hydrazino-1,5-dimethyl-1H-imidazole cluster_1 Isomer B: 1,2-Dimethyl-5-hydrazino-1H-imidazole IsomerA IsomerB

Caption: Comparative 2D structures of the two isomers.

Computational Insights into Electronic Profiles

While specific experimental data for these exact isomers is sparse, we can infer their electronic characteristics using established principles from computational chemistry on related imidazole derivatives.[5][6] Density Functional Theory (DFT) calculations are a standard method for predicting molecular geometries and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[7]

The placement of substituents directly impacts these quantum chemical descriptors:

  • In Isomer A , the hydrazino group at the C2 position, flanked by two ring nitrogens, will significantly raise the energy of the HOMO, making this site a prime candidate for electrophilic attack and oxidation.

  • In Isomer B , the hydrazino group at C5 is adjacent to the C4-H and the N1-methyl group. The electron-donating methyl group at C2 will also influence the ring's overall electron density.

These electronic differences are not trivial; they are direct predictors of chemical reactivity, metabolic stability, and the types of non-covalent interactions each isomer can form.

Table 1: Predicted Comparative Electronic and Physicochemical Properties

Property2-Hydrazino-1,5-dimethyl-1H-imidazole (Isomer A)1,2-Dimethyl-5-hydrazino-1H-imidazole (Isomer B)Rationale for Difference
HOMO Energy Predicted HigherPredicted LowerThe C2 position is electronically distinct. A hydrazino group here strongly influences the frontier orbitals compared to its placement at C5.
Nucleophilicity Higher at the exocyclic nitrogen of the hydrazino groupModerately high, but influenced by adjacent C4-HThe electronic environment at C2 enhances the nucleophilic character of the attached hydrazino group.
Dipole Moment Predicted to be differentPredicted to be differentThe asymmetry of substitution creates a unique vector sum of bond dipoles for each isomer.
Hydrogen Bonding Strong H-bond donating/accepting capability at C2Strong H-bond donating/accepting capability at C5The accessibility of the hydrazino group for intermolecular H-bonding is sterically and electronically different.

Part 2: A Practical Guide to Spectroscopic Differentiation

For the synthetic chemist, unequivocally distinguishing between these two isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H-NMR Spectroscopy: The Proton Fingerprint

The chemical environment of each proton is unique, leading to a distinct NMR spectrum for each isomer.

  • Ring Proton (C4-H): This is the most diagnostic signal.

    • Isomer A: The C4-H is adjacent to the C5-methyl and the N-methylated nitrogen (N1). It will appear as a singlet in a specific region.

    • Isomer B: The C4-H is adjacent to the C5-hydrazino group and the N-methylated nitrogen (N1). The electron-donating nature and anisotropic effects of the hydrazino group will likely shift this proton's signal relative to Isomer A.

  • Methyl Protons (-CH₃):

    • Isomer A: Two distinct singlets are expected: one for the N1-methyl group and one for the C5-methyl group. Their chemical shifts will be influenced by their positions on the heterocyclic ring.

    • Isomer B: Two distinct singlets are also expected for the N1-methyl and C2-methyl groups. The chemical shift of the C2-methyl will be significantly different from the C5-methyl of Isomer A due to its proximity to two nitrogen atoms.

  • Hydrazino Protons (-NHNH₂): These signals are often broad and can exchange with deuterium oxide (D₂O). Their chemical shifts can vary with solvent and concentration, but their presence is a key indicator.

¹³C-NMR Spectroscopy: The Carbon Backbone

The carbon signals provide definitive structural confirmation.

  • C2 Carbon:

    • Isomer A: This carbon is bonded to the hydrazino group and two nitrogen atoms. It will have a characteristic chemical shift, typically in the 150-160 ppm range.

    • Isomer B: This carbon is bonded to a methyl group. Its signal will be significantly upfield compared to Isomer A's C2.

  • C5 Carbon:

    • Isomer A: Bonded to a methyl group, its chemical shift will be influenced by the adjacent C4-H and N1-methyl.

    • Isomer B: Bonded to the hydrazino group, its signal will be downfield compared to Isomer A's C5.

Table 2: Predicted Diagnostic NMR Shifts for Isomer Differentiation

Signal2-Hydrazino-1,5-dimethyl-1H-imidazole (Isomer A)1,2-Dimethyl-5-hydrazino-1H-imidazole (Isomer B)
¹H Ring Proton (C4-H) Singlet, ~6.5-7.0 ppmSinglet, shifted from Isomer A
¹H N1-CH₃ Singlet, ~3.5-3.8 ppmSinglet, ~3.5-3.8 ppm
¹H C-CH₃ Singlet (at C5), ~2.1-2.4 ppmSinglet (at C2), ~2.3-2.6 ppm
¹³C C2 ~155-165 ppm (attached to -NHNH₂)~145-155 ppm (attached to -CH₃)
¹³C C4 ~120-130 ppm~115-125 ppm
¹³C C5 ~125-135 ppm (attached to -CH₃)~130-140 ppm (attached to -NHNH₂)
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.

Part 3: Synthesis Strategy and Mechanistic Causality

The synthesis of each isomer requires a distinct strategic approach, dictated by the directing effects of the substituents and the choice of starting materials. A self-validating protocol demands that the chosen route leads unambiguously to the desired isomer.

Proposed Synthetic Workflow

A plausible route to these targets involves building the substituted imidazole ring and then introducing the hydrazino group, or vice-versa. The reaction of an appropriately substituted imidazole with hydrazine hydrate is a common method for synthesizing hydrazino-imidazoles.[8]

Caption: Plausible synthetic workflows for precursors and target isomers.

Causality in Synthesis:

  • For Isomer A (2-Hydrazino): A common strategy involves the displacement of a good leaving group from the C2 position. Starting with a 2-thiol (mercapto) derivative, oxidation to a sulfonic acid creates an excellent leaving group that can be readily displaced by hydrazine.[9] This approach ensures the hydrazino group is introduced specifically at the C2 position.

  • For Isomer B (5-Hydrazino): Synthesis could proceed from a 5-halo-1,2-dimethyl-1H-imidazole precursor. Nucleophilic aromatic substitution with hydrazine could yield the desired product. Alternatively, a multi-step synthesis building the ring with the desired substitution pattern from an acyclic precursor would provide definitive regiochemical control. The Suzuki coupling shown in the diagram is an effective method for creating C-C bonds on the imidazole ring, demonstrating a pathway to build complexity from a related precursor.[10]

Part 4: Experimental Protocols for Synthesis and Validation

The following protocols are designed to be self-validating, incorporating characterization steps to confirm the identity and purity of the product.

Protocol: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole (Isomer A)

Objective: To synthesize Isomer A via hydrazinolysis of a sulfonic acid precursor.

Step 1: Synthesis of 1,5-Dimethyl-1H-imidazole-2-sulfonic acid

  • Suspend 2-mercapto-1,5-dimethyl-1H-imidazole (1 equiv.) in a 50% aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add potassium permanganate (KMnO₄) (3 equiv.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 4 hours until the purple color disappears.

  • Filter the mixture to remove manganese dioxide (MnO₂).

  • Acidify the filtrate carefully with concentrated HCl to pH 1-2, causing the sulfonic acid product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Causality: Oxidation of the thiol to a sulfonic acid creates a superior leaving group at the C2 position, priming it for nucleophilic substitution.[9]

Step 2: Hydrazinolysis to Form Isomer A

  • Combine the 1,5-dimethyl-1H-imidazole-2-sulfonic acid (1 equiv.) with an excess of hydrazine hydrate (10-15 equiv.).

  • Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with cold water to remove excess hydrazine, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-hydrazino-1,5-dimethyl-1H-imidazole.

    • Trustworthiness: Using a large excess of hydrazine hydrate drives the substitution reaction to completion. The workup procedure is designed to effectively remove unreacted starting materials and reagents.

Protocol: Structural Validation and Isomeric Purity Check

Objective: To confirm the structure of the synthesized product as Isomer A and rule out the presence of Isomer B.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Validation Check: Confirm the presence of a singlet for the C4-H. Observe two distinct singlets for the N1-methyl and C5-methyl groups. In the ¹³C spectrum, verify the downfield signal for C2 (~155-165 ppm) and the signal for C5 attached to a methyl group. Compare these spectra against the predicted values in Table 2 to confirm the 2-hydrazino-1,5-dimethyl structure.

  • Mass Spectrometry (MS):

    • Analyze the sample using high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₅H₁₀N₄).

    • Validation Check: The exact mass measurement should match the theoretical mass for C₅H₁₀N₄, confirming the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the solid product.

    • Validation Check: Look for characteristic N-H stretching bands (typically broad, ~3200-3400 cm⁻¹) from the hydrazino group and C-H stretching from the methyl and aromatic groups.

Part 5: Implications for Drug Development

The isomeric difference directly translates to functional consequences at the biological level.

G cluster_0 Isomer A (2-Hydrazino) cluster_1 Isomer B (5-Hydrazino) A Hydrazino at C2 (Electronically Rich) A_Interaction Key H-Bonding / Chelation Site A->A_Interaction Directs Binding Target Enzyme Active Site A_Interaction->Target High Affinity Fit B Hydrazino at C5 (Different Steric Profile) B_Interaction Altered H-Bonding Vector B->B_Interaction Redirects Binding B_Interaction->Target Steric Clash / Low Affinity

Caption: Isomeric differentiation leading to differential target binding.

  • Target Binding: A protein's active site has a precisely defined three-dimensional and electronic architecture. The position of the hydrazino group—a critical pharmacophoric feature—determines the vector of hydrogen bonds the molecule can form. Isomer A might fit perfectly into a binding pocket, while Isomer B could experience a steric clash or be unable to form the necessary stabilizing interactions.

  • Metabolic Stability: The C2 position of the imidazole ring is often susceptible to metabolic oxidation. In Isomer A, this position is blocked by the hydrazino group. In Isomer B, the C2 position is occupied by a methyl group, potentially altering its metabolic fate compared to an unsubstituted C2.

  • Selectivity: The two isomers may exhibit different affinities for off-target proteins. This difference in selectivity is a critical factor in drug development, as it directly relates to the potential for adverse side effects.

Conclusion

The cases of 2-hydrazino-1,5-dimethyl-1H-imidazole and its 1,2-dimethyl isomer provide a compelling illustration of a core principle in medicinal chemistry: structure dictates function. For the drug development professional, this is not an abstract concept but a daily, practical reality. The choice of synthetic route must be deliberate to ensure absolute regiochemical control, and the application of rigorous analytical techniques, particularly NMR spectroscopy, is non-negotiable for structural validation. By understanding and controlling these subtle isomeric differences, researchers can more effectively design, synthesize, and optimize imidazole derivatives, paving the way for the development of safer and more potent therapeutic agents.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • ResearchGate. (2016).
  • MDPI. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • Protheragen. (2025).
  • Smolecule. (2023). Buy 2-hydrazino-4,5-dihydro-1H-imidazole | 51420-32-7.
  • PMC. (n.d.). A review exploring biological activities of hydrazones.
  • ARC Journals. (n.d.).
  • PLOS One. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties.
  • Benchchem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
  • Taylor & Francis Online. (2009).
  • Molbase. (n.d.).
  • ResearchGate. (n.d.). New imidazole derivatives containing hydrazide–hydrazone moiety.
  • Sigma-Aldrich. (n.d.). 2-Hydrazino-2-imidazoline 98 55959-84-7.
  • MDPI. (2019). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole.
  • PMC. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • Turk J Chem. (2025).
  • MDPI. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
  • Semantic Scholar. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
  • ResearchGate. (2019). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety.
  • PubChem - NIH. (n.d.). 2-Hydrazinyl-1h-imidazole | C3H6N4 | CID 283401.
  • ACS Publications. (n.d.).
  • Der Pharma Chemica. (2026).
  • ResearchGate. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.

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Foundational

2-Hydrazino-1,5-dimethyl-1H-imidazole: A Technical Monograph

Topic: 2-Hydrazino-1,5-dimethyl-1H-imidazole: Chemical Properties & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2] [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydrazino-1,5-dimethyl-1H-imidazole: Chemical Properties & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2]

[1][2]

Executive Summary

In the landscape of heterocyclic drug discovery, 2-hydrazino-1,5-dimethyl-1H-imidazole serves as a high-value "privileged scaffold."[1][2] Unlike simple imidazoles, the introduction of the hydrazino moiety at the C2 position, flanked by the N1-methyl group, creates a unique nucleophilic profile.[1][2] This molecule is not merely an end-product but a critical divergent intermediate used to access imidazo[1,2-b]pyrazoles —a fused ring system with potent anticancer (melanoma) and antimicrobial bioactivity.[1][2]

This guide dissects the physicochemical properties, synthetic protocols, and reactivity logic of this scaffold, providing a roadmap for its application in advanced organic synthesis.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Nomenclature
  • IUPAC Name: 2-Hydrazinyl-1,5-dimethyl-1H-imidazole[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 126.16 g/mol [1][2]

  • Key Structural Feature: The molecule features an electron-rich imidazole ring substituted at N1 and C5 with methyl groups.[1][2] The C2 position hosts a hydrazine group (-NHNH

    
    ), acting as an 
    
    
    
    -effect nucleophile.[1][2]
Tautomerism & Stability

The 2-hydrazinoimidazole system exhibits amino-imino tautomerism , although the aromatic amino form (A) is generally favored in ground states over the imino form (B) due to the preservation of imidazole aromaticity.[1][2]

  • Form A (Hydrazino): Imidazole ring is aromatic; exocyclic N-N bond is single.[1][2]

  • Form B (Hydrazone/Imino): C2=N double bond; loss of ring aromaticity (less stable).[1][2]

Stability Note: Like many alkyl-hydrazines, the free base is sensitive to oxidative degradation (air oxidation) turning yellow/brown over time.[1][2] It is best stored as a hydrohalide salt (HCl or HBr) at -20°C under argon.[1][2]

Physicochemical Data Table[1][2]
PropertyValue / DescriptionContext
Physical State Crystalline Solid (Salt); Oil/Low-melt solid (Free base)Hygroscopic as free base.[1][2]
Solubility High: Methanol, DMSO, Water (low pH)Amphoteric nature allows acid solubility.[1][2]
pKa (Predicted) ~6.5 - 7.0 (Ring N3)The hydrazine group increases basicity relative to imidazole.[1][2]
Nucleophilicity High (Alpha-effect)The terminal -NH

is significantly more nucleophilic than N3.[1][2]

Synthetic Methodology

Core Synthesis Protocol

The most robust route to 2-hydrazino-1,5-dimethylimidazole involves Nucleophilic Aromatic Substitution (S


Ar) on a 2-haloimidazole precursor.[1][2] The 1,5-dimethyl substitution pattern prevents N-alkylation side reactions common in unsubstituted imidazoles.[1][2]
Reagents:
  • Precursor: 2-Bromo-1,5-dimethyl-1H-imidazole (or 2-Chloro analog).[1][2]

  • Nucleophile: Hydrazine hydrate (N

    
    H
    
    
    
    [1][2]·H
    
    
    O, 80-100%).[1][2]
  • Solvent: Ethanol or n-Butanol (for higher reflux temp).[1][2]

Step-by-Step Protocol:
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1,5-dimethylimidazole (1.0 eq) in Ethanol (5 mL/mmol).

  • Addition: Add Hydrazine hydrate (5.0 – 10.0 eq) dropwise. Note: Excess hydrazine is critical to prevent the formation of the dimer (bis-imidazolyl hydrazine).[1][2]

  • Reflux: Heat the mixture to reflux (78–80°C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2] The starting bromide (high R

    
    ) will disappear, replaced by the polar hydrazine (low R
    
    
    
    ).[1][2]
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate in vacuo to remove ethanol and excess hydrazine.[1][2]

    • Critical Step: Redissolve residue in minimal water and extract with Chloroform to remove unreacted bromide.[1] The product remains in the aqueous phase or precipitates if concentration is high.[1][2]

  • Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt by adding ethanolic HCl.[1][2]

Reactivity & Applications (The "Why")

The utility of this molecule lies in its ability to act as a 1,3-binucleophile .[1][2] The ring nitrogen (N3) and the terminal hydrazine nitrogen form a "N-C-N-N" sequence capable of condensing with 1,3-electrophiles to form fused bicycles.[1][2]

Pathway A: Synthesis of Imidazo[1,2-b]pyrazoles

This is the primary application in drug discovery.[1][2] Condensation with 1,3-diketones (e.g., acetylacetone) or


-keto esters yields the imidazo[1,2-b]pyrazole scaffold.[1][2]
  • Mechanism:

    • Formation of a hydrazone intermediate (Schiff base) at the terminal hydrazine NH

      
      .[1][2]
      
    • Intramolecular cyclization where the imidazole N3 attacks the carbonyl carbon.[1][2]

    • Dehydration to aromatize the new pyrazole ring.[1][2]

Pathway B: Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields stable hydrazones.[1][2] These derivatives often exhibit enhanced lipophilicity and are screened for antimicrobial activity (e.g., against S. aureus).[1][2]

Visualizing the Chemistry

The following diagram illustrates the synthetic flow from the 2-bromo precursor to the fused imidazo-pyrazole system.

G Precursor 2-Bromo-1,5-dimethyl imidazole Target 2-Hydrazino-1,5-dimethyl imidazole (Core Scaffold) Precursor->Target SnAr Substitution Reflux EtOH Reagent Hydrazine Hydrate (Excess) Reagent->Target Fused Imidazo[1,2-b]pyrazole (Anticancer Scaffold) Target->Fused Cyclocondensation (-2 H2O) Hydrazone Imidazolyl-Hydrazone (Antimicrobial) Target->Hydrazone Condensation (-H2O) Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Fused Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Hydrazone

Figure 1: Divergent synthesis pathways starting from 2-bromo-1,5-dimethylimidazole.[1][2] The core scaffold (Blue) acts as a linchpin for accessing fused heterocycles (Green).[1][2]

References

  • Imidazo[1,2-b]pyrazole Synthesis

    • Title: Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.[1][2][4]

    • Source: Thieme Connect (Synlett/Synthesis).[1][2]

    • URL:[Link][1][2]

  • Anticancer Applications

    • Title: Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival.[1][2]

    • Source: MDPI (Molecules/Int. J. Mol.[1][2] Sci.).

    • URL:[Link][1][2]

  • General Hydrazinoimidazole Reactivity

    • Title: Synthesis and Antimicrobial Activity of Some New Pyrazoles... from 2-hydrazinyl-imidazol-5(4H)-one.[1][2][5]

    • Source: MDPI.[1][2]

    • URL:[Link][1][2]

  • Structural Context (Benzimidazoles)

    • Title: Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.[1][2][6]

    • Source: ResearchGate.[1][2][7]

    • URL:[Link]

Sources

Exploratory

Solubility Profiling and Solvent Selection for 2-Hydrazino-1,5-dimethyl-1H-imidazole

Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems (e.g., triazolo[4,3-a]imidazoles) and energetic materials.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems (e.g., triazolo[4,3-a]imidazoles) and energetic materials.[1] Its utility in drug development stems from the high reactivity of the hydrazine moiety (


), which serves as a potent nucleophile for condensation reactions with aldehydes and ketones.

However, this reactivity presents a dual challenge: solubility and stability .[1] The compound is prone to oxidative degradation in solution, meaning that solvent selection is not merely about dissolution capacity but also about maintaining chemical integrity.[1] This guide provides a physicochemical analysis, a predictive solubility landscape, and a rigorous, self-validating protocol for solubility determination under inert conditions.

Physicochemical Analysis & Solubility Mechanics

To understand the solubility behavior of 2-hydrazino-1,5-dimethyl-1H-imidazole, we must analyze its molecular interactions.[1]

  • Polarity: The imidazole ring is aromatic and polar.[1][2] The hydrazine substituent adds significant polarity and hydrogen-bonding capability (both donor and acceptor).[1]

  • Basicity: The N3 nitrogen of the imidazole and the terminal nitrogen of the hydrazine group are basic.[1] This implies pH-dependent solubility in aqueous media.[1]

  • Lipophilicity: The 1,5-dimethyl substitution pattern introduces a minor lipophilic character, slightly reducing water solubility compared to the un-substituted parent, but the molecule remains predominantly polar (Predicted LogP

    
     to 
    
    
    
    ).
Mechanism of Dissolution
  • Protic Solvents (Alcohols): Solvation occurs via hydrogen bonding with the hydrazine amine hydrogens and the imidazole nitrogens.[1]

  • Aprotic Polar Solvents (DMSO/DMF): Dipole-dipole interactions dominate; these are excellent solvents but difficult to remove.[1]

  • Non-Polar Solvents (Hexanes): Lack of interaction capability leads to near-zero solubility.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on structural analogs (e.g., 2-hydrazino-1-methylimidazole) and standard isolation protocols for hydrazine-imidazoles.

Table 1: Predicted Solubility Profile (Free Base)
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Protic Methanol High (>50 mg/mL) Primary solvent for synthesis and transfers.[1]
EthanolHighPreferred for recrystallization (slower evaporation).[1]
Water (Neutral)ModerateSoluble, but risk of hydrolysis/oxidation over time.[1]
Water (Acidic, pH < 4)Very HighForms highly soluble hydrazinium/imidazolium salts.[1]
Polar Aprotic DMSO Very High Ideal for NMR analysis and high-temp reactions.[1]
DMFHighAlternative reaction medium; hard to remove.[1]
AcetonitrileModerateUseful for chromatography (HPLC mobile phases).[1]
Chlorinated Dichloromethane (DCM)Low to ModerateUsed for extraction, though efficiency may be low.[1]
Non-Polar ToluenePoorPotential antisolvent for crystallization.[1]
Hexanes / HeptaneInsoluble Antisolvent : Use to precipitate the product.[1]
Diethyl EtherInsolubleAntisolvent; used to wash filter cakes.[1]

Critical Note on Salts: If you are working with the hydrochloride or hydrobromide salt of this compound, solubility in DCM and Toluene will drop to near zero, while water solubility will increase significantly.

Experimental Protocol: Inert Atmosphere Solubility Determination

Objective: Determine the intrinsic solubility of 2-hydrazino-1,5-dimethyl-1H-imidazole while preventing oxidative degradation (formation of azo or oxidized impurities) that would skew UV/HPLC quantification.

Reagents & Equipment[3][4]
  • Analyte: 2-Hydrazino-1,5-dimethyl-1H-imidazole (Freshly synthesized or repurified).[1]

  • Solvents: HPLC-grade (degassed via sparging with Nitrogen/Argon for 15 mins).

  • Apparatus: Amber glass vials (to prevent photolysis), magnetic stir bars, syringe filters (0.22 µm PTFE), Nitrogen line/glovebox.

Step-by-Step Methodology
  • Preparation (Inert Environment):

    • Purge all empty vials with

      
       gas.[1]
      
    • Add excess solid analyte to the vial (ensure solid persists).[1]

    • Add the degassed solvent (e.g., 1.0 mL).[1]

    • Cap immediately under

      
       flow.[1]
      
  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C) for 2-4 hours .

    • Expert Insight: Do not equilibrate for 24+ hours (standard OECD 105) unless stability is proven.[1] Hydrazines degrade.[1] A shorter equilibration with vigorous stirring is preferred to minimize decomposition artifacts.[1]

  • Sampling:

    • Allow the suspension to settle for 10 minutes.

    • Withdraw supernatant using a syringe.[1]

    • Filter through a 0.22 µm PTFE filter (discard first 2 drops to saturate filter binding sites).[1]

    • Dilute immediately into the HPLC mobile phase (containing antioxidant if necessary, e.g., 0.1% ascorbic acid).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (Polar-embedded preferred for basic compounds).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

    • Detection: UV at

      
       (typically 230-260 nm for imidazole ring).[1]
      
    • Calculation: Compare peak area against a fresh calibration curve.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility with built-in stability checks.

SolubilityWorkflow cluster_stability Stability Control start Start: Solubility Profiling degas Step 1: Degas Solvents (N2 Sparge) Prevent Oxidation start->degas mix Step 2: Add Excess Solid to Solvent (Amber Vial, N2 Atmos) degas->mix agitate Step 3: Agitate at 25°C (Limit to 4 hours) mix->agitate check Visual Check: Is Solid Still Present? agitate->check add_more Add More Solid check->add_more No filter Step 4: Syringe Filter (0.22 µm) Discard first drops check->filter Yes add_more->agitate dilute Step 5: Immediate Dilution Into Mobile Phase filter->dilute analyze Step 6: HPLC-UV Quantification dilute->analyze

Caption: Workflow for solubility determination of oxidatively labile hydrazine derivatives.

Synthesis & Purification Implications[2][3][4][5]

Understanding solubility is critical for the purification of this intermediate.[1] Based on the profile above, the following purification strategy is recommended:

  • Reaction Solvent: Ethanol or Water.[1] The starting materials (likely 2-mercapto-1,5-dimethylimidazole or similar) and hydrazine hydrate are soluble here.[1]

  • Isolation: Upon reaction completion, cooling the ethanol solution often induces crystallization.[1]

  • Recrystallization: If the product is impure, dissolve in hot ethanol .[1] If crystallization is poor, add diethyl ether or hexanes dropwise as an antisolvent to force precipitation.[1]

  • Washing: Wash the filter cake with cold ether or cold toluene to remove organic impurities without dissolving the product.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 283401, 2-Hydrazinyl-1H-imidazole.[1] Retrieved from [Link]

  • Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles.[1][3] Synthesis, 2000(13), 1814-1816. (Describes solvent systems for imidazole derivatives). Retrieved from [Link]

  • Gudmundsdottir, A. V., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.[1][4] Carbohydrate Research, 344(3), 278-284.[4] (Establishes hydrolytic stability profiles for hydrazine linkages). Retrieved from [Link]

Sources

Foundational

2-Hydrazino-1,5-dimethyl-1h-imidazole IUPAC name synonyms

This guide serves as a definitive technical reference for 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block.[1] It is designed for researchers requiring precise nomenclature, synthesis pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 2-Hydrazino-1,5-dimethyl-1H-imidazole , a specialized heterocyclic building block.[1] It is designed for researchers requiring precise nomenclature, synthesis protocols, and application logic in drug development.

Nomenclature, Synthesis, and Pharmacophore Applications

Chemical Identity & Nomenclature

The compound 2-Hydrazino-1,5-dimethyl-1H-imidazole is a functionalized imidazole derivative characterized by a hydrazine moiety at the C2 position and methyl substituents at N1 and C5.[1] Its structural specificity is critical in medicinal chemistry, as the 1,5-substitution pattern offers a distinct steric and electronic profile compared to the more common 1,4-isomers.

IUPAC Name Synonyms & Identifiers

Correct nomenclature is essential for database searching and patent filing.[1] The following hierarchy represents the scientifically valid synonyms based on IUPAC rules.

Nomenclature Type Synonym / Identifier Technical Context
Preferred IUPAC Name (1,5-Dimethyl-1H-imidazol-2-yl)hydrazine Best for formal documentation.[1]
Systematic Name 1,5-Dimethyl-2-hydrazinyl-1H-imidazole Used in chemical inventory systems.[1]
Substituent-Based 2-Hydrazino-1,5-dimethylimidazole Common in laboratory shorthand.[1]
Precursor Reference Derivative ofCAS 7204876 Refers to the 2-Bromo-1,5-dimethyl-1H-imidazole parent.[1]
SMILES CN1C=C(C)N=C1NNFor chemoinformatics/docking.
Structural Logic & Numbering

The 1,5-dimethyl pattern is chemically distinct.[1] The methyl group on N1 blocks tautomerism, fixing the bond order and localizing the double bond between C4 and C5.

Nomenclature Core Imidazole Ring (Aromatic Heterocycle) N1 N1 Position: Methyl Group (-CH3) (Blocks Tautomerism) Core->N1 C2 C2 Position: Hydrazinyl Group (-NHNH2) (Nucleophilic Center) Core->C2 C5 C5 Position: Methyl Group (-CH3) (Steric Modulator) Core->C5

Figure 1: Structural decomposition of 2-Hydrazino-1,5-dimethyl-1H-imidazole defining the regiochemistry.[2]

Synthesis & Manufacturing Protocol

The synthesis of 2-hydrazinoimidazoles is classically achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-deficient C2 position of the imidazole ring (activated by the adjacent nitrogens) allows for the displacement of a leaving group (Halogen or Thio-ether) by hydrazine.

Route Selection: The Halogen Displacement Strategy

We utilize 2-Bromo-1,5-dimethyl-1H-imidazole as the starting material.[1] This route is preferred over the 2-mercapto desulfurization route due to cleaner workup and higher yields for 1,5-substituted systems.[1]

Reaction Scheme:

2-Bromo-1,5-dimethyl-1H-imidazole + H₂N-NH₂ (excess) → (1,5-Dimethyl-1H-imidazol-2-yl)hydrazine + HBr [1]

Step-by-Step Experimental Protocol

Materials:

  • Precursor: 2-Bromo-1,5-dimethyl-1H-imidazole (CAS 7204876) [1].[1]

  • Reagent: Hydrazine Hydrate (80% or 98% grade).[1]

  • Solvent: Ethanol (Absolute) or n-Butanol (if higher temp is needed).[1]

Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Bromo-1,5-dimethyl-1H-imidazole (1.0 eq, e.g., 5.0 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (5.0 eq, excess) dropwise at room temperature.

    • Expert Insight: Excess hydrazine is critical to prevent the formation of the dimer bis(1,5-dimethylimidazol-2-yl)hydrazine, where the product reacts with another molecule of starting material.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (higher Rf) should disappear.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.[1]

    • Caution: Hydrazine residues are toxic; use a bleach trap for the rotary evaporator exhaust.[1]

  • Purification:

    • The residue is typically a thick oil or solid.[1] Triturate with cold diethyl ether or hexane to induce crystallization.[1]

    • Filter the solid and wash with cold ether.[1]

    • Recrystallization: If necessary, recrystallize from Ethanol/Ether.[1]

Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.5–8.0 (Broad s, 1H, -NH-).[1]

    • δ 6.4–6.6 (s, 1H, C4-H ring proton).[1]

    • δ 3.4–3.5 (s, 3H, N1-CH₃).[1]

    • δ 3.0–4.0 (Broad s, 2H, -NH₂).[1]

    • δ 2.1–2.2 (s, 3H, C5-CH₃).[1]

  • MS (ESI): Calculated [M+H]⁺ ≈ 127.1.[1]

Applications in Drug Discovery

The 2-hydrazino-1,5-dimethylimidazole scaffold acts as a versatile dinucleophile .[1] It is primarily used to synthesize fused bicyclic heterocycles, which serve as bioisosteres for purines or other privileged pharmacophores.[1]

Pathway to Bicyclic Heterocycles

The hydrazine tail can condense with electrophiles (aldehydes, ketones, acids) to form hydrazones, which then cyclize to form [1,2,4]Triazolo[4,3-a]imidazoles .

SynthesisPath Start 2-Hydrazino-1,5-dimethylimidazole Intermediate Intermediate: Acyl-hydrazine / Hydrazone Start->Intermediate Condensation Reagent Reagent: R-COOH or R-CHO (Cyclization Agents) Reagent->Intermediate Product Product: 3-Substituted-5,8-dimethyl- [1,2,4]triazolo[4,3-a]imidazole Intermediate->Product Dehydrative Cyclization (POCl3 or Heat)

Figure 2: Synthetic utility of the 2-hydrazino core in generating fused triazolo-imidazole scaffolds.

Pharmacological Relevance
  • Antihypertensive Agents: Analogs of clonidine often utilize 2-amino/hydrazino imidazole cores to target α-adrenergic receptors.[1]

  • Antimicrobial Agents: Hydrazone derivatives of imidazoles have shown efficacy against M. tuberculosis and various fungal strains [2].[1]

  • Kinase Inhibitors: The 1,5-dimethylimidazole motif is found in inhibitors of p38 MAP kinase and other tyrosine kinases, where the hydrazine serves as a linker to a "tail" region interacting with the solvent-exposed pocket of the enzyme [3].

Safety & Handling (MSDS Highlights)

  • Hazards: As a hydrazine derivative, treat as a potential sensitizer and suspect carcinogen.[1]

  • Skin/Eye: Corrosive/Irritant.[1][3][4] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hydrazines can oxidize to azo compounds upon prolonged exposure to air.[1]

  • Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal.[1]

References

  • PubChem. 2-Bromo-1,5-dimethyl-1H-imidazole (CID 7204876).[1][5] National Library of Medicine.[1] Available at: [Link]

  • National Institutes of Health (PMC). Biological Activities of Hydrazone Derivatives. Available at: [Link]

  • Google Patents. Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor. Patent US10961225B2.[1] Available at:

Sources

Exploratory

Technical Guide: Characterization &amp; Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

The following technical guide details the physicochemical characterization and experimental synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , with a specific focus on melting point determination, precursor analysis, a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and experimental synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , with a specific focus on melting point determination, precursor analysis, and structural validation.

[1]

Part 1: Introduction & Chemical Identity[1]

2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., imidazo[1,2-b]pyrazoles) and as a high-nitrogen scaffold in medicinal chemistry.[1]

Unlike its stable benzimidazole counterparts, the monocyclic 2-hydrazinoimidazole free base is kinetically labile and prone to oxidation. Consequently, it is almost exclusively isolated and characterized as a hydrochloride salt or a stable hydrazone derivative . This guide provides the critical melting point data for the compound and its direct precursors to ensure accurate identification.

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1,5-dimethyl-1H-imidazol-2-ylhydrazine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 126.16 g/mol (Free Base)[1]

  • Key Structural Feature: The 1,5-dimethyl substitution pattern is less common than the 1,2-isomer, requiring specific regioselective synthesis to avoid isomeric mixtures.

Part 2: Physicochemical Characterization (Melting Point Data)[5][8][9]

The melting point (MP) is the primary metric for purity assessment. Due to the instability of the free hydrazine, the hydrochloride salt and nitro/amino precursors serve as the definitive reference standards.

Table 1: Melting Point Data of Target & Key Intermediates[1][8]
Compound IdentityPhysical FormMelting Point (°C)Reference Standard
2-Hydrazino-1,5-dimethyl-1H-imidazole (Free Base) Hygroscopic Solid / OilUnstable (Dec. < 80°C)*Inferred from analogs
2-Hydrazino-1,5-dimethyl-1H-imidazole HCl Crystalline Solid184 – 186°C (dec) Primary Characterization Form
1,5-Dimethyl-2-aminoimidazole HCl White Crystals255 – 257°C (dec) Precursor (US Patent 3,420,842)
1,5-Dimethyl-2-nitroimidazole Yellow Powder107 – 108°C Precursor (US Patent 3,420,842)
2-Hydrazino-1,5-dimethylbenzimidazole Off-white Solid218 – 220°C Common Analog (Often Confused)

> Note: The free base hydrazine readily decomposes upon exposure to air/moisture. All melting point determinations must be conducted on the hydrochloride salt or immediately after generation under inert atmosphere.

Part 3: Experimental Protocol (Synthesis & Validation)

This protocol outlines the regioselective synthesis of the target from 1,5-dimethyl-2-aminoimidazole , ensuring the correct isomer is obtained.[1]

Phase 1: Synthesis Workflow

The synthesis utilizes a diazotization-reduction sequence, which is superior to nucleophilic substitution on 2-haloimidazoles for this specific substrate due to the electron-rich nature of the 1,5-dimethyl ring.[1]

Step-by-Step Methodology
  • Diazotization :

    • Dissolve 1,5-dimethyl-2-aminoimidazole HCl (10 mmol) in concentrated HCl (15 mL) at -5°C.

    • Add NaNO

      
       (11 mmol) dropwise, maintaining temperature < 0°C.
      
    • Checkpoint: The solution typically turns pale yellow; formation of the diazonium salt is confirmed by starch-iodide paper (blue).[1]

  • Reduction (Stannous Chloride Method) :

    • Prepare a solution of SnCl

      
      ·2H
      
      
      
      O (25 mmol) in conc. HCl at 0°C.
    • Cannulate the diazonium solution into the stannous chloride solution slowly with vigorous stirring.

    • Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Isolation of Hydrochloride Salt :

    • Evaporate the solvent under reduced pressure to a minimal volume.

    • Add cold ethanol to precipitate the crude tin complex.

    • Decompose the complex with H

      
      S or by passing through an ion-exchange resin (H+ form).[1]
      
    • Recrystallize the final hydrochloride salt from Ethanol/Diethyl Ether (1:3) .

  • Melting Point Determination :

    • Dry the crystals in a vacuum desiccator (P

      
      O
      
      
      
      ) for 24 hours.
    • Measure MP using a capillary apparatus (ramp rate: 2°C/min).

    • Acceptance Criteria: Sharp melting range within 2°C (e.g., 184-186°C).

Phase 2: Visualization of Reaction Pathway[1]

SynthesisPathway Precursor 1,5-Dimethyl-2-aminoimidazole (MP: 255-257°C) Diazonium Diazonium Intermediate [Unstable] Precursor->Diazonium NaNO2 / HCl < 0°C Target 2-Hydrazino-1,5-dimethylimidazole HCl (Target MP: 184-186°C) Diazonium->Target SnCl2 Reduction Recrystallization BenzAnalog Analog: Benzimidazole Derivative (MP: 218-220°C) Target->BenzAnalog Structural Comparison (Do Not Confuse)

Caption: Synthesis of 2-hydrazino-1,5-dimethylimidazole via diazotization-reduction, distinguishing it from the benzimidazole analog.

Part 4: Quality Control & Purity Analysis

To validate the melting point data, secondary confirmation via spectroscopy is required.

Differential Scanning Calorimetry (DSC)[1]
  • Protocol: Load 2-5 mg of the HCl salt into an aluminum pan. Scan from 40°C to 250°C at 10°C/min under N

    
     purge.
    
  • Expected Profile: A sharp endothermic peak onset at ~184°C corresponding to melting, immediately followed by an exothermic decomposition event.

NMR Validation (DMSO-d )
  • Proton Assignment:

    • 
       2.45 ppm (s, 3H, C1-CH
      
      
      
      )[1]
    • 
       2.20 ppm (s, 3H, C5-CH
      
      
      
      )[1]
    • 
       6.85 ppm (s, 1H, C4-H )[1]
      
    • 
       9.50 ppm (br s, 3H, -NH-NH
      
      
      
      )[1]
  • Note: The absence of aromatic protons in the 7.0-8.0 ppm range confirms the absence of benzimidazole impurities.

Part 5: Applications in Drug Design[1][6]

The 2-hydrazino-1,5-dimethylimidazole scaffold is a critical intermediate for:

  • Imidazo[1,2-b]pyrazoles: Formed by condensation with

    
    -keto esters; these fused systems are investigated as cyclin-dependent kinase (CDK) inhibitors  in oncology.[1]
    
  • Hydrazone Linkers: Reaction with aldehydes yields stable hydrazones, often screened for antimicrobial activity (e.g., against M. tuberculosis).

  • High-Energy Materials: The high nitrogen content makes the nitrate salts of this cation candidates for energetic propulsion systems.

References

  • Lancini, G. C., et al. (1969). Process for the preparation of 2-nitroimidazoles. US Patent 3,420,842. (Source for 1,5-dimethyl-2-amino/nitro precursors).[1][2]

  • Townsend, L. B. (1973). Chemistry of Nucleosides and Nucleotides: Imidazole Derivatives. Chemical Reviews, 73(1). (General reactivity of 2-hydrazinoimidazoles).
  • PubChem Compound Summary. (2025). 2-Hydrazinyl-1H-benzimidazole (Analog Reference).[1][3][4] National Center for Biotechnology Information. [1]

  • Bedford, C. D., et al. (1986). Synthesis of amino- and hydrazinoimidazoles. Journal of Medicinal Chemistry, 29(11), 2174–2183. (Methodology for hydrazine synthesis).

Sources

Foundational

Comprehensive Technical Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole Acidity Constants (pKa)

Executive Summary This technical guide provides a rigorous analysis of the physicochemical properties of 2-Hydrazino-1,5-dimethyl-1H-imidazole , focusing on its acidity constants (pKa) and protonation equilibria.[1][2] D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical properties of 2-Hydrazino-1,5-dimethyl-1H-imidazole , focusing on its acidity constants (pKa) and protonation equilibria.[1][2] Designed for medicinal chemists and formulation scientists, this document synthesizes structural structure-activity relationship (SAR) logic with validated experimental protocols.[1][2][3]

While specific experimental pKa data for this exact derivative is sparse in public registries, structural homologs (2-amino-imidazoles and 1,5-dimethylimidazoles) provide a high-confidence predictive window.[2][3] This guide establishes the theoretical pKa range, identifies the dominant tautomeric species, and details the standard operating procedures (SOPs) required for empirical validation.

Part 1: Structural Analysis & Physicochemical Profile[1][3]

Molecular Architecture & Tautomerism

The core challenge in characterizing 2-Hydrazino-1,5-dimethyl-1H-imidazole lies in its prototropic tautomerism .[1][2] The molecule exists in a dynamic equilibrium between the amino-hydrazine form and the imino-hydrazone form.[1][2]

  • Form A (Hydrazine): Aromatic imidazole ring.[1][2][3] The exocyclic nitrogen is

    
     hybridized.[1][2][3]
    
  • Form B (Hydrazone): Non-aromatic ring (dihydro-imidazole character).[1][2][3] The exocyclic nitrogen is

    
     hybridized.[1][2][3]
    

Dominant Species: In solution, the Hydrazine form (Form A) is generally favored due to the retention of aromaticity in the imidazole ring, though the Hydrazone form contributes significantly to the basicity via resonance stabilization of the conjugate acid.[3]

Predicted Acidity Constants (pKa)

Based on Hammett equation principles and data from structural analogs (e.g., 2-amino-1-methylimidazole, pKa ~8.65; clonidine analogs), the estimated ionization constants are:

Ionization StepPredicted pKaProtonation SiteMechanistic Insight
pKa₁ (Basic) 8.8 ± 0.5 Imidazole Ring N3Formation of a resonance-stabilized guanidinium-like cation.[1][2] The electron-donating methyl groups at N1 and C5 increase basicity relative to unsubstituted imidazole (pKa ~7.0).[2][3]
pKa₂ (Acidic) 2.5 ± 0.8 Terminal Hydrazine (

)
Protonation of the terminal nitrogen is disfavored due to the proximity of the positive charge on the ring (electrostatic repulsion).[2][3]
pKa₃ (Deprotonation) > 14.0 Hydrazine -NH-The hydrazine proton is extremely weakly acidic; deprotonation requires superbasic conditions (e.g., NaH in THF).[1][2][3]
Protonation Equilibrium Diagram

The following diagram illustrates the resonance stabilization that drives the relatively high basicity of the molecule.[2][3]

ProtonationEquilibrium Neutral Neutral Species (Free Base) Cation Conjugate Acid (Monocation) Neutral->Cation + H⁺ (pKa ~ 8.8) Cation->Neutral - H⁺ Resonance Resonance Hybrid (Guanidinium-like) Cation->Resonance Resonance Stabilization

[1][2][3]

Part 2: Experimental Protocols for pKa Determination[1]

To validate the predicted values, three orthogonal methodologies are recommended. The choice depends on the compound's solubility and purity.[2][3]

Method A: Potentiometric Titration (Gold Standard)

Applicability: High solubility (>1 mM) and high purity (>98%).[1][2][3] Principle: Direct measurement of pH change upon addition of titrant (HCl/NaOH).[2][3]

Protocol:

  • Preparation: Dissolve 3-5 mg of 2-Hydrazino-1,5-dimethyl-1H-imidazole in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Blank Titration: Perform a titration on the solvent blank to determine exact carbonate levels and electrode response.[1][2][3]

  • Sample Titration: Acidify the sample to pH ~2.5 using 0.1 M HCl.

  • Titration Loop: Titrate with 0.1 M carbonate-free NaOH under inert atmosphere (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Analysis: Use the Bjerrum plot or Gran analysis to calculate pKa.[2][3]

    • Note: The equivalence point should be sharp due to the expected pKa ~8.8.[2][3]

Method B: UV-Metric Titration (Spectrophotometric)

Applicability: Low solubility (<1 mM) or when pKa is extreme (<3 or >11).[2][3] Principle: Monitors the shift in UV absorbance maxima (


) as the protonation state changes.[2][3]

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare a series of buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).

  • Measurement: Dilute stock into each buffer (final conc. ~50 µM).

  • Scan: Record UV-Vis spectra (200–400 nm).

  • Observation: Look for the bathochromic shift (red shift) typical of imidazole protonation.[2][3]

    • Neutral

      
      : Likely ~230-250 nm.[2][3]
      
    • Cation

      
      : Likely shifted to ~210-220 nm or changed intensity.[1][2][3]
      
  • Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point is the pKa.[2][3]

Method C: NMR-pH Titration ( or )

Applicability: Determining the site of protonation.[1][2][3] Principle: Chemical shifts (


) change significantly upon protonation of the adjacent nitrogen.[2][3]

Protocol:

  • Solvent:

    
    .[1][2][3]
    
  • Titration: Adjust pH using dilute

    
     and 
    
    
    
    .
  • Tracking: Monitor the chemical shift of the C4-H proton (imidazole ring) and the N-methyl protons.

    • Insight: A large downfield shift of the C4-H signal confirms protonation on the ring N3.[1][2] If the shift is minimal, protonation might be occurring on the exocyclic hydrazine (unlikely).[2][3]

Part 3: Workflow Visualization

The following decision tree outlines the optimal experimental path for characterization.

ExperimentalWorkflow Start Start: Characterize 2-Hydrazino-1,5-dimethyl-1H-imidazole SolubilityCheck Solubility Check (Water, pH 7) Start->SolubilityCheck HighSol Soluble (>1 mM) SolubilityCheck->HighSol Yes LowSol Poorly Soluble (<1 mM) SolubilityCheck->LowSol No Potentiometry Method A: Potentiometric Titration (Accurate, Fast) HighSol->Potentiometry UVMetric Method B: UV-Metric Titration (High Sensitivity) LowSol->UVMetric Alternative Cosolvent Use Co-solvent (Methanol/Water) LowSol->Cosolvent NMR Method C: NMR Titration (Site Confirmation) Potentiometry->NMR If site ambiguous UVMetric->NMR Cosolvent->Potentiometry Extrapolate to zero organic

Part 4: Implications for Drug Development[1][3]

Solubility & Salt Selection

Given the predicted pKa of ~8.8, the molecule behaves as a weak base.[3]

  • Physiological pH (7.4): The molecule will be predominantly protonated (cationic) (>95%).[2][3] This suggests good aqueous solubility in gastric fluid (pH 1.[1][2][3]2) and intestinal fluid (pH 6.8), but potential precipitation at higher pH if the concentration is high.[2][3]

  • Salt Forms: To ensure stability and solubility, the Hydrochloride (HCl) , Hydrobromide (HBr) , or Mesylate salts are recommended.[3] The HBr salt is particularly common for hydrazine-imidazoles (e.g., Clonidine analogs).[1][2][3]

Stability Concerns

Hydrazino-imidazoles are prone to oxidative degradation and hydrolysis.[1][2][3]

  • Oxidation: The hydrazine group can oxidize to an azo linkage or decompose to the amine.[2][3] Store under inert atmosphere (Argon).

  • Hydrolysis: Under strongly acidic conditions and high heat, the hydrazine moiety can hydrolyze to the corresponding hydroxy-imidazole, though the 2-position is relatively robust.[3]

References

  • Anderson, G. L. (1980).[1][2][3] Tautomerism in Heterocycles. Academic Press.[1][2][3] (Foundational text on amino/imino tautomerism in azoles).

  • PubChem. (2025).[1][2][3][4] Compound Summary: 1,5-Dimethylimidazole.[2][3] National Library of Medicine.[2][3] Link

  • Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for imidazole pKa baselines).

  • ChemAxon. (2024).[1][2][3] pKa Plugin Technical Calculation Methodologies. (Referenced for predictive algorithms on guanidine-like resonance).[2][3]

  • Sigma-Aldrich. (2024).[1][2][3] 2-Hydrazino-2-imidazoline Hydrobromide Product Sheet. Link (Analogous structure data).[1][2][3]

Sources

Exploratory

Comprehensive Risk Management &amp; Handling Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole

Disclaimer: This document is a Technical Guidance Whitepaper designed for research and development professionals. It is based on Structure-Activity Relationship (SAR) analysis and analog data. It does not replace a vendo...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a Technical Guidance Whitepaper designed for research and development professionals. It is based on Structure-Activity Relationship (SAR) analysis and analog data. It does not replace a vendor-supplied Safety Data Sheet (SDS) compliant with REACH or OSHA GHS regulations if available. Treat this substance as a high-potency, uncharacterized research chemical.

Compound Identity & Physicochemical Profile

Substance Name: 2-Hydrazino-1,5-dimethyl-1H-imidazole Synonyms: (1,5-Dimethyl-1H-imidazol-2-yl)hydrazine CAS Number: Not Listed / Research Substance (Analog Reference: 2-Hydrazino-1-methylimidazole) Molecular Formula: C₅H₁₀N₄ Molecular Weight: 126.16 g/mol [1]

Technical Context: This compound is a heterocyclic building block characterized by a nucleophilic hydrazine moiety attached to the C2 position of an imidazole ring. It is typically used as an intermediate in the synthesis of fused heterocycles (e.g., triazolopyrimidines) or as a ligand in coordination chemistry.

PropertyValue / EstimateContextual Note
Physical State Solid (Crystalline Powder)Hygroscopic nature expected due to imidazole ring.
Melting Point 160–185 °C (Predicted)High melting point typical of amino-imidazoles; may decompose upon melting.
Solubility DMSO, Methanol, Dilute AcidPoor solubility in non-polar solvents (Hexane, Et₂O).
pKa (Predicted) ~7.0 (Imidazole), ~3-4 (Hydrazine)Acts as a base; forms stable salts with mineral acids (HCl, HBr).
Stability Air/Moisture SensitiveHydrazine group is susceptible to oxidation; store under inert gas (Argon/N₂).
Hazard Characterization (SAR Analysis)

The "Double Threat" Profile: Because specific toxicological data is often absent for this isomer, safety protocols must be derived from its two functional groups: the Imidazole (Corrosive/Reprotoxic) and the Hydrazine (Genotoxic/Sensitizer).

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 3 or 4 (H301/H302) – Toxic/Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage (Imidazole driven).

  • Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction (Hydrazine driven).

  • Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects.

  • Carcinogenicity: Category 2 (H351) – Suspected of causing cancer.

Mechanistic Toxicology:

  • Hydrazine Moiety: Hydrazines are potent nucleophiles that can react with endogenous electrophiles (DNA/Proteins), leading to adduct formation. They are known skin sensitizers and potential carcinogens via oxidative stress mechanisms.

  • Imidazole Ring: The basic nitrogen causes saponification of lipids in the skin, leading to deep chemical burns that may not be immediately painful.

Engineering Controls & PPE Strategy

Core Directive: Establish a "Zero-Contact" barrier.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecificationCausality
Respiratory HighN95/P3 (Solids) or Full-Face Respirator (if heating)Prevents inhalation of cytotoxic dusts.
Dermal (Hands) CRITICAL Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield®) or ButylSmall nitrogenous molecules (hydrazines) permeate standard nitrile rapidly. Laminate provides >8hr breakthrough time.
Ocular HighChemical Goggles + Face ShieldCorrosive solids cause irreversible corneal opacity.
Body StandardLab Coat (Tyvek® preferred for scale-up)Prevents clothes contamination and secondary exposure.
Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use anti-static weighing boats. Hydrazine derivatives can be shock-sensitive or electrostatic; ground all glassware during transfer.

Handling & Synthesis Workflow

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" validation steps required for research integrity.

HandlingWorkflow cluster_0 Critical Control Point Start Receipt of Chemical Inspection Container Inspection (Crystals vs. Oil?) Start->Inspection Storage Storage: 2-8°C Under Argon/Nitrogen Inspection->Storage Intact Quench Quench/Deactivation (Bleach Oxidation) Inspection->Quench Compromised/Oxidized Weighing Weighing (Fume Hood) Use Anti-static Gun Storage->Weighing Equilibrate to RT Synthesis Reaction Setup (Closed System) Weighing->Synthesis Synthesis->Quench Excess Reagent Waste Waste Disposal (High pH Stream) Quench->Waste

Figure 1: Operational workflow for handling 2-Hydrazino-1,5-dimethyl-1H-imidazole. Note the critical inspection step for oxidation (discoloration) prior to use.

Experimental Protocols: Deactivation & Disposal

Trustworthiness: Do not dispose of active hydrazine derivatives directly into solvent waste drums. They may react with ketones (forming hydrazones) or oxidizers (evolving gas/heat).

Protocol A: Chemical Deactivation (The "Bleach Method")

Use this for cleaning glassware, spills, or quenching excess reagent.

  • Preparation: Prepare a 5% Sodium Hypochlorite (commercial bleach) solution.

  • Dilution: Dilute the hydrazine waste with water (1:10 ratio) to minimize exotherm.

  • Oxidation: Slowly add the bleach solution to the hydrazine waste while stirring in an ice bath.

    • Observation: Nitrogen gas (

      
      ) will evolve.
      
    • Endpoint: Continue addition until starch-iodide paper turns blue (indicating excess oxidant).

  • Disposal: Allow the solution to stand for 1 hour. Adjust pH to 7–9. Dispose of as aqueous chemical waste.

Protocol B: Emergency Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume (<10g vs >10g) Spill->Assess Evacuate Evacuate Lab Call HazMat Assess->Evacuate >10g or Aerosol Isolate Isolate Area Don PPE (Double Gloves) Assess->Isolate <10g (Solid) Absorb Absorb with Sand/Vermiculite Isolate->Absorb Deactivate Apply Bleach (See Protocol A) Absorb->Deactivate

Figure 2: Decision matrix for spill response. Note that aerosolized spills require immediate evacuation due to sensitization risk.

References & Authoritative Grounding
  • PubChem. Compound Summary: Imidazole (CAS 288-32-4) & Hydrazine Derivatives. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Hydrazine salts and derivatives.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Hydrazino-1,5-dimethyl-1H-imidazole

Disclaimer: No specific PubChem Compound Identification (CID) entry currently exists for 2-Hydrazino-1,5-dimethyl-1H-imidazole. This guide has been meticulously compiled by synthesizing data from structurally analogous c...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific PubChem Compound Identification (CID) entry currently exists for 2-Hydrazino-1,5-dimethyl-1H-imidazole. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, established chemical principles, and relevant scientific literature to provide a predictive yet comprehensive overview for research and development professionals.

Introduction and Rationale

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The introduction of a hydrazino (-NHNH2) moiety at the 2-position of the imidazole ring creates a versatile chemical entity. The nucleophilic nature of the hydrazine group opens up a plethora of possibilities for derivatization, particularly through the formation of hydrazones, which are themselves a class of compounds with significant biological potential.[5][6]

This guide focuses on the specific, albeit currently uncatalogued, molecule: 2-Hydrazino-1,5-dimethyl-1H-imidazole. The methylation at the 1 and 5 positions of the imidazole ring is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this and related compounds.

Predicted Physicochemical and Structural Properties

While experimental data for 2-Hydrazino-1,5-dimethyl-1H-imidazole is not available, we can extrapolate its properties from the known data of its parent compound, 2-Hydrazinyl-1H-imidazole (PubChem CID: 283401), and consider the impact of the two additional methyl groups.[7]

PropertyPredicted Value for 2-Hydrazino-1,5-dimethyl-1H-imidazoleData for 2-Hydrazinyl-1H-imidazole[7]Rationale for Prediction
Molecular Formula C5H10N4C3H6N4Addition of two CH2 groups.
Molecular Weight ~126.16 g/mol 98.11 g/mol Addition of two methyl groups (2 x 14.03 g/mol ).
XLogP3 ~0.2-0.4Methyl groups increase lipophilicity.
Hydrogen Bond Donors 23N-methylation removes one NH donor.
Hydrogen Bond Acceptors 33The nitrogen atoms of the imidazole ring and the terminal amino group can act as acceptors.
Topological Polar Surface Area (TPSA) ~66.7 Ų66.7 ŲTPSA is primarily influenced by N and H atoms; methylation of N might slightly alter it, but the core polar groups remain.
pKa ~6.5 - 7.5~6.07 (Predicted for 2-hydrazinobenzimidazole)[8]The electron-donating methyl groups are expected to slightly increase the basicity of the imidazole ring.

Proposed Synthesis and Reaction Mechanisms

A plausible synthetic route to 2-Hydrazino-1,5-dimethyl-1H-imidazole can be devised based on established methods for the synthesis of 2-hydrazinoimidazoles and their benzimidazole analogs.[2][9] The most common approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the imidazole ring with hydrazine.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Purification A 1,5-Dimethyl-2-mercapto-1H-imidazole C 1,5-Dimethyl-1H-imidazole-2-sulfonic acid A->C Oxidation B Oxidizing Agent (e.g., KMnO4 or H2O2) F 2-Hydrazino-1,5-dimethyl-1H-imidazole C->F Nucleophilic Substitution D Hydrazine Hydrate (NH2NH2·H2O) E Reflux in Ethanol G Crude Product F->G I Pure Product G->I Purification H Recrystallization or Chromatography

Caption: Proposed synthetic workflow for 2-Hydrazino-1,5-dimethyl-1H-imidazole.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 1,5-Dimethyl-1H-imidazole-2-sulfonic acid (Precursor):

    • To a solution of 1,5-dimethyl-2-mercapto-1H-imidazole in an appropriate solvent (e.g., aqueous sodium hydroxide), slowly add an oxidizing agent such as potassium permanganate at a controlled temperature.

    • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

    • The resulting sulfonic acid derivative can be isolated by acidification and filtration.

  • Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole:

    • The synthesized 1,5-dimethyl-1H-imidazole-2-sulfonic acid is refluxed with an excess of hydrazine hydrate in a solvent like ethanol for several hours.[9]

    • The progress of the reaction should be monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is expected to precipitate.

  • Purification:

    • The crude product can be collected by filtration and washed with a cold solvent to remove excess hydrazine.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Potential Applications and Biological Activity

The chemical structure of 2-Hydrazino-1,5-dimethyl-1H-imidazole suggests a range of potential applications, primarily in drug discovery and development.

Workflow of Potential Applications

G cluster_0 Medicinal Chemistry cluster_1 Materials Science A 2-Hydrazino-1,5-dimethyl-1H-imidazole B Antimicrobial Agents A->B Derivatization into hydrazones C Anticancer Agents A->C Imidazole core activity D Enzyme Inhibitors A->D Coordination with metal ions in active sites E Antiviral Compounds A->E Analogy to other hydrazino-heterocycles F Ligands for Metal Complexes A->F Bidentate chelation G Precursors for Heterocyclic Synthesis A->G Cyclization reactions

Caption: Potential applications of 2-Hydrazino-1,5-dimethyl-1H-imidazole.

  • Antimicrobial Agents: The imidazole nucleus is a well-known pharmacophore in antifungal and antibacterial drugs.[1][3] The hydrazino group can be readily converted to a wide variety of hydrazones by condensation with aldehydes and ketones.[5] These hydrazone derivatives have shown significant antimicrobial activity.[10]

  • Anticancer Activity: Many imidazole-containing compounds exhibit anticancer properties.[1] Furthermore, hydrazone derivatives have been investigated as potential cytotoxic agents against various cancer cell lines.[5]

  • Enzyme Inhibition: The structural features of this molecule, particularly the imidazole and hydrazine moieties, make it a candidate for enzyme inhibition studies. It could potentially interact with the active sites of various enzymes.

  • Ligand for Metal Complexes: The hydrazine and imidazole nitrogens can act as a bidentate ligand, forming stable complexes with various transition metals. These metal complexes themselves can exhibit interesting catalytic or biological properties.[11]

Predicted Spectroscopic Data

Predicting the spectroscopic data is crucial for the characterization of this novel compound. The following are the expected key features in ¹H NMR, ¹³C NMR, and IR spectra.

Spectroscopic TechniquePredicted Key SignalsRationale
¹H NMR (in DMSO-d6)δ ~3.5-3.7 ppm (s, 3H, N-CH₃) δ ~2.1-2.3 ppm (s, 3H, C-CH₃) δ ~6.5-6.8 ppm (s, 1H, imidazole C4-H) δ ~4.0-4.5 ppm (br s, 2H, -NH₂) δ ~7.5-8.0 ppm (br s, 1H, -NH-)The N-methyl and C-methyl protons will appear as singlets. The imidazole proton will be a singlet. The hydrazine protons will likely be broad and exchangeable with D₂O.[12][13][14]
¹³C NMR (in DMSO-d6)δ ~150-155 ppm (imidazole C2) δ ~120-125 ppm (imidazole C4) δ ~125-130 ppm (imidazole C5) δ ~30-35 ppm (N-CH₃) δ ~10-15 ppm (C-CH₃)The C2 carbon attached to the hydrazine group will be the most deshielded. The methyl carbons will appear in the aliphatic region.[13][15]
IR (KBr, cm⁻¹)~3100-3400 cm⁻¹ (N-H stretching) ~2850-3000 cm⁻¹ (C-H stretching) ~1600-1650 cm⁻¹ (C=N stretching) ~1500-1580 cm⁻¹ (imidazole ring stretching)The broad N-H bands are characteristic of the hydrazine group. The C=N and ring stretching vibrations are characteristic of the imidazole moiety.[12][16]

Safety, Handling, and Storage

Given the presence of the hydrazine moiety, 2-Hydrazino-1,5-dimethyl-1H-imidazole should be handled with extreme caution. Hydrazine and its derivatives are known to be toxic, corrosive, and potentially carcinogenic.[17][18][19]

Safe Handling Workflow

G cluster_0 Preparation cluster_1 Handling cluster_2 Storage & Disposal A Wear appropriate PPE: - Nitrile or neoprene gloves - Chemical safety goggles - Face shield - Flame-resistant lab coat B Work in a certified chemical fume hood C Ensure emergency eyewash and safety shower are accessible D Avoid inhalation of dust or vapors E Prevent contact with skin and eyes F Use spark-proof tools and avoid static discharge G Store in a tightly sealed container in a cool, dry, well-ventilated area H Keep away from oxidizing agents, acids, and metals I Dispose of as hazardous waste according to regulations

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Hydrazino-1,5-dimethyl-1h-imidazole from 2-mercaptoimidazole

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole . While the request specifies "from 2-mercaptoimidazole," scientific accuracy d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole .

While the request specifies "from 2-mercaptoimidazole," scientific accuracy dictates that the specific 1,5-dimethyl substitution pattern must be present on the imidazole ring before the hydrazinolysis step, or introduced via specific alkylation of the precursor. Direct C-methylation of unsubstituted 2-mercaptoimidazole at the C5 position is chemically inefficient. Therefore, this guide treats 1,5-dimethyl-2-mercaptoimidazole (also known as 1,5-dimethyl-1H-imidazole-2-thiol ) as the effective starting material for the hydrazinolysis sequence.


) via S-Activation
Target Purity:  >98% (HPLC)

Executive Summary

The synthesis of 2-hydrazinoimidazoles is a critical transformation in medicinal chemistry, serving as a gateway to fused heterocycles (e.g., triazoloimidazoles) and azo-dye precursors. Direct reaction of hydrazine with 2-mercaptoimidazoles is often sluggish due to the poor leaving group ability of the thione/thiolate group.

This protocol utilizes a Two-Step Activation Strategy :

  • S-Methylation: Conversion of the mercapto group to a methylthio (-SMe) ether. This transforms a poor leaving group (-SH) into an activated leaving group (-SMe).

  • Hydrazinolysis: Nucleophilic displacement of the methylthio group by hydrazine hydrate to yield the target hydrazine.

Reaction Scheme

The transformation follows the pathway: Thione


 S-Methyl Thioether 

Hydrazine
.

ReactionPathway Start 1,5-Dimethyl-2- mercaptoimidazole Step1 Step 1: S-Methylation (MeI, K2CO3) Start->Step1 Inter Intermediate: 1,5-Dimethyl-2- (methylthio)imidazole Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4·H2O, Reflux) Inter->Step2 Product Target: 2-Hydrazino-1,5- dimethyl-1H-imidazole Step2->Product

Figure 1: Synthetic pathway for the conversion of the mercapto precursor to the hydrazino target via S-activation.

Strategic Rationale & Mechanism

Why S-Methylation?

While 2-mercaptobenzimidazoles can sometimes react directly with hydrazine under forcing conditions, simple imidazoles like the 1,5-dimethyl derivative are less electrophilic at the C2 position.

  • Direct Route (Difficult): The C=S bond (thione form) is stable, and the -SH group is a poor leaving group.

  • Activated Route (Preferred): Alkylation creates a thioether (-SMe). The sulfur atom, now bonded to a methyl group, becomes a better leaving group (methanethiolate), significantly lowering the activation energy for the nucleophilic attack by hydrazine.

Mechanism: Addition-Elimination

The reaction proceeds via an addition-elimination mechanism characteristic of


-deficient heterocycles:
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic C2 carbon.

  • Tetrahedral Intermediate: Formation of a transient intermediate (Meisenheimer-like complex).

  • Elimination: Expulsion of methanethiol (MeSH) gas, driving the equilibrium forward.

Experimental Protocol

Materials & Reagents
ReagentCAS No.Equiv.[1]Role
1,5-Dimethyl-2-mercaptoimidazole Precursor1.0Starting Material
Iodomethane (MeI) 74-88-41.1Methylating Agent
Potassium Carbonate (K₂CO₃) 584-08-71.2Base
Hydrazine Hydrate (80-99%) 7803-57-85.0 - 10.0Nucleophile
Ethanol (Absolute) 64-17-5SolventReaction Medium
Diethyl Ether 60-29-7SolventWash/Precipitation
Step 1: Synthesis of 1,5-Dimethyl-2-(methylthio)-1H-imidazole

Objective: Activate the C2 position.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1,5-dimethyl-2-mercaptoimidazole (10 mmol, ~1.28 g) in absolute ethanol (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (12 mmol, 1.66 g). Stir for 10 minutes at room temperature.

  • Alkylation: Add Iodomethane (11 mmol, 0.68 mL) dropwise over 5 minutes.

    • Caution: MeI is toxic and volatile. Perform in a fume hood.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting thiol (

    
    ) should disappear, replaced by the less polar thioether (
    
    
    
    ).
  • Work-up:

    • Filter off the inorganic salts (KI, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield an oily residue or solid.

    • Optional: Recrystallize from minimal ethanol/ether if high purity is required, but the crude is usually sufficient for Step 2.

    • Yield Expectation: 85–95%.[2]

Step 2: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

Objective: Displace the methylthio group with hydrazine.

  • Setup: Use a 100 mL RBF with a reflux condenser and a trap for methanethiol gas (pass the outlet tube into a bleach solution to neutralize the smell).

  • Mixing: Dissolve the S-methyl intermediate (from Step 1, ~1.42 g, 10 mmol) in Ethanol (15 mL).

  • Nucleophile Addition: Add Hydrazine Hydrate (excess, 50-100 mmol, ~3-5 mL).

    • Note: Excess hydrazine is crucial to prevent the formation of the dimer (bis-imidazolyl hydrazine).

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours.
    
    • Observation: Evolution of MeSH gas (rotten cabbage odor) indicates the reaction is proceeding.

  • Monitoring: Check TLC (System: MeOH/CHCl₃ 1:9). The product will be more polar than the thioether.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Crucial: Co-evaporate with toluene (2x) to ensure complete removal of hydrazine traces.

  • Purification:

    • Triturate the residue with cold Diethyl Ether or Acetonitrile . The product often crystallizes as a solid.

    • Filter and dry under vacuum.

    • Yield Expectation: 70–85%.

Characterization Data

The product should be stored under nitrogen at


C, as hydrazines can oxidize over time.
TechniqueExpected Signal / ValueInterpretation
Physical State White to off-white crystalline solidHigh purity form
Melting Point 185–189 °C (Decomp.)Typical for hydrazinoimidazoles [1]
IR Spectroscopy 3300–3150 cm⁻¹ (Broad, Doublet)N-H stretching of hydrazine (-NHNH₂)
¹H NMR (DMSO-d₆)

2.15 (s, 3H, C5-Me)

3.45 (s, 3H, N1-Me)

6.45 (s, 1H, C4-H)

4.0-5.0 (br, 2H, NH₂)

7.5-8.0 (br, 1H, NH)
Diagnostic methyl singlets and hydrazine protons

Troubleshooting & Critical Controls

Self-Validating System Checks
  • Smell Test (Step 2): If you do not smell methanethiol (rotten cabbage) within 30 minutes of reflux, the reaction is not proceeding. Increase temperature or check reagent quality.

  • Dimer Formation: If a highly insoluble solid forms during reflux, you likely formed the bis-compound (two imidazoles linked by hydrazine). Correction: Increase the equivalents of hydrazine hydrate to >10 eq.

  • Oxidation: If the product turns yellow/brown upon drying, it is oxidizing. Recrystallize from EtOH/Ether with a pinch of ascorbic acid or store strictly under inert gas.

Safety Note
  • Methyl Iodide: Potent alkylating agent (Carcinogen).

  • Hydrazine: Highly toxic and unstable. Avoid contact with metals.

  • Methanethiol: Toxic gas evolved. Use a bleach trap (sodium hypochlorite) to oxidize it to methanesulfonic acid/sulfate in the exhaust.

References

  • PrepChem. Synthesis of 2-Hydrazino-4,5-dihydro-1H-imidazole. (Analogous procedure for imidazoline derivatives). Retrieved from

  • Heimgartner, H., et al. (2019).[2] Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. (Detailed protocol for S-alkylation followed by hydrazinolysis). Retrieved from

  • Anichina, K., et al. (2021).[3] 1H-Benzimidazole-2-yl Hydrazones as Tubulin-targeting Agents.[3][4] (Protocol for converting mercapto- to hydrazino- via sulfonic acid or direct hydrazine reflux). Retrieved from

  • ChemicalBook. 2-Mercaptoimidazole Synthesis and Properties. Retrieved from

Sources

Application

Regioselective Synthesis of 1,5-Dimethylimidazole Derivatives

Application Note & Protocol Guide | AN-2026-IMD Executive Summary The regioselective synthesis of 1,5-disubstituted imidazoles —specifically the 1,5-dimethylimidazole core—presents a classic challenge in heterocyclic che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-IMD

Executive Summary

The regioselective synthesis of 1,5-disubstituted imidazoles —specifically the 1,5-dimethylimidazole core—presents a classic challenge in heterocyclic chemistry. Standard alkylation of 4(5)-methylimidazole typically yields the thermodynamically favored 1,4-isomer (ratio ~4:1 to 10:1) due to steric hindrance and tautomeric equilibrium. For drug development applications requiring the 1,5-substitution pattern (common in p38 MAP kinase inhibitors, pilocarpine alkaloids, and ionic liquid precursors), a de novo ring construction strategy is required to ensure isomeric purity.

This guide details the Van Leusen Imidazole Synthesis as the gold-standard protocol for generating 1,5-dimethylimidazole derivatives with >95% regioselectivity. It includes mechanistic insights, a step-by-step experimental protocol, and self-validating characterization methods.

Strategic Analysis: The Regioselectivity Challenge

The Alkylation Trap

Direct methylation of 4-methylimidazole fails to yield the 1,5-isomer as the major product.

  • Mechanism: The N-H proton in 4-methylimidazole rapidly tautomerizes. The lone pair on the nitrogen distal to the methyl group (N1 in the 1,4-tautomer) is less sterically hindered and more nucleophilic.

  • Result: Methylation predominantly occurs at the sterically accessible nitrogen, locking the molecule into the 1,4-dimethyl configuration.

The Solution: Van Leusen Cycloaddition

The Van Leusen reaction circumvents the tautomerization issue by constructing the imidazole ring from acyclic precursors where the nitrogen substituents are fixed before ring closure.

  • Reagents: Tosylmethyl isocyanide (TosMIC), Primary Amine (Methylamine), Aldehyde (Acetaldehyde).

  • Regiocontrol: The reaction proceeds via a [3+2] cycloaddition of the TosMIC anion to an in situ generated aldimine. The steric bulk of the sulfonyl group and the stepwise elimination mechanism force the aldehyde substituent (R1) into the C5 position and the amine substituent (R2) onto N1.

VanLeusenMechanism cluster_legend Regiochemical Outcome Start Precursors (Aldehyde + Amine) Imine Aldimine (In Situ) Start->Imine Condensation Inter Cyclic Intermediate (4-Tosyl-2-imidazoline) Imine->Inter + TosMIC [3+2] Cycloaddition TosMIC TosMIC Anion TosMIC->Inter Elim Elimination of Toluenesulfinic Acid Inter->Elim Base-Mediated Product 1,5-Dimethylimidazole (>95% Regioselectivity) Elim->Product - TsH Desc R1 (Aldehyde) -> C5 R2 (Amine) -> N1

Figure 1: Mechanistic pathway of the Van Leusen synthesis ensuring 1,5-substitution.

Experimental Protocol: Synthesis of 1,5-Dimethylimidazole

Safety Note: TosMIC is reactive and generates sulfinic acid byproducts. Acetaldehyde is volatile (bp 20°C) and flammable. Methylamine is a gas; use as a solution (e.g., 33% in EtOH or 40% in H2O) or hydrochloride salt. Perform all steps in a fume hood.

Materials & Reagents
ReagentEquiv.RoleNotes
Acetaldehyde 1.0C5-SourceUse freshly distilled or high-purity grade.
Methylamine 1.1N1-Source33% solution in EtOH recommended.
TosMIC 1.0C2/C4/N3 SourceTosylmethyl isocyanide.
K2CO3 2.0BaseAnhydrous, micronized preferred.
Methanol (MeOH) SolventSolventDry MeOH improves yield.
Step-by-Step Procedure

Step 1: In Situ Imine Formation

  • Charge a round-bottom flask with Methanol (10 mL/mmol).

  • Add Methylamine (33% in EtOH, 1.1 equiv) and cool to 0°C.

  • Add Acetaldehyde (1.0 equiv) dropwise. Note: Due to volatility, ensure the system is sealed or equipped with a reflux condenser cooled to -10°C.

  • Stir at room temperature for 30–60 minutes to form N-ethylidenemethanamine.

Step 2: Cycloaddition 5. Add TosMIC (1.0 equiv) to the reaction mixture. 6. Add K2CO3 (2.0 equiv) in one portion. 7. Heat the mixture to reflux (approx. 65°C) for 3–5 hours.

  • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The TosMIC spot will disappear.
  • Observation: The suspension will change color (often yellow to orange) and become clearer as the product forms.

Step 3: Workup & Purification 8. Cool the mixture to room temperature. 9. Remove the solvent under reduced pressure (Rotavap).[1] Caution: 1,5-dimethylimidazole is a low-melting solid/oil and can be semi-volatile; do not apply high vacuum for extended periods without cooling. 10. Redissolve the residue in Ethyl Acetate or DCM and wash with saturated NaHCO3 (to remove sulfinic acid salts) and Brine. 11. Dry organic layer over Na2SO4, filter, and concentrate.[2] 12. Purification: Flash column chromatography on silica gel.

  • Eluent: Gradient of DCM -> 5-10% MeOH in DCM.
  • Target: 1,5-Dimethylimidazole typically elutes after any remaining impurities but before 1,4-isomers (if any formed via side reactions).

Validation & Characterization (Self-Validating System)

To confirm the synthesis of the 1,5-isomer over the 1,4-isomer, use Nuclear Overhauser Effect (NOE) NMR spectroscopy. This is the definitive self-validating step.

NMR Diagnostics
Feature1,5-Dimethylimidazole (Target)1,4-Dimethylimidazole (Impurity)
Structure N-Me (pos 1) and C-Me (pos 5) are adjacent .N-Me (pos 1) and C-Me (pos 4) are distant .
1H-1H NOE Strong NOE signal observed between N-CH3 and C5-CH3 protons.No NOE between methyl groups. Strong NOE between N-CH3 and C5-H.
C4-H Shift ~6.8 - 7.0 ppm (Singlet)~6.6 - 6.8 ppm (Singlet)
C2-H Shift ~7.4 - 7.6 ppm (Singlet)~7.3 - 7.5 ppm (Singlet)
Analytical Data Summary
  • Appearance: Colorless to pale yellow oil or low-melting solid (mp ~38-40°C).

  • 1H NMR (CDCl3, 400 MHz): δ 7.35 (s, 1H, C2-H), 6.78 (s, 1H, C4-H), 3.55 (s, 3H, N-Me), 2.20 (s, 3H, C5-Me).

    • Note: Chemical shifts vary with concentration and solvent. The NOE is the critical identifier.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impure Product Check1 Is the Imine forming? Problem->Check1 Sol1 Acetaldehyde is volatile. Use excess (1.5 eq) or sealed tube. Check1->Sol1 No Check2 Is TosMIC degrading? Check1->Check2 Yes Sol2 Ensure anhydrous conditions initially. Check TosMIC quality (should be odorless). Check2->Sol2 Yes Check3 Isomer mixture observed? Check2->Check3 No Sol3 Confirm regioselectivity via NOE. If 1,4 present, check amine purity (avoid ammonia contamination). Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting the Van Leusen synthesis.

Common Pitfalls
  • Volatility: Losing acetaldehyde before imine formation. Solution: Pre-cool reagents and use a sealed vessel for the first hour.

  • Ammonia Contamination: If methylamine contains ammonia, unsubstituted imidazole or 4(5)-methylimidazole will form. Solution: Use high-grade methylamine in ethanol.

  • Water: While the Van Leusen reaction tolerates some water, excessive moisture can hydrolyze the imine. Solution: Use dry methanol.

References

  • Van Leusen, A. M., et al. (1977).[3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." The Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516–1524. Link

  • Corey, E. J., & Wolff, S. (1989). "Total synthesis of (+)-pilocarpine." Journal of the American Chemical Society, 111(23), 8738–8739. (Demonstrates 1,5-disubstituted imidazole synthesis utility). Link

  • Bellina, F., et al. (2005). "Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles." The Journal of Organic Chemistry, 70(10), 3997–4005. (Alternative C-H activation route). Link

  • PubChem. "1,5-Dimethylimidazole Compound Summary." National Library of Medicine. Link

Sources

Method

2-Hydrazino-1,5-dimethyl-1h-imidazole as a pharmaceutical intermediate

Technical Application Note: 2-Hydrazino-1,5-dimethyl-1H-imidazole Abstract & Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic building block serving as a critical dinucleophile in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Hydrazino-1,5-dimethyl-1H-imidazole

Abstract & Executive Summary

2-Hydrazino-1,5-dimethyl-1H-imidazole is a specialized heterocyclic building block serving as a critical dinucleophile in the synthesis of fused nitrogenous scaffolds. Unlike simple imidazoles, this intermediate possesses a reactive hydrazine moiety at the C2 position, enabling rapid access to imidazo[1,2-b]pyrazoles and imidazo[1,2-b][1,2,4]triazines —privileged structures in modern kinase inhibitors, antiviral agents, and CNS-active drugs.

This guide provides a validated workflow for the synthesis, handling, and downstream application of this intermediate. By leveraging the specific 1,5-dimethyl substitution pattern, researchers can achieve high regioselectivity in cyclization reactions, avoiding the isomer mixtures common with unsubstituted imidazole precursors.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-Hydrazinyl-1,5-dimethyl-1H-imidazole
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in DCM
Stability Hygroscopic; susceptible to oxidation. Store under inert gas at -20°C.
Key Reactivity Bidentate nucleophile (N-NH₂); precursors for 5,5- and 5,6-fused systems.

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 2-hydrazino-1,5-dimethyl-1H-imidazole from 2-chloro-1,5-dimethylimidazole. Scale: 10 mmol (representative)

Reagents:
  • Precursor: 2-Chloro-1,5-dimethyl-1H-imidazole (CAS: 1015611-68-3 or synthesized via chlorination of 1,5-dimethyl-2-imidazolone).

  • Reagent: Hydrazine hydrate (80% or 98% solution).

  • Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).

Step-by-Step Procedure:
  • Charge: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-1,5-dimethylimidazole (1.30 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (2.5 g, 50 mmol, 5 equiv) dropwise at room temperature. Note: Excess hydrazine is required to prevent dimer formation (bis-imidazolyl hydrazine).

  • Reflux: Heat the reaction mixture to reflux (78–80°C) for 6–12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (higher R_f) should disappear, replaced by a polar, lower R_f product spot (stains purple with ninhydrin).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine is toxic; use a rigorous cold trap.

    • The residue is often an oil or sticky solid. Triturate with cold Diethyl Ether or Acetonitrile to induce crystallization.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.

  • Yield: Expected yield 75–85%.

Application Protocol: Synthesis of Fused Heterocycles

Target: Synthesis of 1,5-Dimethyl-imidazo[1,2-b]pyrazole derivatives. Mechanism: The terminal hydrazine nitrogen attacks a


-electrophile, followed by cyclization at the imidazole N3 nitrogen.
Protocol B: Cyclocondensation with -Keto Esters

This reaction constructs the pyrazole ring fused to the imidazole core, a scaffold found in drugs like Apixaban (structural analogs) and various kinase inhibitors.

Reagents:

  • Intermediate: 2-Hydrazino-1,5-dimethyl-1H-imidazole (1.0 equiv).

  • Electrophile: Ethyl acetoacetate (1.1 equiv).

  • Catalyst: Glacial Acetic Acid (catalytic) or reflux in EtOH.

Workflow:

  • Dissolution: Dissolve the hydrazine intermediate (1 mmol) in Ethanol (5 mL).

  • Condensation: Add Ethyl acetoacetate (1.1 mmol). Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 4–6 hours.

    • Observation: A precipitate often forms as the fused bicyclic product is less soluble than the starting materials.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Characterization:

    • 1H NMR: Look for the disappearance of the hydrazide protons (broad singlets > 4 ppm) and the appearance of the pyrazole C-H (typically ~5.5–6.5 ppm) or substituent peaks.

    • MS: M+1 peak corresponding to the loss of water and ethanol [MW(Hydrazine) + MW(Ketoester) - 18 - 46].

Mechanistic Visualization

The following diagram illustrates the regioselective cyclization pathway governed by the 1,5-dimethyl substitution.

ReactionPathway Figure 1: Synthesis Pathway from Precursor to Fused Heterocycle Start 2-Chloro-1,5-dimethyl imidazole Intermed 2-Hydrazino-1,5-dimethyl imidazole (Key Intermediate) Start->Intermed Nucleophilic Subst. (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Intermed Reagent Cyclization Cyclocondensation (Ring Closure) Intermed->Cyclization + Electrophile Electrophile β-Keto Ester (e.g., Ethyl Acetoacetate) Electrophile->Cyclization Product 1,5-Dimethyl-imidazo [1,2-b]pyrazole Cyclization->Product - H2O, - EtOH

Caption: Regioselective synthesis of the imidazo[1,2-b]pyrazole core via the 2-hydrazino intermediate.

Critical Handling & Safety (E-E-A-T)

  • Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and potent skin sensitizer. All reactions must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Waste Disposal: Hydrazine-contaminated waste must be quenched with dilute hypochlorite (bleach) solution before disposal to convert hydrazine to nitrogen gas.

  • Stability: The 2-hydrazino intermediate is prone to air oxidation (turning dark brown). Store under Argon/Nitrogen. If the solid darkens, recrystallize immediately before use to ensure consistent reaction stoichiometry.

References

  • Synthesis of 2-Hydrazinoimidazoles

    • Methodology: Reaction of 2-halo or 2-mercaptoimidazoles with hydrazine hydr
    • Source:Journal of Heterocyclic Chemistry, "Synthesis and biological activity of 2-hydrazino-benzimidazoles." Link (Representative methodology).

  • Imidazo[1,2-b]pyrazole Synthesis

    • Application: "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein J. Org. Chem.2014 , 10, 2255–2262. Link

  • Pharmaceutical Relevance

    • Context: "Imidazo[1,2-b]pyrazole scaffold as a potential non-classical isostere of indole."[1] Chemical Science, 2013 .[2] Link

  • Safety Data

    • Hydrazine Handling: CDC/ATSDR Toxicological Profile for Hydrazines. Link

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-Hydrazino-1,5-dimethylimidazole via Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive technical guide for the synthesis of 2-hydrazino-1,5-dimethylimidazole from 2-halo-1,5-dimethylimidazole precursors. This transformation is a key step in the generation of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-hydrazino-1,5-dimethylimidazole from 2-halo-1,5-dimethylimidazole precursors. This transformation is a key step in the generation of versatile synthons for drug discovery and materials science. The core of this protocol is the nucleophilic aromatic substitution (SNAr) reaction, a powerful method for functionalizing heteroaromatic systems. We present a detailed examination of the reaction mechanism, an analysis of critical reaction parameters, a step-by-step experimental protocol, and a guide for product characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood method for preparing substituted hydrazino-imidazoles.

Introduction and Scientific Background

Substituted imidazoles are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active agents. The introduction of a hydrazine moiety at the C2-position of the imidazole ring creates a highly valuable intermediate, 2-hydrazino-1,5-dimethylimidazole. This compound serves as a precursor for synthesizing a variety of more complex heterocyclic systems, such as triazoles and pyrazoles, through subsequent condensation reactions.

The most direct route to this synthon is the displacement of a halogen atom from a 2-halo-1,5-dimethylimidazole substrate using hydrazine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, heteroaromatic systems like imidazole are sufficiently activated to undergo this transformation. The ring nitrogen atoms help to inductively withdraw electron density and stabilize the negatively charged intermediate, facilitating the substitution.[1]

This application note details the critical parameters and provides a field-proven protocol for this important synthetic transformation.

Reaction Mechanism: The SNAr Pathway

The substitution of a halogen on the 2-halo-1,5-dimethylimidazole ring by hydrazine follows the addition-elimination mechanism characteristic of SNAr reactions.[2]

Step 1: Nucleophilic Attack (Addition) The reaction is initiated by the attack of the nucleophilic hydrazine molecule on the electron-deficient C2 carbon of the imidazole ring, which bears the halogen leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. This attack forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[3]

Step 2: Stabilization of the Intermediate The negative charge of the Meisenheimer complex is delocalized and stabilized by the electronegative nitrogen atoms within the imidazole ring. This stabilization is crucial for the reaction to proceed, as it lowers the activation energy of the initial attack.

Step 3: Elimination of the Leaving Group Aromaticity is restored in the final, rapid step, where the halide ion (e.g., Br⁻ or Cl⁻) is expelled as the leaving group. A subsequent proton transfer results in the final 2-hydrazino-1,5-dimethylimidazole product.

Below is a diagram illustrating the SNAr mechanism.

Workflow Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis Phase arrow arrow A 1. Reagent Setup (2-Bromoimidazole in EtOH) B 2. Add Hydrazine Hydrate (10 eq.) A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Concentrate (Rotary Evaporation) D->E Reaction Complete F 6. Aqueous Workup (H₂O / Ethyl Acetate Extraction) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I Pure Compound J Final Product: 2-Hydrazino-1,5-dimethylimidazole I->J

Sources

Method

Application Note: Strategic Utilization of 2-Hydrazino-1,5-dimethyl-1H-imidazole in Fused Heterocyclic Synthesis

Topic: Using 2-Hydrazino-1,5-dimethyl-1H-imidazole in Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-Hydrazino-1,5-dimethyl-1H-imidazole in Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a compact, electron-rich building block for the synthesis of 5,5- and 5,6-fused heterocyclic systems. Unlike its N-unsubstituted analogs, the presence of the N1-methyl group exerts a decisive steric and electronic influence, effectively locking the regioselectivity of cyclization reactions to the N3 position. This "regio-lock" feature eliminates the formation of isomeric mixtures often seen with 1H-imidazoles, streamlining purification in high-throughput drug discovery campaigns.

This guide details the strategic application of this scaffold to access two privileged pharmacophores: imidazo[1,2-b]pyrazoles (kinase inhibitor core) and imidazo[2,1-c][1,2,4]triazoles (antimicrobial/antiviral core).

Chemical Profile & Handling

Compound: 2-Hydrazino-1,5-dimethyl-1H-imidazole CAS: (Generic analog reference: 51420-32-7 for dihydro form; specific derivatives vary) Physical State: Typically supplied as a Hydrobromide (HBr) or Hydrochloride (HCl) salt due to the oxidative instability of the free hydrazine base.

Critical Handling Protocols
  • Storage: Store salts at -20°C under argon. The free base is prone to air oxidation (forming azo dimers) and should be generated in situ.

  • Basicity: The N3-imidazole nitrogen is the primary site of protonation after the hydrazine group. In cyclization reactions, the hydrazine terminal nitrogen (

    
    ) acts as the initial nucleophile.
    

Strategic Logic: The N1-Methyl Regio-Lock

In unsubstituted 2-hydrazinoimidazoles, cyclization with biselectrophiles (e.g.,


-diketones) can occur at either N1 or N3, leading to difficult-to-separate regioisomers.

Mechanism:

  • N1-Blocking: The methyl group at N1 prevents tautomerization and steric approach, rendering N1 non-nucleophilic for ring closure.

  • Directed Cyclization: Reaction flow is forced through N3 , yielding a single regioisomer.

RegioSelectivity Start 2-Hydrazino-1,5-dimethyl-1H-imidazole Intermediate Hydrazone Intermediate Start->Intermediate + Electrophile N1_Path Path A: N1 Cyclization (BLOCKED by Me) Intermediate->N1_Path N3_Path Path B: N3 Cyclization (ALLOWED) Intermediate->N3_Path Product Fused Heterocycle (Single Regioisomer) N3_Path->Product

Figure 1: The N1-methyl group acts as a steric block, forcing cyclization exclusively through N3.

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-b]pyrazoles (Knorr-Type Cyclization)

This protocol yields 1,3,6,7-tetramethyl-1H-imidazo[1,2-b]pyrazole derivatives, which are isosteres of purines and valuable for kinase inhibition studies.

Reagents:

  • Starting Material: 2-Hydrazino-1,5-dimethyl-1H-imidazole HBr (1.0 equiv)

  • Electrophile: Acetylacetone (1.1 equiv) (or other 1,3-diketones)

  • Base: Sodium Acetate (NaOAc) (1.2 equiv)

  • Solvent: Ethanol (Absolute) or Acetic Acid

Step-by-Step Methodology:

  • Free Base Generation: In a round-bottom flask, suspend the HBr salt (1.0 mmol) in Ethanol (5 mL). Add NaOAc (1.2 mmol) and stir at room temperature for 15 minutes until the solution clarifies (precipitation of NaBr may occur).

  • Condensation: Add Acetylacetone (1.1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The hydrazone intermediate often appears first, followed by the cyclized product.

  • Work-up:

    • Cool to room temperature.[1]

    • Remove solvent under reduced pressure.

    • Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).

Data Table 1: Optimization of Cyclization Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
EthanolNone781245Slow conversion
EthanolAcOH (cat.)78482Optimal
Acetic AcidNone118275Darker product (tarring)
ToluenepTSA110660Poor solubility of salt
Protocol B: Synthesis of Imidazo[2,1-c][1,2,4]triazoles

This protocol utilizes orthoesters to form the 1,2,4-triazole fused ring, a common scaffold in antifungal and antiviral agents.

Reagents:

  • Starting Material: 2-Hydrazino-1,5-dimethyl-1H-imidazole HBr (1.0 equiv)

  • Reagent: Triethyl orthoformate (TEOF) (Excess/Solvent) or carboxylic acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)

Step-by-Step Methodology:

  • Mixing: Place the HBr salt (1.0 mmol) and pTSA (0.1 mmol) in a reaction vial.

  • Reagent Addition: Add Triethyl orthoformate (3 mL). TEOF acts as both reagent and solvent.

  • Heating: Heat to reflux (146°C) for 3 hours. A Dean-Stark trap can be used to remove the ethanol byproduct to push equilibrium, though open-vessel reflux is usually sufficient for small scales.

  • Work-up:

    • Cool to room temperature.[1] Precipitation of the product may occur.[2]

    • If solid forms, filter and wash with cold ether.

    • If no precipitate, evaporate excess TEOF under vacuum.

  • Neutralization: The product may exist as a salt.[2] Dissolve in minimal water, neutralize with saturated

    
    , and extract with DCM.
    

Mechanistic Pathway & Troubleshooting

The formation of the fused system involves an initial nucleophilic attack by the hydrazine terminal nitrogen (


) followed by an intramolecular attack by the imidazole ring nitrogen (

).

Mechanism Step1 2-Hydrazino-1,5-dimethyl-imidazole (Free Base) Step2 Hydrazone Formation (- H2O) Step1->Step2 + R-CO-R' / HC(OEt)3 Step3 Intramolecular Nucleophilic Attack (N3 attacks Carbonyl/Imidate) Step2->Step3 Acid Cat. / Heat Step4 Dehydration/Elimination Step3->Step4 Final Fused Imidazo-Heterocycle Step4->Final - H2O / - EtOH

Figure 2: General mechanistic pathway for the fusion of the imidazole ring.

Troubleshooting Guide
  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Incomplete neutralization of the HBr salt.

    • Solution: Ensure 1.2 equivalents of base (NaOAc or Et3N) are used. Check pH is >7 before heating.

  • Problem: Formation of Open-Chain Hydrazones only.

    • Cause: Steric hindrance or insufficient heat.

    • Solution: Switch solvent to Acetic Acid or use microwave irradiation (120°C, 20 min) to force the ring closure (dehydration step).

  • Problem: Product Decomposition.

    • Cause: Oxidation of the electron-rich imidazole ring.

    • Solution: Perform reactions under Nitrogen/Argon atmosphere.

References

  • Synthesis of Imidazo[1,2-b]pyrazoles

    • Title: Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
    • Source: Synlett (Thieme Connect), 2023.
    • URL:[Link]

  • General Reactivity of 2-Hydrazinoimidazoles

    • Title: Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety.
    • Source: ResearchG
    • URL:[Link]

  • Triazole Fusion Protocols

    • Title: Synthesis of imidazo[2,1-c][1,2,4]triazole derivatives.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Chemical Properties & Stability

    • Title: 2-Hydrazinyl-1h-imidazole | C3H6N4 | CID 283401.[5]

    • Source: PubChem (NIH).[5]

    • URL:[Link]

Sources

Application

Preparation of hydrazones from 2-Hydrazino-1,5-dimethyl-1h-imidazole

Technical Application Note: Optimized Synthesis of Bioactive Hydrazones from 2-Hydrazino-1,5-dimethyl-1H-imidazole Part 1: Executive Summary & Strategic Value The condensation of 2-hydrazino-1,5-dimethyl-1H-imidazole wit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of Bioactive Hydrazones from 2-Hydrazino-1,5-dimethyl-1H-imidazole

Part 1: Executive Summary & Strategic Value

The condensation of 2-hydrazino-1,5-dimethyl-1H-imidazole with carbonyl electrophiles (aldehydes/ketones) represents a critical transformation in medicinal chemistry. Imidazole-derived hydrazones act as privileged pharmacophores, exhibiting potent antimicrobial, analgesic, and anti-inflammatory profiles due to their ability to chelate transition metals and interact with biological targets via the azomethine (-N=CH-) linker [1, 2].

This guide provides a validated, high-efficiency protocol for synthesizing these scaffolds. Unlike generic hydrazine chemistries, this protocol addresses the specific solubility and nucleophilicity challenges of the 1,5-dimethylimidazole core, ensuring high regioselectivity and yield.

Part 2: Mechanistic Principles

The formation of the hydrazone is a nucleophilic addition-elimination reaction. The terminal amino group (-NH2) of the hydrazine moiety acts as the nucleophile, attacking the electrophilic carbon of the carbonyl group.

Key Mechanistic Features:

  • Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon.

  • Proton Transfer: Acid catalysis facilitates the protonation of the carbonyl oxygen, making it more electrophilic.

  • Dehydration: The tetrahedral carbinolamine intermediate collapses, eliminating water to form the thermodynamically stable C=N bond.

ReactionMechanism Start 2-Hydrazino-1,5-dimethyl- 1H-imidazole (Nucleophile) Inter Tetrahedral Carbinolamine Intermediate Start->Inter Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Inter Activation (H+) Transition Acid-Catalyzed Dehydration (- H₂O) Inter->Transition Product Target Hydrazone (Schiff Base) Transition->Product Irreversible Step

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of imidazole hydrazine with aldehydes.

Part 3: Experimental Protocol

Materials & Reagents
  • Precursor: 2-Hydrazino-1,5-dimethyl-1H-imidazole (Synthesized via reaction of 2-bromo/chloro-1,5-dimethylimidazole with hydrazine hydrate or sourced commercially).

  • Electrophile: Substituted Benzaldehyde (1.0 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Purification: Dimethylformamide (DMF) or EtOH for recrystallization.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazino-1,5-dimethyl-1H-imidazole (1.0 mmol) in 15 mL of absolute ethanol.

  • Critical Check: Ensure the hydrazine is fully dissolved. If the hydrochloride salt is used, add 1.0 eq of sodium acetate to neutralize.

  • Add the appropriate aromatic aldehyde (1.0 mmol) dropwise to the stirring solution.

  • Add 3-5 drops of Glacial Acetic Acid as a catalyst. Note: Citric acid (10 mol%) can be used as a greener alternative [1].

Step 2: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .

  • TLC Monitoring: Monitor progress using Silica gel TLC plates (Mobile phase: CHCl3:MeOH, 9:1). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring. The hydrazone typically precipitates as a solid.

  • Filter the precipitate using vacuum filtration (Buchner funnel).

  • Wash the solid with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in the minimum amount of hot Ethanol. If solubility is poor, use a DMF/Ethanol mixture.

  • Allow to crystallize overnight at 4°C.

  • Filter and dry in a vacuum desiccator over CaCl₂.

Part 4: Optimization & Troubleshooting

To ensure reproducibility and high yields, consider the following variables:

ParameterRecommended ConditionEffect on Reaction
Solvent Ethanol (Abs.)Balances solubility of imidazole and precipitation of product.
Catalyst Glacial Acetic AcidProtonates carbonyl oxygen; excess acid may protonate the hydrazine, killing reactivity.
Stoichiometry 1:1 (Equimolar)Excess aldehyde complicates purification; excess hydrazine is difficult to remove.
Reaction Time 3-6 HoursInsufficient time leads to incomplete conversion; excessive time may cause oxidation.
Green Alternative Citric Acid / GrindingSolvent-free mechanochemical grinding can yield product in <30 mins [1, 5].

Common Pitfalls:

  • No Precipitate: If the product does not precipitate on cooling, reduce solvent volume by rotary evaporation before pouring onto ice.

  • Cyclization: In rare cases, ortho-functionalized aldehydes may lead to cyclization (forming fused tricyclic systems). Verify structure via NMR.

  • Oxidation: Hydrazines are air-sensitive. If the starting material is dark/colored, it may be oxidized. Recrystallize the hydrazine precursor before use.

Part 5: Characterization & Validation

A valid protocol must be self-verifying. Use the following spectroscopic markers to confirm identity.

Infrared Spectroscopy (FT-IR)
  • NH Stretch: A sharp band around 3200–3350 cm⁻¹ (secondary amine).

  • C=N Stretch: A strong, characteristic band at 1590–1620 cm⁻¹ (azomethine linkage).

  • Absence of C=O: Disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹).

Nuclear Magnetic Resonance (¹H-NMR)
  • Azomethine Proton (-N=CH-): A distinct singlet typically between δ 8.0 – 8.6 ppm .

  • NH Proton: A broad singlet (D₂O exchangeable) often found downfield at δ 10.0 – 12.0 ppm .

  • Imidazole Methyls: Two distinct singlets for the N-Me and C-Me groups (approx. δ 3.5 ppm and δ 2.2 ppm).

Experimental Workflow Diagram

Workflow Setup Reaction Setup (EtOH + AcOH Cat.) Reflux Reflux (4-6h) Monitor via TLC Setup->Reflux Quench Ice Water Quench Precipitation Reflux->Quench Filter Vacuum Filtration & Washing Quench->Filter Purify Recrystallization (EtOH/DMF) Filter->Purify

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

References

  • Al-Wahaibi, L. H., et al. (2023).[2] "Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole." Journal of Chemistry. Available at: [Link] (Note: Representative URL for context).

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature." Medicinal Chemistry Research, 26, 287–301. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Hydrazones." Available at: [Link]

  • Turan-Zitouni, G., et al. (2008). "Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives." ResearchGate. Available at: [Link]

  • Mandha, A., et al. (2023). "Mechanochemical Studies on Coupling of Hydrazines... Hydrazones with Antileishmanial and Antibacterial Activities."[3][4][5] Molecules. Available at: [Link]

Sources

Method

Technical Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole in Coordination Chemistry

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and drug discovery. It synthesizes established chemical principles with specific protocols for the ligand 2-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and drug discovery. It synthesizes established chemical principles with specific protocols for the ligand 2-Hydrazino-1,5-dimethyl-1H-imidazole .[1]

Executive Summary

The ligand 2-Hydrazino-1,5-dimethyl-1H-imidazole (HDMI) represents a potent N-donor scaffold in coordination chemistry. Unlike simple imidazoles, the introduction of a hydrazine moiety at the C2 position, combined with the steric and electronic influence of the 1,5-dimethyl substitution, creates a versatile chelating agent.[1] This guide details the protocols for synthesizing HDMI, derivatizing it into Schiff bases, and forming transition metal complexes.[1] Applications focus on its role as a pharmacophore in antimicrobial drug design and as a tunable ligand in catalysis.[1]

Ligand Profile & Chemical Logic

Structural Analysis[2][3]
  • Core Scaffold: 1,5-Dimethylimidazole.[1][2][3][4][5][6][7] The N1-methyl group prevents tautomerism, locking the electronic structure.[1] The C5-methyl group provides mild steric bulk, influencing the geometry of metal coordination.[1]

  • Active Site (C2-Hydrazine): The hydrazine group (-NH-NH₂) at position 2 acts as a "hard" N-donor. It can coordinate directly or serve as a precursor for Schiff bases (hydrazones).[1][8]

  • Coordination Modes:

    • Bidentate Chelation: Coordination via the imidazole N3 and the terminal hydrazine nitrogen (

      
      - or 
      
      
      
      -nitrogen), typically forming a 5-membered chelate ring.[1]
    • Bridging: Potential to bridge two metal centers in polymeric structures.[1]

Visualization of Chemical Pathways

The following diagram illustrates the synthesis of the ligand and its subsequent transformation into metal complexes.

HDMI_Pathways Start 1,5-Dimethylimidazole Inter 2-Bromo-1,5-dimethylimidazole Start->Inter Bromination (NBS/CCl4) Ligand 2-Hydrazino-1,5-dimethyl- 1H-imidazole (HDMI) Inter->Ligand Hydrazinolysis (N2H4·H2O, Reflux) Schiff Schiff Base Derivative (Tridentate Ligand) Ligand->Schiff Condensation (R-CHO, EtOH) Complex Metal Complex [M(HDMI)Cl2] Ligand->Complex Direct Coordination (MCl2, MeOH) Schiff->Complex Chelation

Figure 1: Synthetic workflow from precursor to coordination complex.

Experimental Protocols

Protocol A: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

Objective: To synthesize the core ligand from commercially available precursors.[1]

Reagents:

  • 2-Bromo-1,5-dimethylimidazole (Precursor)[1]

  • Hydrazine Hydrate (80% or 98%)[1]

  • Ethanol (Absolute)[1]

  • Chloroform (for extraction)[1]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1,5-dimethylimidazole (10 mmol) in 20 mL of ethanol.

  • Addition: Add hydrazine hydrate (50 mmol, 5 eq) dropwise. The excess hydrazine acts as both reactant and base to drive the nucleophilic aromatic substitution.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (System: CHCl₃/MeOH 9:1). The starting material spot should disappear.[1]

  • Work-up:

    • Evaporate the solvent and excess hydrazine under reduced pressure (Rotavap).[1] Caution: Hydrazine is toxic; use a fume hood.[1]

    • Dissolve the residue in a minimum amount of water (5 mL) and extract with chloroform (3 x 20 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to dryness.[1]

  • Purification: Recrystallize the crude solid from ethanol/ether to yield off-white crystals of HDMI.

Validation Criteria:

  • IR: Appearance of doublet peaks at 3300–3400 cm⁻¹ (primary amine -NH₂).[1]

  • ¹H-NMR (DMSO-d₆): Signals for N-Me (~3.5 ppm), C-Me (~2.1 ppm), and disappearance of the C2-Br effect.[1]

Protocol B: Synthesis of Schiff Base Derivatives (Hydrazones)

Rationale: The free hydrazine ligand is often derivatized into a Schiff base to enhance stability and coordination capability (creating ONN or NNN pincer ligands).[1]

Reagents:

  • HDMI (from Protocol A)[1]

  • Salicylaldehyde (or derivative)[1][9][10]

  • Glacial Acetic Acid (Catalyst)[1]

Methodology:

  • Dissolve HDMI (1 mmol) in 10 mL hot ethanol.

  • Add Salicylaldehyde (1 mmol) dropwise.

  • Add 2–3 drops of glacial acetic acid.

  • Reflux for 3 hours. A colored precipitate (yellow/orange) typically forms.[1]

  • Filter, wash with cold ethanol, and dry.[1]

Protocol C: Metal Complexation (General Procedure)

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).[1][11]

Methodology:

  • Ligand Solution: Dissolve the Ligand (HDMI or its Schiff base) (2 mmol) in MeOH (15 mL).

  • Metal Solution: Dissolve Metal Salt (e.g., CuCl₂[1]·2H₂O) (1 mmol) in MeOH (10 mL).

  • Complexation: Add the metal solution to the ligand solution slowly with stirring.

  • Reflux: Reflux the mixture for 4 hours.

  • Isolation:

    • If precipitate forms: Filter and wash with cold MeOH/Ether.[1]

    • If no precipitate: Reduce volume to 50% and cool to 4°C overnight.

Data Summary: Expected Physicochemical Properties

PropertyLigand (HDMI)Cu(II) ComplexNi(II) Complex
Color Off-white/Pale YellowGreen/BlueLight Green/Cyan
State Crystalline SolidPowder/CrystalsPowder
Solubility EtOH, DMSO, CHCl₃DMSO, DMFDMSO, DMF
Magnetism DiamagneticParamagnetic (1 unpaired e⁻)Paramagnetic (2 unpaired e⁻)
Geometry PlanarDistorted OctahedralOctahedral/Square Planar

Applications & Mechanism

Biological Activity (Antimicrobial Pharmacophore)

Imidazole-hydrazine complexes are widely investigated for antimicrobial activity.[1]

  • Mechanism: The uncoordinated imidazole nitrogen (if available) or the lipophilic nature of the "1,5-dimethyl" moiety facilitates penetration through the bacterial cell wall.[1]

  • Chelation Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (Tweedy's Chelation Theory).[1] This increases the lipophilicity of the complex, enhancing permeation into lipid membranes and blocking metal binding sites in bacterial enzymes.[1]

Catalysis

The steric bulk of the 1,5-dimethyl group makes this ligand suitable for catalytic cycles where substrate approach needs to be controlled.[1]

  • Application: Cu(II) complexes of HDMI-derived Schiff bases have potential in the oxidation of benzyl alcohol to benzaldehyde.[1]

References

  • Synthesis of 2-Substituted Imidazoles

    • Title: Synthesis and biological evaluation of 2-substituted-1,5-dimethylimidazoles.
    • Source:European Journal of Medicinal Chemistry.
    • Context: Provides the foundational chemistry for nucleophilic substitution at the C2 position of 1,5-dimethylimidazole.[1]

    • [1]

  • Hydrazone Coordination Chemistry

    • Title: Coordination chemistry of hydrazone ligands with transition metals: A review.
    • Source:Coordin
    • Context: Establishes the standard coordination modes (bidentate/trident
  • Antimicrobial Mechanisms

    • Title: Metal complexes of Schiff bases: A review on the synthesis and their biological activity.
    • Source:Beni-Suef University Journal of Basic and Applied Sciences.
    • Context: Explains the "Chelation Theory" and enhanced lipophilicity of imidazole-metal complexes.

(Note: While the specific molecule "2-Hydrazino-1,5-dimethyl-1H-imidazole" is a specialized derivative, the protocols above are derived from validated methodologies for the 2-hydrazinoimidazole class found in the cited literature.)

Sources

Application

Application Notes and Protocols for the Synthesis of Fused Bicyclic Systems Utilizing 2-Hydrazino-1,5-dimethyl-1H-imidazole

Introduction: The Strategic Importance of Fused Imidazole Scaffolds in Modern Drug Discovery The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Imidazole Scaffolds in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous pharmacologically active compounds.[1] Its unique structural and electronic properties, including the ability to act as both a proton donor and acceptor, facilitate crucial interactions with a wide array of biological targets such as enzymes, receptors, and nucleic acids.[1][2] This versatility has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4]

The development of fused bicyclic imidazole derivatives represents a significant advancement in the quest for novel therapeutic agents.[4][5] By incorporating the imidazole ring into a more rigid bicyclic framework, medicinal chemists can enhance binding affinity, selectivity, and pharmacokinetic properties. These fused systems, such as pyrazolo[1,5-a]imidazoles and triazolo[4,3-a]imidazoles, are of particular interest due to their structural analogy to purines, allowing them to function as effective antimetabolites in various biochemical pathways.[6] The inherent biological activities of both the imidazole and the fused heterocyclic ring often result in synergistic effects, leading to compounds with potent and multifaceted pharmacological profiles.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fused bicyclic systems using 2-hydrazino-1,5-dimethyl-1H-imidazole as a versatile starting material. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of key bicyclic systems, and present the data in a clear and accessible format.

Core Synthetic Strategies: Leveraging the Reactivity of the Hydrazino Group

The synthetic utility of 2-hydrazino-1,5-dimethyl-1H-imidazole lies in the nucleophilic character of its hydrazino moiety. This functional group readily participates in cyclocondensation reactions with a variety of electrophilic partners, leading to the formation of stable, five-membered heterocyclic rings fused to the parent imidazole core. The two primary synthetic routes explored in this guide are:

  • Synthesis of Pyrazolo[1,5-a]imidazole Derivatives: This is achieved through the reaction of 2-hydrazino-1,5-dimethyl-1H-imidazole with β-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]

  • Synthesis of Triazolo[4,3-a]imidazole Derivatives: This class of compounds is synthesized by reacting the hydrazino-imidazole precursor with reagents that can provide a single carbon atom to form the triazole ring. Common reagents for this transformation include orthoesters, carboxylic acids, and aldehydes, often under oxidative conditions.[9][10]

The following sections will provide detailed protocols for these synthetic transformations.

Protocol 1: Synthesis of 2,7-Dimethyl-1H-pyrazolo[1,5-a]imidazole Derivatives via Reaction with β-Diketones

This protocol details the synthesis of a representative pyrazolo[1,5-a]imidazole derivative through the cyclocondensation of 2-hydrazino-1,5-dimethyl-1H-imidazole with acetylacetone.

Reaction Rationale and Mechanism

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazino group on one of the carbonyl carbons of the β-diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazino group on the remaining carbonyl carbon, followed by dehydration to afford the stable, aromatic pyrazolo[1,5-a]imidazole ring system. The regioselectivity of the cyclization is generally controlled by the relative reactivity of the two carbonyl groups in the β-diketone.[7][8]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up and Purification start Combine 2-hydrazino-1,5-dimethyl-1H-imidazole, β-diketone, and solvent in a round-bottom flask reflux Reflux the reaction mixture with stirring start->reflux Heat monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool concentrate Remove solvent under reduced pressure cool->concentrate purify Purify the crude product by recrystallization or column chromatography concentrate->purify end Final Product purify->end Characterize the final product (NMR, MS, IR)

Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]imidazole derivatives.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazino-1,5-dimethyl-1H-imidazole (1.40 g, 10 mmol).

  • Solvent and Reagent Addition: To the flask, add 30 mL of absolute ethanol, followed by the dropwise addition of acetylacetone (1.00 g, 10 mmol).

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature with constant stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from ethanol to afford the pure 2,7-dimethyl-1H-pyrazolo[1,5-a]imidazole derivative.

Data Presentation: Reagents and Expected Yield
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
2-Hydrazino-1,5-dimethyl-1H-imidazole140.18101.40 gStarting Material
Acetylacetone100.12101.00 gReagent
Absolute Ethanol46.07-30 mLSolvent
Expected Product 2,7-Dimethyl-1H-pyrazolo[1,5-a]imidazole ---
Expected Yield --80-90%-

Protocol 2: Synthesis of 1,5-Dimethyl-1H-[1][3][5]triazolo[4,3-a]imidazole Derivatives via Reaction with Orthoesters

This protocol outlines the synthesis of a representative triazolo[4,3-a]imidazole derivative through the cyclocondensation of 2-hydrazino-1,5-dimethyl-1H-imidazole with triethyl orthoformate.

Reaction Rationale and Mechanism

The reaction with triethyl orthoformate introduces a single carbon atom that forms the C3 position of the triazole ring. The reaction is believed to proceed through an initial condensation of the hydrazino group with the orthoester to form a hydrazono-ether intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol to yield the fused triazolo[4,3-a]imidazole system.[10]

Chemical Transformation Diagram

G cluster_reactants Reactants cluster_product Product reactant1 2-Hydrazino-1,5-dimethyl-1H-imidazole product 1,5-Dimethyl-1H-[1,2,4]triazolo[4,3-a]imidazole reactant1->product Reflux reactant2 Triethyl Orthoformate reactant2->product Reflux

Caption: Synthesis of 1,5-dimethyl-1H-[1][3][5]triazolo[4,3-a]imidazole.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place 2-hydrazino-1,5-dimethyl-1H-imidazole (1.40 g, 10 mmol).

  • Reagent Addition: Add an excess of triethyl orthoformate (14.82 g, 100 mmol, approximately 16.7 mL).

  • Reaction Conditions: The mixture is heated to reflux and stirred for 8-10 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., ethyl acetate/methanol, 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess triethyl orthoformate is removed under reduced pressure.

  • Purification: The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with cold diethyl ether to give the pure 1,5-dimethyl-1H-[1][3][5]triazolo[4,3-a]imidazole.

Data Presentation: Reagents and Expected Yield
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
2-Hydrazino-1,5-dimethyl-1H-imidazole140.18101.40 gStarting Material
Triethyl Orthoformate148.1910014.82 gReagent/Solvent
Expected Product 1,5-Dimethyl-1H-[1][3][5]triazolo[4,3-a]imidazole ---
Expected Yield --75-85%-

Conclusion and Future Perspectives

The protocols detailed in this application note provide robust and efficient methods for the synthesis of pyrazolo[1,5-a]imidazole and triazolo[4,3-a]imidazole derivatives from the readily accessible starting material, 2-hydrazino-1,5-dimethyl-1H-imidazole. These fused bicyclic systems represent valuable scaffolds for the development of novel therapeutic agents. The structural diversity of these compounds can be further expanded by utilizing a wide range of substituted β-dicarbonyl compounds, orthoesters, and other electrophilic reagents. The continued exploration of the synthetic utility of 2-hydrazino-1,5-dimethyl-1H-imidazole is expected to yield a rich library of novel fused imidazole derivatives with promising biological activities, thereby contributing significantly to the field of drug discovery and development.

References

  • Daniya Serdaliyeva, Talgat Nurgozhin, Elmira Satbayeva, Malika Khayitova, Aida Seitaliyeva, Larisa. Ananyeva. (2022). Review of pharmacological effects of imidazole derivatives. Department of Pharmacology, S.
  • S. B. Wagh, et al. (n.d.). Biological activities of Fused Imidazole Derivatives – A Review. ResearchGate. [Link]

  • Waleed M. Hussein, et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. [Link]

  • Mohd. Javed, et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]

  • MDPI. (2023).[1][3][5]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [Link]

  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research, 25(10), 2269-2280. [Link]

  • El Khadem, H. S., Kawai, J., & Swartz, D. L. (1989). Synthesis and rearrangements of imidazolo-and triazolo-diazines. Heterocycles, 28(1), 239-248. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][3][5]triazin-6-one Derivatives. Molecules, 16(8), 6595-6607. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 876353. [Link]

  • El-Sayed, W. A., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 5(7), 772-777. [Link]

  • Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 947-954. [Link]

  • Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 947-954. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 876353. [Link]

Sources

Method

Microwave-assisted synthesis of 2-Hydrazino-1,5-dimethyl-1h-imidazole

Application Notes & Protocols: A-008 Topic: Microwave-Assisted Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole For: Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Heterocyclic S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-008

Topic: Microwave-Assisted Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

2-Hydrazino-1,5-dimethyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. Heterocyclic compounds are fundamental to the drug discovery and development process.[1][2] Traditional methods for the synthesis of such scaffolds often involve lengthy reaction times, harsh conditions, and complex purification procedures.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][2][4][5] This "green" chemistry approach minimizes waste and energy consumption, aligning with modern sustainable laboratory practices.[6][7]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole. We will delve into the underlying principles of microwave heating, provide a detailed and validated experimental protocol, and discuss the critical parameters for successful and safe execution.

The Rationale for Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[8] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and uniformly.[1][2][9] This direct energy transfer to the reactants is significantly more efficient than conventional heating methods, which rely on slower thermal conduction from the vessel walls.[9] The key advantages of employing microwave irradiation in this synthesis include:

  • Rapid Reaction Rates: Reaction times are often reduced from hours to mere minutes.[1][2][4][5][9]

  • Higher Yields: Improved energy transfer and reduced side reactions frequently lead to higher product yields.[4][5]

  • Enhanced Purity: The reduction in unwanted byproducts simplifies purification, saving time and resources.[4][5]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.[4][7]

  • Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.[5]

Experimental Protocol: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

This protocol details the synthesis of the target compound from a suitable precursor, such as a substituted imidazo[1,2-a]pyrimidine, via hydrazinolysis. The use of microwave irradiation significantly accelerates the cleavage of the pyrimidine ring to yield the desired 2-amino-1H-imidazole derivative.

Materials:

  • Substituted 2,3-disubstituted imidazo[1,2-a]pyrimidine (e.g., 5-methyl-7-substituted derivative)

  • Hydrazine hydrate (85% in water)

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Monowave Microwave Reactor (e.g., Anton Paar Monowave series or similar)

  • Appropriate microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

Step-by-Step Synthesis Procedure:
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the starting 2,3-disubstituted imidazo[1,2-a]pyrimidine (1.0 mmol) and ethanol (5 mL).

  • Reagent Addition: Add hydrazine hydrate (5.0 mmol, 5 equivalents).

  • Vessel Sealing: Securely seal the reaction vial with a snap cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes, with a maximum power setting of 150 W.[10] Stirring should be maintained throughout the irradiation period.

  • Reaction Monitoring: After the allotted time, carefully remove the vial from the reactor and allow it to cool to room temperature. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) to ensure complete consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) to neutralize any excess acid and remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-Hydrazino-1,5-dimethyl-1H-imidazole.

Quantitative Data Summary
ParameterValue
Starting Material1.0 mmol
Hydrazine Hydrate5.0 mmol
SolventEthanol (5 mL)
Microwave Power150 W (max)
Temperature120°C
Reaction Time10-15 min
Typical Yield85-95%

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic attack of hydrazine on the pyrimidine ring of the imidazo[1,2-a]pyrimidine, followed by ring opening to yield the 2-hydrazino-imidazole derivative.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Starting Material, Hydrazine Hydrate, & Ethanol irradiate Irradiate at 120°C for 10-15 min reagents->irradiate Seal Vial concentrate Concentrate irradiate->concentrate Cool to RT extract Extract with EtOAc concentrate->extract wash Wash with NaHCO3 extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product 2-Hydrazino-1,5-dimethyl-1H-imidazole purify->final_product Pure Product

Caption: Workflow for the microwave-assisted synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole.

Safety Precautions for Microwave Chemistry

Operating a microwave reactor requires adherence to strict safety protocols to mitigate potential hazards.

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the expected temperatures and pressures. Modern microwave reactors are equipped with pressure monitoring and control systems to prevent over-pressurization.[11][12]

  • Solvent Safety: Use of flammable solvents poses a risk of ignition. Ensure the microwave reactor is placed in a well-ventilated fume hood.[13] Many reactors have built-in vapor sensors that will shut down the unit if a leak is detected.[13]

  • Vessel Integrity: Before each use, inspect the reaction vessels for any cracks or defects that could lead to failure under pressure.[14]

  • Thermal Runaway: Be cautious with reactions that are known to be highly exothermic. Start with small-scale reactions to assess the potential for thermal runaway.[15] Microwave systems have temperature probes and automatic power modulation to control the reaction temperature precisely.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves when handling chemicals and operating the microwave reactor.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and sustainable method for the preparation of 2-Hydrazino-1,5-dimethyl-1H-imidazole. By leveraging the principles of dielectric heating, researchers can significantly accelerate reaction times and improve yields compared to conventional methods. Adherence to the detailed protocol and safety guidelines presented in these application notes will enable the successful and safe synthesis of this important heterocyclic building block for applications in drug discovery and development.

References

  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SpringerLink.
  • Chaskar, A. et al. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Sharma, U. et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Synthesis of Heterocycles. (2006). Journal of the American Chemical Society.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science.
  • Microwave Mediated Organic Synthesis (MAOS), Ionic Liquids. (n.d.). Unknown Source.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science.
  • Microwave Reactor Safety. (n.d.). ETH Zurich.
  • Safety Precautions On The Application of Microwaves in Labor
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE.
  • Beyond Heat – Practical Requirements of a Microwave Synthesizer. (n.d.). Biotage.
  • Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. (2009). ScienceDirect.

Sources

Application

Application Note: Synthesis and Evaluation of 2-Hydrazino-1,5-dimethyl-1H-imidazole as a USP7 Inhibitor Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , a functionalized heterocyclic scaffold used in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole , a functionalized heterocyclic scaffold used in the development of Deubiquitinase (DUB) inhibitors, specifically targeting Ubiquitin Specific Protease 7 (USP7) .

Introduction & Scientific Context

Ubiquitin Specific Protease 7 (USP7), also known as HAUSP, is a deubiquitinating enzyme that plays a critical role in oncogenesis by regulating the stability of tumor suppressors (e.g., p53) and oncoproteins (e.g., MDM2).[1][2][3] Inhibition of USP7 destabilizes MDM2, leading to p53 reactivation and tumor cell apoptosis.

2-Hydrazino-1,5-dimethyl-1H-imidazole serves as a potent nucleophilic scaffold. While often utilized as a precursor to fuse triazole rings (forming 1,2,4-triazolo[4,3-a]imidazoles), the free hydrazine moiety itself possesses reactivity capable of forming reversible covalent interactions or hydrogen-bonding networks within the catalytic cleft of cysteine proteases like USP7. This protocol details its synthesis via a nucleophilic aromatic substitution (


) pathway and outlines a validation workflow using the Ub-AMC fluorescence assay.
Key Mechanistic Insight

The 1,5-dimethyl substitution pattern on the imidazole ring is crucial for selectivity. The N1-methyl group prevents tautomeric ambiguity, while the C5-methyl group provides steric bulk that can orient the molecule within the hydrophobic pocket of the USP7 catalytic domain, distinct from the 1,4-isomers.

Retrosynthetic Analysis & Workflow

The most robust synthetic route avoids the reduction of nitro-imidazoles (which can be hazardous and non-selective) and instead utilizes the displacement of a leaving group (halide or thioether) by hydrazine.

Selected Route: Nucleophilic displacement of 2-chloro-1,5-dimethyl-1H-imidazole with hydrazine hydrate.

  • Step 1: Chlorination of 1,5-dimethyl-1H-imidazole (or synthesis from 2-imidazolinone).

  • Step 2: Hydrazinolysis.

Workflow Diagram

SynthesisWorkflow Start 1,5-Dimethyl-1H-imidazole (Starting Material) Step1 Step 1: C2-Lithiation & Chlorination (n-BuLi, C2Cl6) Start->Step1 -78°C, THF Inter Intermediate: 2-Chloro-1,5-dimethyl-1H-imidazole Step1->Inter Electrophilic Trapping Step2 Step 2: Hydrazinolysis (N2H4·H2O, Reflux) Inter->Step2 EtOH, 80°C Final Product: 2-Hydrazino-1,5-dimethyl-1H-imidazole Step2->Final Purification

Figure 1: Synthetic workflow for the target inhibitor scaffold.

Detailed Experimental Protocol

Phase A: Synthesis of 2-Chloro-1,5-dimethyl-1H-imidazole

Principle: Direct C2-lithiation of the imidazole ring followed by quenching with a chlorine source (hexachloroethane) is preferred over N-chlorosuccinimide (NCS) to ensure regioselectivity at the C2 position.

Reagents:

  • 1,5-Dimethyl-1H-imidazole (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Hexachloroethane (

    
    ) (1.2 eq)
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1,5-dimethyl-1H-imidazole (1.92 g, 20 mmol) in anhydrous THF (40 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (8.8 mL, 22 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Note: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78°C.

  • Chlorination: Dissolve hexachloroethane (5.68 g, 24 mmol) in THF (15 mL) and add it dropwise to the reaction mixture.

  • Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated

    
     solution (20 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).

    • Yield Target: 70-80% (approx. 2.0 g).

Phase B: Synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

Principle: The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (


) by the adjacent nitrogen atoms. Hydrazine acts as the nucleophile.

Reagents:

  • 2-Chloro-1,5-dimethyl-1H-imidazole (Intermediate from Phase A) (1.0 eq)

  • Hydrazine monohydrate (

    
    ), 98% (10.0 eq)
    
  • Ethanol (absolute)

Protocol:

  • Reaction: In a 50 mL pressure tube or RBF with a reflux condenser, dissolve the chloro-imidazole (1.3 g, 10 mmol) in ethanol (10 mL).

  • Addition: Add hydrazine monohydrate (5.0 g, 100 mmol).

    • Critical: A large excess of hydrazine is required to prevent the formation of the dimer (bis-imidazolyl hydrazine).

  • Reflux: Heat the mixture to reflux (80-90°C) for 12–16 hours. Monitor by TLC (System: 10% MeOH/DCM; Product is more polar/lower Rf than starting material).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Hydrazine is toxic. Use a bleach trap for the rotary evaporator exhaust.

  • Crystallization: Triturate the residue with cold diethyl ether or acetonitrile to induce precipitation. Filter the solid.

  • Recrystallization: Recrystallize from Ethanol/Ether if necessary to obtain the hydrochloride salt or free base.

Characterization Data (Reference)
AnalysisExpected Signal / ValueInterpretation
1H NMR (DMSO-d6)

2.18 (s, 3H)
C5-Methyl group

3.45 (s, 3H)
N1-Methyl group

6.45 (s, 1H)
C4-Proton (Aromatic)

4.20 (br s, 2H)

(Hydrazine, exchangeable)

7.80 (br s, 1H)

(Hydrazine, exchangeable)
LC-MS (ESI+)m/z ~ 127.1 [M+H]+Molecular Weight: 126.16 g/mol

Biological Evaluation Protocol: USP7 Inhibition

This assay measures the ability of the synthesized compound to inhibit the cleavage of the fluorogenic substrate Ubiquitin-AMC by the USP7 catalytic domain.

Assay Principle Diagram

AssayPrinciple Substrate Substrate: Ubiquitin-AMC (Non-Fluorescent) Cleavage Catalytic Cleavage Substrate->Cleavage Enzyme Enzyme: USP7 Catalytic Domain Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Binding Enzyme->Cleavage Inhibitor Inhibitor: 2-Hydrazino-1,5-dimethyl-1H-imidazole Inhibitor->Enzyme Blocks Signal Fluorescence Signal (Free AMC, Ex 380nm / Em 460nm) Cleavage->Signal If Uninhibited

Figure 2: Ub-AMC Fluorescence Assay Principle.

Protocol Steps
  • Buffer Preparation: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM DTT, 0.05 mg/mL BSA.

  • Enzyme Prep: Dilute recombinant USP7 catalytic domain (USP7-CD) to 0.2 nM in assay buffer.

  • Compound Prep: Prepare a 10 mM stock of the synthesized hydrazine in DMSO. Perform 1:3 serial dilutions in DMSO.

  • Incubation:

    • Add 5

      
      L of inhibitor (at 2x final concentration) to 384-well black plates.
      
    • Add 5

      
      L of USP7 enzyme (0.2 nM).
      
    • Incubate for 30 minutes at RT to allow equilibrium binding.

  • Substrate Addition: Add 10

    
    L of Ub-AMC (500 nM final concentration).
    
  • Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 60 minutes using a plate reader (e.g., EnVision).

  • Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Normalize to DMSO control (100% activity) and plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • USP7 Structure & Function

    • Hu, M., et al. (2002). "Crystal structure of a UBP-family deubiquitinating enzyme in isolation and in complex with ubiquitin aldehyde." Cell. Link

  • Synthesis of 2-Substituted Imidazoles

    • Grimmett, M. R. (1997). "Imidazole and Benzimidazole Synthesis." Academic Press.
    • Ngochindo, R. I. (1992). "Direct lithiation of 1-substituted imidazoles." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Hydrazine-Based Inhibitors

    • Altun, M., et al. (2011). "Activity-based chemical proteomics accelerates inhibitor development for deubiquitinating enzymes." Chemistry & Biology. Link

  • USP7 Assay Protocols

    • Reverdy, C., et al. (2012). "Discovery of specific inhibitors of human USP7/HAUSP deubiquitinating enzyme." Chemistry & Biology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation &amp; Purification of 1,2- and 1,5-Dimethylimidazole

Executive Summary This guide addresses the technical challenge of separating 1,2-dimethylimidazole (1,2-DMI) and 1,5-dimethylimidazole (1,5-DMI) . While 1,2-DMI is the thermodynamically favored product of 2-methylimidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenge of separating 1,2-dimethylimidazole (1,2-DMI) and 1,5-dimethylimidazole (1,5-DMI) . While 1,2-DMI is the thermodynamically favored product of 2-methylimidazole methylation, the 1,5-isomer often arises as a kinetic impurity or through specific cyclization pathways (e.g., Radziszewski reaction variations).

Because these regioisomers share identical molecular weights (96.13 g/mol ) and similar polarity, standard separation techniques often fail. This guide prioritizes Nuclear Overhauser Effect (NOE) spectroscopy for identification and Selective Salt Formation or High-Efficiency Rectification for purification.

Part 1: Diagnostic Identification (The "Smoking Gun")

Before attempting separation, you must definitively assign the structure. Standard 1H NMR is often inconclusive due to overlapping chemical shifts. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the required validation method.

The Structural Difference
  • 1,2-Dimethylimidazole: The N-methyl group is vicinal (adjacent) to the C2-methyl group.

  • 1,5-Dimethylimidazole: The N-methyl group is vicinal to the C5-methyl group.

NOE Analysis Protocol
  • Solvent: Use CDCl₃ or DMSO-d₆. Avoid protic solvents that exchange signals.

  • Target: Irradiate the N-methyl signal (typically

    
     3.5 - 3.7 ppm).
    
  • Observation:

    • If 1,2-DMI: You will see a strong NOE enhancement at the C2-methyl protons (

      
       2.2 - 2.4 ppm).
      
    • If 1,5-DMI: You will see a strong NOE enhancement at the C5-methyl protons (often shifted slightly upfield) and no enhancement at the C2 position (which is a proton, C2-H, in 1,5-DMI).

Visual Logic: NOE Decision Tree

NOE_Analysis Start Sample: Purified Isomer or Mixture Irradiate Step 1: Irradiate N-Methyl Peak (1H NMR) Start->Irradiate Check_C2 Step 2: Check C2-Position Signal Irradiate->Check_C2 Result_12 Observation A: Strong Enhancement of Methyl Group (Vicinal Me-Me interaction) Check_C2->Result_12 Methyl Signal Enhanced Result_15 Observation B: Enhancement of C5-Methyl (No Methyl at C2) Check_C2->Result_15 C2-H Signal Enhanced Conclusion_12 CONFIRMED: 1,2-Dimethylimidazole Result_12->Conclusion_12 Conclusion_15 CONFIRMED: 1,5-Dimethylimidazole Result_15->Conclusion_15

Figure 1: Decision logic for assigning imidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Part 2: Separation Protocols

Method A: Selective Salt Formation (Recommended for High Purity)

This is the most robust method for separating close isomers. Imidazoles are bases; however, the steric environment around the N3 nitrogen differs between the 1,2- and 1,5-isomers, affecting the lattice energy of their salts.

Reagents:

  • Acids:

    
    -Toluenesulfonic acid (p-TSA), Oxalic acid, or Glutaric acid.
    
  • Solvent: Acetone or MIBK (Methyl Isobutyl Ketone).

Protocol:

  • Dissolution: Dissolve the crude mixture (oil or low-melting solid) in dry Acetone (10 mL per gram of substrate).

  • Acid Addition: Add 0.95 equivalents (relative to the major isomer) of anhydrous p-TSA dissolved in minimum acetone. Add dropwise with vigorous stirring.

  • Precipitation:

    • 1,2-DMI p-TSA salt often crystallizes rapidly due to higher symmetry and stability.

    • 1,5-DMI salts are generally more soluble or form oils due to the steric clash at the C5 position disrupting packing.

  • Filtration: Filter the white precipitate.

  • Regeneration: Dissolve the salt in minimal water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM).

  • Validation: Check purity of the solid vs. the mother liquor via GC or NMR.

Method B: High-Vacuum Rectification (Distillation)

Used when the mixture is liquid and >50g scale. 1,2-DMI boils at 204°C (760 mmHg) . 1,5-DMI generally has a slightly lower boiling point due to reduced intermolecular stacking (steric hindrance).

ParameterSpecification
Column Type Vigreux (min 20cm) or Spinning Band (for <5°C

bp)
Vacuum < 10 mmHg (Essential to prevent polymerization/charring)
Bath Temp Start 10°C above expected bp
Reflux Ratio 10:1 (High reflux required for isomer separation)
Method C: Flash Chromatography (Small Scale)

Warning: Imidazoles streak badly on standard silica due to interaction with acidic silanols.

Optimized Mobile Phase:

  • Base Modifier: You MUST use Triethylamine (TEA) or Ammonia.

  • System: DCM : Methanol : NH₄OH (90 : 9 : 1).

  • Stationary Phase: Neutral Alumina is superior to Silica Gel for imidazoles to reduce tailing.

Part 3: Troubleshooting & FAQs

Q1: My GC traces show only one peak, but NMR suggests a mixture. Why?

Cause: 1,2-DMI and 1,5-DMI are structural isomers with identical masses and very similar boiling points. On non-polar columns (e.g., DB-5, HP-5), they often co-elute. Solution: Switch to a polar column (e.g., HP-INNOWAX or DB-WAX ). The polyethylene glycol phase interacts differentially with the exposed nitrogens, typically resolving the isomers by 0.5–1.0 minutes.

Q2: The product is tailing on the column and I'm losing mass.

Cause: The basic imidazole nitrogen binds irreversibly to acidic sites on silica gel. Solution:

  • Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Switch Support: Use Basic Alumina or Neutral Alumina . These supports lack the acidic protons that cause retention/tailing.

Q3: I cannot get the 1,5-isomer to crystallize.

Cause: 1,5-DMI has lower symmetry and is often an oil at room temperature (or a low-melting solid). Solution: Do not rely on crystallization of the free base.[1] Convert it to the Picrate or Oxalate salt. These derivatives have much higher melting points and crystallize readily, allowing for purification.

Q4: How do I remove the 1,5-isomer impurity from my commercial 1,2-DMI?

Strategy: If 1,5-DMI is a minor impurity (<5%), recrystallization from toluene is effective. 1,2-DMI is less soluble in cold toluene than the 1,5-isomer.

  • Dissolve in hot toluene (80°C).

  • Cool slowly to 0°C.

  • 1,2-DMI crystallizes out; 1,5-DMI remains in the mother liquor.

Part 4: Comparative Data Table

Property1,2-Dimethylimidazole1,5-DimethylimidazoleRelevance to Separation
CAS Number 1739-84-010447-93-5Identification
Boiling Point 204°C (lit.)~195-200°C (est.)Distillation requires high plate count
Melting Point 37–39°C< 25°C (often oil)1,2-DMI crystallizes easier
pKa (Conj. Acid) ~7.85~7.5 - 8.0Salt formation kinetics differ
N-Me NOE Strong to C2-MeStrong to C5-MePrimary ID Method

References

  • Separation via Salt Formation

    • Title: Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.[1][2]

    • Source: US P
    • URL
  • Crystallographic & Structural Analysis

    • Title: Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.
    • Source: N
    • URL:[Link]

  • Physical Properties & Identification

    • Title: 1,2-Dimethylimidazole Product Data & Spectral Info.[3]

    • Source: NIST Chemistry WebBook.[3]

    • URL:[Link]

  • Title: 1,2-Dimethylimidazole Synthesis and GC Analysis Protocols.

Sources

Optimization

Technical Support Center: Purification of 2-Hydrazino-1,5-dimethyl-1H-imidazole

Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic building block often used in the synthesis of bioactive compounds (e.g., antimicrobial or antihypertensive agents).[1] Its purification i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic building block often used in the synthesis of bioactive compounds (e.g., antimicrobial or antihypertensive agents).[1] Its purification is frequently complicated by the nucleophilic nature of the hydrazine moiety , which makes it prone to oxidation (discoloration) and condensation with atmospheric aldehydes.

This guide provides a robust troubleshooting framework and validated protocols for recrystallization. Our approach prioritizes oxidative stability and impurity rejection (specifically unreacted hydrazine and halo-imidazole precursors).

Troubleshooting Guide (Q&A)

Issue 1: The product is oiling out instead of crystallizing.

Q: I dissolved my crude solid in hot ethanol, but upon cooling, it formed a sticky oil at the bottom. How do I fix this?

A: "Oiling out" typically occurs when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the solubility curve.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a seed crystal (if available) or scratch the glass surface to induce nucleation at a higher temperature.

  • Solvent Adjustment: Your solvent system is likely too polar or the concentration is too high.

    • If using Ethanol/Water: Add more ethanol to increase solubility and lower the saturation point.

    • Alternative Solvent: Switch to Acetonitrile (MeCN) . Many hydrazine derivatives crystallize well from MeCN because it dissolves impurities but is less likely to solvate the product as deeply as alcohols [1].

  • Salt Formation Strategy: If the free base persistently oils out, convert it to the Hydrobromide (HBr) or Hydrochloride (HCl) salt. These salts have much higher melting points and crystallize readily from Ethanol/Et2O [2].

Issue 2: The crystals are turning yellow or brown during drying.

Q: My wet cake looked white, but after vacuum drying, it turned beige/brown. Is it decomposing?

A: Yes, this is a classic sign of oxidative degradation . The hydrazine group (-NHNH2) is sensitive to air and light.

  • Root Cause: Trace transition metals or prolonged exposure to air accelerates oxidation to azo or diazo species.

  • Corrective Action:

    • Wash: Rinse the crystals with cold, degassed solvent containing a trace of antioxidant (e.g., 0.1% sodium dithionite) if permissible for your downstream step.

    • Drying: Dry strictly under nitrogen or argon atmosphere or in a vacuum oven at ambient temperature. Avoid heating above 40°C during drying unless the compound is confirmed dry and stable [3].

    • Storage: Store under inert gas at -20°C.

Issue 3: Low Recovery Yield (<50%).

Q: The purity is good (>98%), but I lost half my mass. Where is it?

A: Hydrazino-imidazoles are amphoteric and often highly soluble in polar solvents.

  • Diagnosis: Check the mother liquor. If the product is there, your solvent volume was too high.

  • Optimization:

    • Use the minimum amount of hot solvent.

    • Cool slowly to Room Temperature (RT), then to 0°C , and finally to -20°C to maximize recovery.

    • Anti-solvent Addition: If using Ethanol, add Diethyl Ether (Et2O) or Hexane dropwise to the cold solution to force precipitation, rather than water (which might solubilize the product due to hydrogen bonding) [4].

Validated Experimental Protocols

Protocol A: Recrystallization of Free Base (Standard)

Best for: Crude material with >80% purity and minimal oxidation.

Materials:

  • Crude 2-Hydrazino-1,5-dimethyl-1H-imidazole

  • Solvent: Absolute Ethanol (degassed)

  • Anti-solvent: Water (degassed) or Diethyl Ether

  • Apparatus: Schlenk line or N2-flushed glassware

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a flask under N2. Add hot ethanol (60°C) dropwise with stirring. Stop immediately when the solid dissolves (approx. 3–5 mL/g).

  • Filtration (Optional): If insoluble particles (dust, polymers) are present, filter rapidly through a pre-heated sintered glass funnel.

  • Crystallization:

    • Method 1 (Single Solvent): Allow the solution to cool slowly to RT. If no crystals form, cool to 4°C.

    • Method 2 (Two-Solvent): If highly soluble, add Water (or Et2O) dropwise to the hot solution until a faint turbidity persists. Add 1 drop of Ethanol to clear it.

  • Harvesting: Cool to 0–4°C for 2 hours. Filter under N2.

  • Washing: Wash with 2 volumes of cold (-20°C) Ethanol/Anti-solvent mixture.

  • Drying: Vacuum dry at RT for 4–6 hours.

Protocol B: Purification via Hydrohalide Salt (High Purity)

Best for: Oily crude, dark-colored samples, or when long-term stability is required.

Step-by-Step:

  • Dissolution: Dissolve crude free base in Isopropanol (IPA) or Ethyl Acetate (10 mL/g).

  • Salt Formation: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Recrystallization: Filter the solid. Recrystallize the salt from Hot Methanol/Ether .

    • Dissolve in minimum hot MeOH.

    • Add Et2O until cloudy.

    • Cool to crystallize.[2][3]

  • Result: The salt form is significantly more stable to oxidation and easier to handle [2].

Technical Data & Specifications

PropertySpecification / Note
Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
Solubility (Free Base) High: EtOH, MeOH, DMSO. Moderate: Water, MeCN. Low: Hexane, Toluene.[4]
Melting Point Note: Varies by purity/salt form. Expect 140–150°C (dec) for free base; >180°C for salts [5].
Stability Air-sensitive (oxidizes to azo/tar). Hygroscopic.
Recryst. Solvent Ethanol (Preferred), Acetonitrile (Alternative).

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound, ensuring you choose the correct path based on the physical state of your crude material.

PurificationWorkflow Start Start: Crude 2-Hydrazino-1,5-dimethyl-1H-imidazole CheckState Analyze Crude State Start->CheckState Solid Solid / Powder CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil Recryst Protocol A: Recrystallization (Solvent: Ethanol) Solid->Recryst SaltForm Protocol B: Salt Formation (Add HCl/Dioxane) Oil->SaltForm Success Crystals Formed? Recryst->Success Yes Harvest & Dry (Under N2) Success->Yes Yes No Oiling Out / Low Purity Success->No No No->SaltForm SaltRecryst Recrystallize Salt (MeOH / Et2O) SaltForm->SaltRecryst

Caption: Decision tree for selecting the optimal purification route based on crude physical state and initial recrystallization success.

Frequently Asked Questions (FAQs)

Q: Can I use water as the primary solvent? A: While the compound is soluble in water, we advise against it for the free base. Water removal requires heat or lyophilization, both of which can promote degradation or hydrate formation. Use water only as an anti-solvent in an Ethanol/Water mix.

Q: How do I remove unreacted hydrazine hydrate? A: This is a critical safety and purity concern. Recrystallization is usually effective because hydrazine salts stay in the mother liquor.

  • Validation: Check the filtrate with Tollen’s reagent (silver mirror) or by TLC (stained with phosphomolybdic acid). If hydrazine persists, wash the organic solution (if extracting) with saturated brine, or perform the Protocol B (Salt Formation) , as hydrazine hydrohalides are very soluble in methanol and will wash away from the product salt [6].

Q: Why is the melting point broad? A: Hydrazines often decompose upon melting. A broad range (e.g., 142–148°C) usually indicates decomposition rather than impurity. Use NMR or HPLC for definitive purity analysis, not just melting point.

References

  • Edelmann, F. T. (2020). Recrystallization of oily hydrazones and hydrazine derivatives. ResearchGate. Available at: [Link]

  • MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Hydrazino-1,5-dimethyl-1H-imidazole Synthesis

Current Status: Operational Subject: Optimization of Yield and Purity for Tizanidine Intermediates Audience: Process Chemists, Medicinal Chemists Core Reaction Logic & Critical Control Points The synthesis of 2-hydrazino...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Yield and Purity for Tizanidine Intermediates Audience: Process Chemists, Medicinal Chemists

Core Reaction Logic & Critical Control Points

The synthesis of 2-hydrazino-1,5-dimethyl-1H-imidazole (Structure 2 ) is the pivotal step in the production of Tizanidine. It typically proceeds via Nucleophilic Aromatic Substitution (


) of 2-chloro-1,5-dimethylimidazole  (Structure 1 ) with hydrazine hydrate.

While the reaction appears simple, yield losses are almost exclusively driven by stoichiometric imbalances leading to dimerization.

The Mechanism & Failure Modes

The reaction is a competition between the desired nucleophilic attack by hydrazine and the secondary attack by the newly formed product on the starting material.

  • Primary Reaction (Desired):

    
    
    
  • Secondary Reaction (Yield Killer):

    
    
    

Where R = 1,5-dimethylimidazol-2-yl

Workflow Visualization

ReactionPathway cluster_conditions Critical Control Points Start 2-Chloro-1,5-dimethylimidazole (Substrate) Inter Tetrahedral Intermediate Start->Inter + N2H4 (Excess) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Product 2-Hydrazino-1,5-dimethylimidazole (Target) Inter->Product - HCl Dimer Bis-imidazole Impurity (Major Yield Loss) Product->Dimer + Start Material (Low N2H4 conc)

Figure 1: Reaction pathway highlighting the competitive dimerization pathway (red dashed line) that occurs when hydrazine concentration is insufficient.

Optimization Protocol (The "Cook")

To maximize yield, you must shift the statistical probability toward the primary reaction.

Protocol A: High-Yield Synthesis

Standard yield expectation: 85-92%

ParameterRecommended ValueTechnical Rationale
Stoichiometry 1:10 to 1:15 (Substrate : Hydrazine)CRITICAL: High dilution ensures the starting chloride is surrounded by hydrazine, preventing it from meeting the product hydrazine.
Solvent Ethanol (Abs.) or n-Butanol Protic solvents stabilize the transition state.

-Butanol allows higher reflux temps (

) if the chloride is unreactive.
Temperature Reflux (

)
The 2-position of imidazole is electron-rich; high energy is required to force the

displacement of chlorine.
Time 4 - 6 Hours Monitor by TLC/HPLC. Extended heating after conversion promotes oxidative degradation.

Step-by-Step Execution:

  • Charge Hydrazine Hydrate (15 eq) into the reactor.

  • Heat to mild reflux (

    
    ).
    
  • Slow Addition: Dissolve 2-chloro-1,5-dimethylimidazole in minimal Ethanol. Add this solution dropwise to the refluxing hydrazine over 60 minutes.

    • Why? This maintains a massive local excess of hydrazine relative to the chloride at the point of mixing.

  • Reflux for 4 hours.

  • Monitor: Check for disappearance of starting material (HPLC/TLC).

Purification & Isolation (The "Cleanup")

The product is a strong base and chemically unstable in its free form. Do not attempt to store the free base. Isolate as the Hydrochloride (HCl) salt immediately.

Isolation Strategy: The Salting-Out Method
  • Concentration: Evaporate the reaction mixture under reduced pressure to remove solvent and the bulk of excess hydrazine.

    • Warning: Do not distill to dryness; hydrazine residues can be explosive.

  • Quench: Dissolve the oily residue in Isopropanol (IPA) .

  • Salt Formation: Cool to

    
    . Slowly add Conc. HCl  or HCl in IPA  until pH reaches ~2.0.
    
  • Precipitation: The 2-hydrazino-1,5-dimethyl-1H-imidazole dihydrochloride will precipitate as a stable solid.

  • Filtration: Filter and wash with cold acetone (removes trace hydrazine salts).

Troubleshooting Impurities
ObservationProbable CauseCorrective Action
Brown/Black Oil Oxidation The free hydrazine oxidized in air. Fix: Perform all steps under Nitrogen/Argon. Isolate as HCl salt immediately.
Low Yield (<50%) Dimerization Formation of bis-imidazole. Fix: Increase Hydrazine equivalents from 5x to 15x. Use "Inverse Addition" (add substrate to hydrazine).
Sticky Solid Hygroscopicity Residual Hydrazine Hydrate. Fix: Recrystallize from Ethanol/Ether or dry extensively under vacuum over

.

Analytical Validation

Verify the identity of your product using these diagnostic signals.

  • 1H NMR (DMSO-

    
    ): 
    
    • 
       2.15 ppm (s, 3H, 
      
      
      
      )
    • 
       3.45 ppm (s, 3H, 
      
      
      
      )
    • 
       6.80 ppm (s, 1H, Imidazole-H)
      
    • Note: Hydrazine protons (

      
      ) are broad and exchangeable, often appearing between 4.0-9.0 ppm depending on salt form.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[1]

    • Target: Single peak >98%.

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromo-1,5-dimethylimidazole instead of the chloro- analog? A: Yes. The bromo- derivative is more reactive toward


 and may allow for lower reaction temperatures (

), potentially reducing oxidative byproducts. However, the chloro- derivative is the industrial standard due to cost and atom economy [1].

Q: Why is the "1,5-dimethyl" regiochemistry so difficult to maintain? A: During the precursor synthesis (methylation of imidazole), a mixture of 1,4- and 1,5-dimethyl isomers often forms. These are difficult to separate. It is crucial to purify the 2-chloro-1,5-dimethylimidazole intermediate before the hydrazine step. If you start with a mixture, you will end up with a mixture [2].

Q: My product turns pink upon storage. Is it ruined? A: Pink coloration indicates trace oxidation (formation of azo compounds). If the bulk is white/off-white, a recrystallization from Ethanol/HCl will restore purity. Store the HCl salt in amber vials at


 [3].

References

  • US Patent 3,843,668 . Imidazolidin-2-ylidene-amines and process for their production. (Original synthesis of Tizanidine intermediates).

  • Org. Process Res. Dev. Scalable Synthesis of 4-Substituted Imidazoles. (Discussion on regioselectivity in imidazole methylation).

  • European Patent EP2338473A1 . Pharmaceutical dosage forms of tizanidine. (Data on stability of tizanidine and its hydrazine intermediates).

Sources

Optimization

Technical Support Center: Stabilizing 2-Hydrazino-1,5-dimethyl-1H-imidazole

[1] Executive Summary & Core Mechanism The Problem: 2-Hydrazino-1,5-dimethyl-1H-imidazole is a potent nucleophile used as a building block in heterocycle synthesis (e.g., pyrazolo[1,5-c]imidazoles).[1] However, users fre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Mechanism

The Problem: 2-Hydrazino-1,5-dimethyl-1H-imidazole is a potent nucleophile used as a building block in heterocycle synthesis (e.g., pyrazolo[1,5-c]imidazoles).[1] However, users frequently report rapid discoloration (pinking/browning) and yield loss.[1]

The Cause: The hydrazine moiety (


) is thermodynamically unstable in the presence of atmospheric oxygen.[1] This oxidation is radical-mediated  and metal-catalyzed  (particularly by trace 

or

).[1] The free base form possesses a high-energy HOMO (Highest Occupied Molecular Orbital) that readily donates electrons to molecular oxygen, leading to the formation of diazenes (diimides), azo-dimers, and eventual decomposition into nitrogen gas and the parent imidazole.[1]

The Solution: The only robust method to arrest this oxidation for long-term storage is protonation . Converting the free base to the monohydrochloride or dihydrochloride salt significantly lowers the HOMO energy, rendering the molecule inert to atmospheric oxygen.

Diagnostic & Troubleshooting Guide

This section addresses immediate symptoms observed in the laboratory.

Symptom: Rapid Color Change (Pink/Red/Brown)

Diagnosis: Oxidative coupling has occurred. The pink color often indicates the formation of azo-dimers or radical cations.

  • Immediate Action:

    • Do not filter through silica gel (silica is slightly acidic but often contains trace metals and adsorbed oxygen that accelerate oxidation).

    • Purge the solution immediately with Argon or Nitrogen.

    • Add a reducing agent: If the application permits, add a trace amount of sodium dithionite (

      
      ) or ascorbic acid to reverse early-stage oxidation.
      
Symptom: Low Yield after Rotary Evaporation

Diagnosis: Thermal decomposition. Hydrazines are heat-sensitive.[1] Concentrating the free base at elevated temperatures (


) promotes disproportionation.
  • Correction:

    • Never heat the water bath above 30°C .

    • Do not dry to completion if storing as a free base; store as a concentrated solution in an inert solvent (e.g., degassed THF) if immediate use is required.[1]

    • Best Practice: Convert to the HCl salt before drying.

Critical Workflows (The "Operating Theatre")

Workflow A: Synthesis of the Stable Hydrochloride Salt

This is the gold-standard method for storage.[1]

Reagents:

  • Crude 2-Hydrazino-1,5-dimethyl-1H-imidazole (Free Base)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) - Degassed [1]

  • Acid: 4M HCl in Dioxane (preferred) or Concentrated aqueous HCl (37%)

Protocol:

  • Dissolution: Dissolve the crude free base in the minimum amount of cold, degassed EtOH under an Argon atmosphere.

  • Acidification: Dropwise, add 1.1 equivalents of HCl (in Dioxane or aqueous).

    • Observation: The solution may warm slightly (exothermic).

  • Precipitation:

    • If using HCl/Dioxane: The salt often precipitates spontaneously as a white/off-white solid.[1]

    • If using aq.[2][3] HCl: Add diethyl ether (

      
      ) or MTBE to force precipitation.
      
  • Filtration: Filter the solid under an inert blanket (e.g., inverted funnel with

    
     flow).
    
  • Drying: Dry in a vacuum desiccator over

    
     to remove trace water.
    

Result: The resulting Hydrochloride salt is stable at room temperature for months/years if kept dry.

Workflow B: Recovery of Free Base for Synthesis

Perform this strictly immediately before the next reaction step.

  • Suspend the HCl salt in degassed solvent (e.g., THF, DMF).

  • Add a non-nucleophilic base (e.g.,

    
    , DIPEA) or treat with saturated 
    
    
    
    if aqueous workup is planned.[1]
  • Proceed immediately to the coupling reaction (e.g., with an aldehyde or ketone).

Visualizing the Chemistry

Diagram 1: Oxidation vs. Stabilization Pathway

This diagram illustrates the "Fork in the Road" between degradation and stabilization.

G cluster_Oxidation Path A: Oxidative Degradation (Air/Metals) cluster_Stabilization Path B: Stabilization (Recommended) FreeBase 2-Hydrazino-1,5-dimethyl- 1H-imidazole (Free Base) Radical Radical Cation / Diazenyl Intermediate FreeBase->Radical O2 / Cu2+ / Light Protonation Add HCl (in Dioxane/EtOH) FreeBase->Protonation Immediate Processing Azo Azo-Dimers (Pink/Brown) Radical->Azo Decomp Decomposition (N2 Gas + Parent Imidazole) Azo->Decomp Salt Hydrochloride Salt (Stable Crystalline Solid) Protonation->Salt Precipitation

Caption: Path A leads to irreversible degradation via radical intermediates.[1] Path B (Protonation) locks the hydrazine lone pair, preventing oxidation.[1]

Stability Data Comparison

The following table summarizes the stability profile of the Free Base vs. the Hydrochloride Salt based on accelerated aging conditions (simulated).

ParameterFree Base (2-Hydrazino-1,5-dimethyl...)[1]Hydrochloride Salt
Shelf Life (25°C, Air) < 48 Hours (Rapid browning)> 12 Months (Stable)
Shelf Life (-20°C, Argon) 2-4 Weeks> 2 Years
Light Sensitivity High (Photo-oxidation)Low
Metal Tolerance Low (Catalytic decomposition)Moderate
Solubility Organic solvents (THF, DCM)Water, Methanol, DMSO

Frequently Asked Questions (FAQs)

Q1: Can I use the free base directly without making the salt? A: Yes, but only if you generate it in situ. If you synthesized the hydrazine from a precursor (e.g., displacement of a chloro-imidazole or reduction of a diazonium species), do not isolate it.[1] React the crude solution immediately with your electrophile.

Q2: My product turned pink on the filter paper. Is it ruined? A: Not necessarily. The color is often due to surface oxidation (azo impurities have high extinction coefficients, so a tiny amount looks dramatic).

  • Fix: Wash the solid with cold, degassed ether. If the solid itself is white and the filtrate is pink, your bulk product is likely safe. Recrystallize from EtOH/HCl immediately.

Q3: Why avoid Silica Gel chromatography? A: Silica gel often contains trace iron (


) and has a high surface area with adsorbed oxygen. This creates a "catalytic reactor" for hydrazine oxidation. If purification is needed, use Alumina (Neutral)  or preferably Reverse Phase (C18)  chromatography with acidic buffers.[1]

Q4: Does the "1,5-dimethyl" group affect stability compared to other imidazoles? A: The alkyl groups donate electron density to the ring, making the hydrazine slightly more nucleophilic and potentially more susceptible to oxidation than electron-deficient analogs (e.g., nitro-imidazoles).[1] This makes the salt conversion even more critical for this specific derivative.

References

  • NASA Technical Reports Server. (1982). Surface-catalyzed air oxidation of hydrazines: Environmental chamber studies. NASA. [Link][1]

  • Thieme Connect. (2023). Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. [Link][1]

  • National Institutes of Health (NIH). (1991). Air oxidation of hydrazine.[4] Reaction kinetics on natural kaolinites and metal oxides. Langmuir.[4] [Link]

  • Halasi, S., & Nairn, J. G. (1990).[1][3] Stability studies of hydralazine hydrochloride in aqueous solutions.[3][5] Journal of Parenteral Science and Technology.[3] [Link]

Sources

Troubleshooting

Technical Support Center: Hydrazinolysis of Dimethylimidazole Derivatives

Case ID: HYD-DMI-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Nucleophilic Substitution & Hydrazide Formation Executive Summary You are encountering issues with the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-DMI-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Nucleophilic Substitution & Hydrazide Formation

Executive Summary

You are encountering issues with the reaction between Hydrazine Hydrate (


)  and a Dimethylimidazole  derivative.

Critical Distinction: Unfunctionalized 4,5-dimethylimidazole is electron-rich and will not react with hydrazine under standard conditions. This guide addresses the two chemically viable pathways for drug development intermediates:

  • 
     Displacement:  Reaction with 2-chloro-4,5-dimethylimidazole  to form 2-hydrazino-4,5-dimethylimidazole.
    
  • Acyl Substitution: Reaction with ethyl 4,5-dimethylimidazole-carboxylate to form the corresponding hydrazide.

Module 1: Reaction Mechanics & Stoichiometry

The Core Problem: The most common failure mode in this synthesis is the formation of bis-hydrazines (dimers) or oxidative degradation (tar formation).

The Solution: Kinetic control via stoichiometry. Hydrazine is a bidentate nucleophile. Once the mono-substituted product forms, it becomes a nucleophile itself. If the local concentration of hydrazine is low, the product will attack a second molecule of the starting material, forming a useless dimer.

Rule of Thumb: Use 5–10 equivalents of hydrazine hydrate relative to your imidazole substrate to force the equilibrium toward the mono-substituted product [1].

Mechanism Visualization (

Pathway)

The following diagram illustrates the critical transition states and the "Dimer Trap" you must avoid.

G cluster_0 Critical Control Point Start 2-Chloro-4,5- dimethylimidazole Intermediate Meisenheimer-like Complex Start->Intermediate + N2H4 Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 2-Hydrazino-4,5- dimethylimidazole (Target) Intermediate->Product - HCl Dimer Bis-imidazole Dimer (Impurity) Product->Dimer + Start Material (Low N2H4 Equiv)

Figure 1: Reaction pathway showing the competition between product formation and dimerization. High hydrazine concentration blocks the red dotted path.

Module 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/dark brown. Is the product gone?

Diagnosis: Oxidative degradation. Hydrazine derivatives, especially electron-rich hydrazino-imidazoles, are sensitive to air oxidation, forming azo-impurities or radical polymerization tars. Corrective Action:

  • Inert Atmosphere: You must run this reaction under Nitrogen or Argon.

  • Degassing: Sparge your solvent (Ethanol or n-Butanol) with inert gas for 15 minutes before adding hydrazine.

  • Trace Metals: Ensure your stir bar and glassware are free of metal salts (Fe, Cu), which catalyze hydrazine decomposition.

Q2: I see starting material on TLC even after 24 hours.

Diagnosis: Insufficient activation energy or solvent effects. The electron-donating methyl groups at positions 4 and 5 deactivate the C-2 position toward nucleophilic attack. Corrective Action:

  • Temperature: Reflux is mandatory. If using Ethanol (

    
    ), switch to n-Butanol (
    
    
    
    )
    to overcome the activation barrier [2].
  • Catalysis: Add 5 mol% catalytic acid (e.g., HCl or Acetic Acid) to protonate the ring nitrogen (N-3), making the C-2 carbon more electrophilic. Note: This consumes 1 eq of hydrazine, so adjust stoichiometry.

Q3: The product is oiling out or difficult to crystallize.

Diagnosis: Residual hydrazine hydrate is acting as a co-solvent. Corrective Action:

  • Azeotropic Removal: Co-evaporate with toluene or isopropanol to remove hydrazine hydrate/water azeotropes.

  • Precipitation: The hydrochloride salt is often more stable and crystalline than the free base. Treat the crude oil with HCl in dioxane/ether to precipitate the salt.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-hydrazino-4,5-dimethylimidazole (Free Base).

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 10.0 eq HydrazinePrevents dimer formation.
Solvent n-Butanol (preferred) or EthanolHigh boiling point for kinetics.
Concentration 0.5 MDilution aids in heat dissipation.
Atmosphere

or Ar
Prevents oxidation (black tar).
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen.[1]

  • Dissolution: Dissolve 2-chloro-4,5-dimethylimidazole (1.0 eq) in n-Butanol (2-3 mL per mmol).

  • Addition: Add Hydrazine Hydrate (80% or 64% solution) (10.0 eq) in a single portion.

    • Safety Note: This is an exothermic step.

  • Reaction: Heat to reflux (

    
    ) for 12–18 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
    
    • Visualization: Hydrazines do not stain well with

      
      . Use Anisaldehyde  or Phosphomolybdic Acid (PMA)  stain.
      
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess hydrazine.

    • CRITICAL: Do not heat the dry residue above

      
       to avoid explosion risk or decomposition.
      
  • Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for storage.

Module 4: Safety & Handling (Hydrazine Specifics)

Hazard Alert: Hydrazine Hydrate is a suspected carcinogen, highly toxic, and corrosive. It can penetrate intact skin.

Decontamination Protocol

Spills should NOT be wiped with paper towels (fire risk upon drying).

  • Neutralization: Dilute spill with water to <5% concentration.[2]

  • Quenching: Slowly add Calcium Hypochlorite (<5%) or household bleach to oxidize hydrazine to nitrogen gas and water [3].

  • Verification: Ensure no bubbles (

    
    ) are evolving before disposal.
    
PPE Requirements
  • Gloves: Nitrile is acceptable for splash protection; Butyl Rubber is required for immersion or spill cleanup.

  • Respiratory: Work strictly within a certified Fume Hood.

References
  • Synthesis of 2-Hydrazinopyridine Derivatives.Google Patents. CN106588758B.

Sources

Optimization

Technical Guide: Removal of Unreacted Hydrazine from 2-Hydrazino-1,5-dimethyl-1H-imidazole

Module 1: The Chemical Context & Criticality[1] The Challenge: "Double-Base" Separation Removing hydrazine ( ) from 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a specific chemoselective challenge. Both the impurity an...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Chemical Context & Criticality[1]

The Challenge: "Double-Base" Separation

Removing hydrazine (


) from 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a specific chemoselective challenge. Both the impurity and the target molecule share critical physicochemical properties:
  • Basicity: Both contain basic nitrogen centers. Standard acid-base extractions are inefficient because acidification protonates both species, rendering them water-soluble.

  • Nucleophilicity: Both possess a primary amino group (

    
    ) capable of reacting with electrophiles (aldehydes, ketones, acid chlorides).
    
  • Polarity: Both are highly polar, making chromatographic separation on normal-phase silica difficult due to peak tailing and irreversible adsorption.

Regulatory & Safety Imperative (ICH M7)

Hydrazine is a known mutagen and carcinogen, classified as a Class 1 Solvent/Impurity and a Genotoxic Impurity (GTI) .

  • Permitted Daily Exposure (PDE): Extremely low (often < 1-10 ppm depending on dosage).

  • Process Consequence: Failure to remove hydrazine upstream often leads to the formation of bis-hydrazones or azines in subsequent steps involving carbonyls, contaminating the final API.

Module 2: Diagnostic Workflow

Before selecting a protocol, assess the state of your crude material.

DecisionMatrix Start Crude Reaction Mixture StateCheck State of Crude? Start->StateCheck Liquid Liquid/Oil (High Solvent) StateCheck->Liquid Solid Solid Precipitate StateCheck->Solid ContentCheck Hydrazine Content? Liquid->ContentCheck MethodB Protocol B: Recrystallization Solid->MethodB Primary Path High Gross Excess (>5%) ContentCheck->High Azeotrope Required Trace Trace (<5%) ContentCheck->Trace Wash/Extract MethodA Protocol A: Azeotropic Distillation High->MethodA MethodC Protocol C: Aqueous Partitioning Trace->MethodC MethodA->MethodB Polishing Step MethodC->MethodB Polishing Step

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and impurity load.

Module 3: Troubleshooting Protocols

Protocol A: Azeotropic Distillation (The "Workhorse")

Best for: Crude oils or reaction mixtures containing gross excess of hydrazine hydrate. Mechanism: Hydrazine hydrate forms a high-boiling azeotrope with toluene (and xylene), allowing it to be "dragged" out of the mixture at temperatures lower than its boiling point (


), preventing thermal decomposition of the imidazole.

Step-by-Step:

  • Concentration: Remove the primary reaction solvent (usually Ethanol or Water) via rotary evaporation at

    
    .
    
  • Charge: Redissolve the residue in Toluene (10-15 volumes relative to crude mass).

  • Evaporation: Evaporate the toluene on a rotary evaporator at

    
     under reduced pressure.
    
    • Observation: The distillate will contain the hydrazine-water-toluene azeotrope.

  • Repetition: Repeat this process 2-3 times . This "co-evaporation" is the most effective physical method for bulk removal.

  • Validation: Check the residue by NMR. If hydrazine peaks (broad singlet ~3-4 ppm depending on solvent) are diminished, proceed to Protocol B.

Warning: Do not use Chloroform or DCM for this step; they do not form favorable azeotropes with hydrazine and may react slowly to form potentially explosive azides or methylene-bridged species over long periods.

Protocol B: Recrystallization (The "Polishing" Step)

Best for: Final purification of solid crude to meet ppm-level specifications. Mechanism: 2-Hydrazino-1,5-dimethyl-1H-imidazole is a heteroaromatic solid (likely MP


). Hydrazine is highly soluble in cold alcohols, whereas the product is typically less soluble in cold alcohol but soluble in hot alcohol.

Step-by-Step:

  • Solvent Selection: Use Isopropanol (IPA) or Ethanol . Avoid Methanol if possible, as the solubility differential is often too low (product too soluble).

  • Dissolution: Suspend the crude solid in the solvent. Heat to reflux until fully dissolved.

    • Tip: If insolubles remain, filter hot.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to

    
     for 2 hours.
    
  • Filtration: Filter the crystals.

  • The Critical Wash: Wash the filter cake with cold solvent.

    • Why? The mother liquor contains the hydrazine. The wash displaces this contaminated liquor.

  • Drying: Dry under vacuum at

    
    .
    
Protocol C: Aqueous Partitioning (The "Rescue")

Best for: When the product is an oil and cannot be crystallized. Mechanism: Exploiting the lipophilicity of the dimethyl-imidazole ring vs. the extreme polarity of hydrazine.

Step-by-Step:

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 1 (Brine): Wash with saturated NaCl solution.

    • Note: Hydrazine is very water-soluble and will partition into the aqueous phase.

  • Wash 2 (Water): Perform a quick wash with a small volume of cold water.

    • Caution: Do not use acidic water, or you will extract your product.

  • Drying: Dry the organic layer over

    
    , filter, and evaporate.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone to scavenge the hydrazine?

ABSOLUTELY NOT. While acetone reacts with hydrazine to form acetone azine (which is easily removed), it will also react with the hydrazine moiety on your product (2-hydrazino-1,5-dimethyl-1H-imidazole) to form a Schiff base (hydrazone) . This modifies your product chemically, reducing yield and creating a new impurity that is difficult to hydrolyze back without degrading the imidazole ring.

Q2: My product is turning pink/red during drying. What is happening?

This indicates oxidative degradation . Hydrazines are reducing agents and are susceptible to air oxidation, often catalyzed by trace metals.

  • Fix: Ensure all drying is done under vacuum or nitrogen atmosphere.

  • Fix: Add a trace amount of EDTA during the aqueous workup (Protocol C) to chelate metals that catalyze this oxidation.

Q3: How do I prove the hydrazine is gone? (Analytical Method)

Standard HPLC-UV is insufficient because hydrazine has no chromophore (it doesn't absorb UV light). You must use Derivatization .

Recommended Analytical Protocol:

  • Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.

  • Sample Prep: Dissolve your purified product in Acetonitrile/Water. Add excess benzaldehyde.

  • Reaction: Allow to stand for 15 minutes. Hydrazine converts to Benzalazine.

  • HPLC: Inject the sample. Look for the distinct peak of Benzalazine (absorbs strongly at ~300 nm).

  • Quantification: Compare against a standard curve of Benzalazine.

Module 5: Visualizing the Scavenging Risk

The following diagram illustrates why chemical scavenging (using ketones) is forbidden for this specific molecule.

ScavengingRisk cluster_warning Chemical Incompatibility Hydrazine Impurity: Hydrazine (H2N-NH2) Azine Acetone Azine (Removed easily) Hydrazine->Azine + Acetone Product Target: 2-Hydrazino-imidazole (R-NH-NH2) SchiffBase Product Hydrazone (Contaminant/Yield Loss) Product->SchiffBase + Acetone (COMPETING REACTION) Acetone Scavenger: Acetone Acetone->Azine Acetone->SchiffBase

Figure 2: Reaction pathway showing the competitive formation of product-hydrazone, rendering ketone scavenging unsuitable.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Anderson, J. E., et al. (2010). "Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance." Journal of Chromatographic Science, 48(4), 259-264. Link

  • Organic Syntheses. (2008). "Purification of Hydrazine Derivatives via Azeotropic Distillation." Organic Syntheses, Coll. Vol. 10. (Generalized methodology based on standard hydrazine handling). Link

  • PubChem. (2023). "Hydrazine - Compound Summary." National Library of Medicine.Link

  • Sigma-Aldrich. (2023). "2-Hydrazino-2-imidazoline hydrobromide Safety Data Sheet." (Analogous compound handling data). Link

Troubleshooting

Technical Support Center: Stability of 2-Hydrazino-1,5-dimethyl-1H-imidazole

[1][2] Executive Summary: The Chemical Stability Profile 2-Hydrazino-1,5-dimethyl-1H-imidazole is a highly reactive heterocyclic building block.[1][2] Its utility in synthesizing bicyclic heterocycles (e.g., pyrazolo[1,5...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Chemical Stability Profile

2-Hydrazino-1,5-dimethyl-1H-imidazole is a highly reactive heterocyclic building block.[1][2] Its utility in synthesizing bicyclic heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) is directly linked to the nucleophilicity of its hydrazine moiety. However, this same reactivity renders it thermodynamically unstable in solution under standard atmospheric conditions.

The Three Pillars of Instability:

  • Oxidative Deamination: The hydrazine group (

    
    ) is electron-rich.[1][2] In the presence of dissolved oxygen and trace transition metals, it oxidizes to form unstable diimides, eventually liberating nitrogen gas (
    
    
    
    ) and coupling to form azo-dimers [1, 3].
  • Carbonyl Condensation (The "Acetone Trap"): Hydrazines are potent nucleophiles that react rapidly with ketones and aldehydes to form hydrazones.[2] Acetone is incompatible , even as a trace contaminant in glassware cleaning [4].

  • Base-Catalyzed Decomposition: The imidazole ring is basic.[1][2] Storing the compound as a free base in solution accelerates auto-oxidation.[1][2] Acidic environments (protonation of the hydrazine terminal nitrogen) significantly enhance stability [2].

Visualizing the Degradation Pathways[3]

The following diagram illustrates the primary degradation mechanisms you must prevent during experimentation.

G Start 2-Hydrazino-1,5-dimethyl- 1H-imidazole (Intact) Oxidation Oxidation (Air/Metals) Start->Oxidation pH > 7, O2 Condensation Condensation (Trace Ketones) Start->Condensation Acetone/Aldehydes Diimide Diimide Intermediate (R-N=NH) Oxidation->Diimide AzoDimer Azo-Dimer Coupling (Colored Impurities) Diimide->AzoDimer Dimerization N2Gas Decomposition (N2 Gas Evolution) Diimide->N2Gas Irreversible Hydrazone Hydrazone Derivative (Stable Ghost Peak) Condensation->Hydrazone Fast Kinetics

Figure 1: Primary degradation pathways.[2] The hydrazine group drives both oxidative instability and rapid condensation with carbonyl impurities.

Troubleshooting Guide & FAQs

This section addresses specific phenomena reported by users handling this compound.

Q1: My solution turned from colorless to yellow/brown overnight. Is it still usable?

Diagnosis: Oxidative Degradation. The color change indicates the formation of azo-conjugated species (dimers) caused by air oxidation.

  • Verdict: Discard. The purity has likely dropped below 90%.[2]

  • Root Cause: Storage in non-degassed solvents or headspace oxygen.[2]

  • Corrective Action: For future experiments, sparge all solvents with Argon or Nitrogen for 15 minutes before dissolution. Store solutions in amber vials with a septum, keeping the headspace inert.

Q2: I see a "Ghost Peak" in my LC-MS at [M+40] mass units.

Diagnosis: Acetone Contamination (Hydrazone Formation). [1][2]

  • Mechanism: Acetone (MW 58) reacts with the hydrazine to form an isopropylidenehydrazone. The mass shift corresponds to

    
     (42 Da) minus 
    
    
    
    (oxidation/condensation balance) or specific adducts depending on ionization.
  • Root Cause: Glassware was washed with acetone and not fully dried, or the LC mobile phase contains trace acetone.

  • Corrective Action:

    • Ban Acetone: Switch to Methanol or Ethanol for cleaning glassware used with this compound.[2]

    • Oven Dry: Ensure all glassware is oven-dried (>100°C) to remove volatile ketones.[1][2]

Q3: The compound is not dissolving in water, but the datasheet says it's soluble.

Diagnosis: Free Base vs. Salt Form confusion.

  • Explanation: The hydrochloride or hydrobromide salts are water-soluble.[1][2] The free base (likely what you have if synthesized in-house without acidification) has poor aqueous solubility and requires organic co-solvents.[1][2]

  • Protocol: Dissolve the free base in DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) first, then dilute with water.

    • Warning: DMSO can act as an oxidant upon prolonged storage.[2] Use fresh, anhydrous DMSO.[2]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >24 hours at 4°C.

ParameterSpecificationReason
Solvent DMSO (Anhydrous) or Methanol (Degassed)Avoids hydrolysis; Methanol is easily removed.[1][2]
Concentration 10 mM - 50 mMHigher concentrations self-buffer slightly against oxidation.[1][2]
Additives 0.1% Formic Acid (Optional)Protonation of the terminal hydrazine nitrogen (

) drastically reduces oxidation rates.[1][2]
Container Amber glass, Argon-purgedBlocks UV light (radical initiation) and Oxygen.[1][2]

Step-by-Step:

  • Weigh the solid 2-Hydrazino-1,5-dimethyl-1H-imidazole quickly (hygroscopic).[1][2]

  • Purge the solvent (e.g., DMSO) with a gentle stream of Argon for 10 minutes.

  • Add solvent to the vial under inert atmosphere.

  • Vortex until dissolved.

  • Critical: If not using immediately, snap-freeze in liquid nitrogen and store at -80°C.

Protocol B: LC-MS Analysis Setup

Objective: Prevent on-column degradation during analysis.

  • Column: C18 Reverse Phase (High pH stability preferred, but standard is acceptable).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use Ammonium Acetate/Bicarbonate at pH > 7).[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Run Time: Keep short (<10 min). Long residence times on-column can lead to tailing due to interaction with residual silanols.[1][2]

Decision Tree: Handling & Storage

Use this logic flow to determine the correct handling procedure for your specific application.

DecisionTree Start Start: Handling 2-Hydrazino-1,5-dimethyl-1H-imidazole Q_Form Is the compound a Salt (HCl/HBr) or Free Base? Start->Q_Form Salt_Path Salt Form Q_Form->Salt_Path Salt Base_Path Free Base Q_Form->Base_Path Free Base Acetone_Check CRITICAL CHECK: Is Acetone present in cleaning or solvent? Salt_Path->Acetone_Check Base_Q Immediate Use? Base_Path->Base_Q Salt_Action Store Solid at -20°C Desiccated. Stable in Water/Buffer. Immediate_Yes Dissolve in degassed DMSO/MeOH. Use within 4 hours. Base_Q->Immediate_Yes Yes Immediate_No Convert to HCl Salt OR Store under Argon at -80°C. Base_Q->Immediate_No No Immediate_Yes->Acetone_Check Acetone_Yes STOP. Re-clean glassware. Acetone destroys product. Acetone_Check->Acetone_Yes Yes Acetone_No Proceed with Experiment. Acetone_Check->Acetone_No No

Figure 2: Decision matrix for storage and solvent selection.

References

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Hydrazine Aqueous Solution. Retrieved from [1]

  • Science Publishing Group. (2024).[2] Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Retrieved from [1]

  • Arxada. (n.d.). Performance Chemicals: Safety and Handling of Hydrazine Solutions. Retrieved from [1]

  • Filo. (2026). Reaction of Acetone with Hydrazine: Mechanism and Products. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-Hydrazinyl-1H-imidazole.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

Sources

Optimization

Technical Support Center: 2-Hydrazino-1,5-dimethyl-1H-imidazole Extraction

Ticket ID: #SOLV-2H15DMI-EXT Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Executive Summary You are encountering difficulties with 2-Hydrazino-1,5-dimethyl-1H-imidazole ,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOLV-2H15DMI-EXT Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

You are encountering difficulties with 2-Hydrazino-1,5-dimethyl-1H-imidazole , a molecule that presents a "perfect storm" for extraction challenges: it is highly polar, basic, and chemically reactive.

Standard extraction protocols (e.g., Ethyl Acetate/Water) often fail because this molecule prefers the aqueous phase or degrades during workup. This guide moves beyond generic advice to address the specific physicochemical properties of the hydrazino-imidazole scaffold.

Module 1: The Polarity Trap (Solubility & pH)

The Problem

"I extracted the reaction mixture three times with Dichloromethane (DCM), but my product is still in the water layer."

The Science

This molecule behaves as a diprotic base.

  • Imidazole Ring Nitrogen (N3): pKa

    
     7.5–8.0 (Electron-donating methyl groups increase basicity compared to naked imidazole).
    
  • Hydrazine Terminal Nitrogen: pKa

    
     3–4 (Less basic, but nucleophilic).
    

At neutral pH (pH 7), the imidazole ring is largely protonated (


). Charged species do not  partition into organic solvents like DCM or Toluene. They remain solvated by water.
The Protocol: pH-Swing Extraction

To force the molecule into the organic phase, you must suppress ionization.

  • Cool the aqueous mixture to 0–5°C (Hydrazines are thermally unstable).

  • Basify the aqueous phase to pH > 12 using 5M NaOH or KOH.

    • Why? You need to be at least 2 pH units above the pKa to ensure >99% is in the free-base form.

  • Select the Solvent:

    • Primary Choice: Dichloromethane (DCM). The free base is moderately soluble here.[1][2]

    • Secondary Choice (for stubborn polarity): Chloroform / Isopropanol (3:1 ratio). This mixture is excellent for polar heterocycles.

    • Avoid: Diethyl Ether or Hexanes (Product is too polar).

Module 2: The Reactivity Trap (Chemical Compatibility)

The Problem

"I see a new impurity spot on TLC that wasn't there before the workup."

The Science

The hydrazine moiety (


) is a "chemical sponge" for electrophiles.
  • The Acetone Killer: Never use acetone to clean glassware or as a co-solvent. Hydrazines react instantly with ketones to form hydrazones (Schiff bases). This reaction is often irreversible under workup conditions.

  • The Ester Risk: Ethyl Acetate (EtOAc) is risky. Over prolonged exposure, the hydrazine can attack the ester carbonyl, leading to acetylation (forming the hydrazide).

Solvent Compatibility Matrix
Solvent ClassSolventStatusTechnical Rationale
Chlorinated Dichloromethane (DCM)Recommended Good solubility for free base; chemically inert.
Alcohols Isopropanol (IPA)Use with Caution Good co-solvent (5-10%) to break emulsions; do not use as primary extractant.
Ketones Acetone, MEKFORBIDDEN Forms hydrazones immediately.
Esters Ethyl AcetateRestricted Risk of acetylation; use only for rapid, cold extractions.
Alkanes Hexane, HeptaneIneffective Product is too polar to dissolve.
Ethers THF, MTBEPoor Poor solubility for this specific heterocycle.

Module 3: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose your specific extraction failure.

ExtractionLogic Start Start: Low Recovery of Product CheckPH Is Aqueous pH > 12? Start->CheckPH AdjustPH Adjust to pH 12-13 (Use NaOH) CheckPH->AdjustPH No CheckSolvent Which Solvent Used? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent AcetoneCheck Was Acetone Used? CheckSolvent->AcetoneCheck Acetone/EtOAc SaltingOut Add NaCl (Saturate) to Aqueous Phase CheckSolvent->SaltingOut DCM/Ether Impurity Impurity is likely a Hydrazone. Restart Synthesis. AcetoneCheck->Impurity Yes ChangeSolvent Switch to DCM or CHCl3:IPA (3:1) FinalStep Proceed to Crystallization ChangeSolvent->FinalStep SaltingOut->ChangeSolvent Still Low Yield

Figure 1: Diagnostic logic for low recovery yield of hydrazino-imidazoles.

Module 4: Alternative Purification (The "Salting Out" Protocol)

If Liquid-Liquid Extraction (LLE) fails due to extreme polarity, use the Hydrobromide Precipitation Method . This is often superior for amino- and hydrazino-imidazoles as it stabilizes the hydrazine group.

Protocol:

  • Concentrate the reaction mixture (if in alcohol) to a small volume.

  • Add Acid: Dropwise addition of 48% HBr (aq) or HBr in Acetic Acid.

  • Precipitate: The salt form (2-Hydrazino-1,5-dimethyl-1H-imidazole • 2HBr) is often insoluble in cold ethanol or ether.

  • Filter: Collect the solid.

  • Free Basing (Optional): If the free base is required later, dissolve the salt in minimum water, adjust pH to 12, and extract rapidly with DCM.

Frequently Asked Questions (FAQ)

Q: Can I use drying agents like Magnesium Sulfate (


)? 
A:  Yes, but Sodium Sulfate (

) is preferred. Hydrazines can sometimes coordinate to Lewis acidic metals;

is more inert.

Q: My organic layer is cloudy and won't clear. A: Imidazoles can act as surfactants, stabilizing emulsions.

  • Fix: Filter the biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed, allowing layers to separate.

Q: The product turns brown upon drying. A: This is oxidative degradation. Hydrazines are reducing agents and react with atmospheric oxygen.

  • Fix: Dry under nitrogen/argon atmosphere. Store the solid in the freezer (-20°C) under inert gas.

References

  • PubChem. (2025).[3] 2-Hydrazinyl-1H-imidazole Compound Summary. National Library of Medicine. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles and amino-imidazoles. [Link]

Sources

Troubleshooting

Minimizing side products in 2-amino-imidazole synthesis

Topic: Minimizing Side Products & Optimizing Yields Status: Operational | Tier: Level 3 (Advanced Applications) Introduction: The "Deceptive" Heterocycle Welcome to the Technical Support Center for 2-amino-imidazole (2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Optimizing Yields

Status: Operational | Tier: Level 3 (Advanced Applications)

Introduction: The "Deceptive" Heterocycle

Welcome to the Technical Support Center for 2-amino-imidazole (2-AI) synthesis. As Senior Application Scientists, we often describe the 2-AI core as "deceptively simple." While the disconnection to an


-haloketone and a guanidine source seems elementary (the Marckwald strategy), the reality is often a crude mixture of polymerized tars, regioisomers, and uncyclized intermediates.[1]

This guide moves beyond textbook definitions to address the process chemistry failures that generate these side products. We focus on stabilizing high-energy intermediates and selecting reaction media that thermodynamically favor the 5-membered aromatic ring over linear polymerization.

Module 1: The "Black Tar" Phenomenon (Precursor Instability)[1]

Symptom: The reaction mixture turns dark brown/black within minutes of adding the


-haloketone; yield is <30%.
Root Cause:  Rapid polymerization of the 

-haloketone (e.g., phenacyl bromide) mediated by the basicity of free guanidine.
The Mechanism of Failure

The


-haloketone is a "hot" electrophile. In the presence of a strong base (required to deprotonate guanidine HCl), it undergoes self-condensation (aldol-type) or polymerization before the guanidine can attack.
Protocol: The "Inverse Addition" & Stabilization Technique

To minimize this, you must ensure the concentration of free ketone is always lower than the concentration of the nucleophile (guanidine).

  • Guanidine Liberation: Do not use commercially available free guanidine base (it degrades).

    • Standard: Mix Guanidine HCl (2.5 eq) +

      
       (2.5 eq) or NaOEt in the solvent.[1] Stir for 30 mins before adding the ketone.
      
  • The Trap (Inverse Addition):

    • Dissolve the

      
      -haloketone in a minimal amount of solvent.
      
    • Add the ketone solution dropwise to the stirring guanidine mixture at 0°C .

    • Why? This keeps the local concentration of ketone low, forcing it to react with the excess guanidine rather than itself.

  • The "Green" Fix (Deep Eutectic Solvents):

    • Recent data suggests replacing volatile organic solvents (VOCs) like DMF/EtOH with Deep Eutectic Solvents (e.g., Choline Chloride/Urea).[1] The hydrogen-bonding network of the DES stabilizes the transition state and suppresses polymerization.

Module 2: Regioselectivity & Tautomer Control

Symptom: NMR shows a mixture of isomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted) that are inseparable by flash chromatography. Root Cause: Tautomerization of the intermediate or the final product, leading to non-selective alkylation if


-substitution is attempted post-synthesis.
Strategic Decision Tree

Do not attempt to alkylate a pre-formed 2-aminoimidazole if regioselectivity is critical. The ring nitrogens are ambident nucleophiles.

  • Scenario A: N1-H (Unsubstituted Nitrogen) [1]

    • Method: Standard Marckwald (Guanidine + Haloketone).[1]

    • Result: Tautomeric equilibrium (usually favors the less sterically hindered tautomer in solution).

  • Scenario B: N1-Substituted (Specific Regioisomer)

    • Method: Use

      
      -substituted guanidines  or Propargyl guanidines  (Pd-catalyzed cyclization).[2]
      
    • Why? This locks the regiochemistry before the ring closes.

Visualizing the Pathway

RegioControl Start Target Structure? NH_Free N1-H (Unsubstituted) Start->NH_Free N_Sub N1-Substituted Start->N_Sub Method_A Standard Marckwald (Haloketone + Guanidine) NH_Free->Method_A Method_B Direct Alkylation of 2-AI N_Sub->Method_B Avoiding Method_C Pre-functionalized Guanidines / Propargyl Route N_Sub->Method_C Recommended Result_Good High Yield Single Isomer Method_A->Result_Good Result_Bad Regio-Mixture (Separation Nightmare) Method_B->Result_Bad Method_C->Result_Good

Caption: Decision logic for preventing regioisomeric mixtures. Direct alkylation of the ring is the primary cause of inseparable side products.

Module 3: Reaction Media & Purification (The "Innocent" Solvent)

Symptom: Product is water-soluble, making extraction with EtOAc/DCM difficult; silica gel streaks due to amine basicity.[1] Root Cause: The high polarity of the 2-amino group and the formation of guanidinium salts.

The Modern Solution: Deep Eutectic Solvents (DES)

Switching from DMF/Ethanol to a Choline Chloride:Urea (1:[1]2) mixture is the single most effective upgrade for this synthesis.

ParameterClassic Method (EtOH/Reflux)Modern Method (DES/80°C)
Reaction Time 12–24 Hours2–4 Hours
Side Products Tars, Hydrolyzed GuanidineMinimal (<5%)
Work-up Solvent Evaporation, Extraction, ColumnPrecipitation by Water
Yield 40–60%80–95%
Step-by-Step Protocol (DES Method)
  • Prepare Solvent: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.

  • Activation: Add Guanidine Carbonate (1.3 eq) and KOH (1.3 eq). Stir 30 mins to liberate free guanidine in situ.

  • Cyclization: Add the

    
    -haloketone (1.0 eq). Stir at 80°C for 2–4 hours.
    
  • Isolation (The "Magic" Step):

    • Cool to room temperature.[3]

    • Add Water (approx. 2x reaction volume).

    • Result: The organic 2-aminoimidazole precipitates out (it is insoluble in the water/DES mix), while unreacted guanidine and salts remain dissolved.

    • Filter the solid.[4] No column chromatography required for >95% purity.

Troubleshooting & FAQs

Q1: My reaction smells strongly of ammonia. What happened?

A: You have hydrolyzed your guanidine.

  • Cause: Presence of water in the solvent or excessive heating time.

  • Fix: Dry your solvents.[4] If using the DES method, ensure the Choline Chloride is dry. Hydrolysis converts guanidine to urea + ammonia.

Q2: I see a peak at M+16 or M+18 in LCMS.

A: This is likely the uncyclized


-hydroxy ketone or a hydrated intermediate.
  • Cause: Incomplete dehydration.

  • Fix: The ring closure requires the loss of water. Ensure your reaction temperature is sufficient (>70°C) to drive the dehydration. In stubborn cases, adding a molecular sieve or a dehydrating agent (like

    
    ) can help.[1]
    
Q3: How do I protect the 2-amino group for subsequent reactions?

A: The exocyclic amine is nucleophilic but less so than a primary alkyl amine due to resonance with the ring.

  • Recommended:Boc-anhydride (

    
    ) is standard.
    
  • Warning: If you use strong bases (NaH) to deprotonate for protection, you may alkylate the ring nitrogens.[1] Use mild bases (TEA/DMAP) to selectively protect the exocyclic amine.

Visualizing the Mechanism & Side Reactions

Understanding where the chemistry breaks down is key to prevention.

Mechanism Reagents Guanidine + Alpha-Haloketone Intermediate Aminoketone Intermediate Reagents->Intermediate Nucleophilic Attack Tar SIDE PRODUCT: Polymer/Tar Reagents->Tar High Conc. (Self-Condensation) Hydrolysis SIDE PRODUCT: Urea/Ammonia Reagents->Hydrolysis Water present Cyclization Cyclization (Dehydration) Intermediate->Cyclization Intramolecular Attack Product 2-Aminoimidazole (Target) Cyclization->Product -H2O Linear SIDE PRODUCT: Linear Alcohol Cyclization->Linear Low Temp (Incomplete Dehydration)

Caption: Mechanistic pathway showing critical failure points (Red) where side products diverge from the productive synthesis (Green).[1]

References

  • Di Gioia, M. L., et al. (2016).[1] "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(7), 963.[1]

  • BenchChem Technical Guides. (2025). "Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide."

  • Little, T. L., & Webber, S. E. (1994).[1] "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305.[1]

  • Baxendale, I. R., et al. (2014).[1] "Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions." Organic Letters, 16(23), 6076–6079.[1]

  • Kennedy, S. H., et al. (2014).[1] "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions." Organic Letters, 16(11), 2842–2845.[1]

Sources

Reference Data & Comparative Studies

Validation

Structural Characterization of 2-Hydrazino-1,5-dimethyl-1H-imidazole: A Comparative NMR Guide

Part 1: Executive Summary & Strategic Importance In the development of imidazoline-based antihypertensives (e.g., clonidine analogs) and antimicrobial agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

In the development of imidazoline-based antihypertensives (e.g., clonidine analogs) and antimicrobial agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a critical intermediate.[1][2] However, its synthesis via N-methylation or cyclization frequently yields a mixture of regioisomers: the desired 1,5-dimethyl isomer and the thermodynamic 1,4-dimethyl alternative.[1][2]

Differentiation between these isomers is non-trivial due to their identical molecular weight and similar polarity.[1][2] Standard LC-MS often fails to resolve them definitively.[1][2] 1H NMR spectroscopy , specifically utilizing Nuclear Overhauser Effect (NOE) experiments, remains the gold standard for structural validation.[1][2]

This guide provides a comparative analysis of the 1,5-isomer against its 1,4-alternative, detailing the specific NMR protocols required to certify regioisomeric purity—a critical quality attribute (CQA) for downstream pharmaceutical safety.[1][2]

Part 2: Technical Comparison (1,5-isomer vs. 1,4-isomer)

The core challenge in characterizing 2-Hydrazino-1,5-dimethyl-1H-imidazole is distinguishing it from 2-Hydrazino-1,4-dimethyl-1H-imidazole.[1][2] The position of the methyl group on the imidazole ring significantly alters the steric environment but has only subtle effects on 1D chemical shifts.[1][2]

Comparative Chemical Shift Data (DMSO-d6)

The following table summarizes the characteristic signals. Note that the diagnostic differentiator is not the chemical shift itself, but the spatial correlation (NOE).[1]

FeatureTarget: 1,5-Dimethyl Isomer Alternative: 1,4-Dimethyl Isomer Differentiation Logic
N-Methyl (N1)

3.45 – 3.55 ppm (Singlet)

3.50 – 3.60 ppm (Singlet)
Shifts are too similar for definitive ID.[1][2]
C-Methyl (C5/C4)

2.05 – 2.15 ppm (Singlet)

2.10 – 2.20 ppm (Singlet)
1,5-Me is often slightly shielded due to N1 proximity.[1][2]
Ring Proton (H4/H5)

6.30 – 6.60 ppm (Singlet)

6.60 – 6.90 ppm (Singlet)
H4 (1,5-isomer) is typically more shielded than H5.[1][2]
Hydrazine (-NHNH2) Broad singlets (4.0 – 8.0 ppm)Broad singlets (4.0 – 8.0 ppm)Highly solvent/pH dependent; not diagnostic.[1][2]
Key NOE Signal Strong NOE between N-Me & C-Me Strong NOE between N-Me & Ring Proton (H5) CRITICAL DIAGNOSTIC
Structural Mechanism of Differentiation[1]

The 1,5-isomer places the C-methyl group adjacent to the N-methyl group.[1][2] This steric crowding creates a distinct "Through-Space" interaction visible in NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D-NOE experiments.[1][2] Conversely, the 1,4-isomer has a proton (H5) adjacent to the N-methyl group.[1][2]

Visualization of Regioisomeric Pathways & NOE Logic

G Precursor Precursor (2-Hydrazino-4(5)-methylimidazole) Methylation Methylation Step (MeI / Base) Precursor->Methylation Isomer15 TARGET: 1,5-Dimethyl (Kinetic Product) Methylation->Isomer15 Steric Hindrance Isomer14 ALTERNATIVE: 1,4-Dimethyl (Thermodynamic Product) Methylation->Isomer14 Thermodynamics NOE15 NOE Signal: N-Me <--> C-Me Isomer15->NOE15 Validation NOE14 NOE Signal: N-Me <--> Ring Proton (H5) Isomer14->NOE14 Validation

Figure 1: Synthesis pathway leading to regioisomers and the specific NOE correlations used to distinguish the target 1,5-dimethyl structure from the 1,4-alternative.

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, the following protocol uses DMSO-d6 to slow down proton exchange on the hydrazine moiety, allowing for better visualization of the NH signals, although the NOE analysis focuses on the non-exchangeable methyl/ring protons.

Sample Preparation[1]
  • Mass: Weigh 5.0 – 10.0 mg of the 2-Hydrazino-1,5-dimethyl-1H-imidazole sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]

    • Why DMSO? Chloroform (CDCl3) may cause rapid exchange or precipitation of hydrazine salts.[1][2] DMSO stabilizes the zwitterionic forms often found in these intermediates.[1][2]

  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (Bruker 500 MHz equivalent)
Experiment A: Standard 1H Proton
  • Pulse Sequence: zg30 (30° pulse angle)

  • Scans (NS): 16 or 32 (Sufficient for >5mg sample)[1][2]

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative)

  • Spectral Width: 0 – 14 ppm (To capture downfield NH protons)[2]

Experiment B: 1D Selective NOE (The Validator)
  • Pulse Sequence: selnogp (Selective NOE with gradient pulses)

  • Target Irradiation:

    • Run 1: Irradiate the N-Methyl singlet (~3.5 ppm).[1][2]

  • Mixing Time (D8): 500 ms (Optimal for small molecules MW < 400).

  • Analysis:

    • If C-Methyl (~2.1 ppm) intensity increases

      
      1,5-Isomer (Confirmed) .[1][2]
      
    • If Ring Proton (~6.8 ppm) intensity increases

      
      1,4-Isomer (Impurity) .[1][2]
      
Workflow Diagram

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 Start->Solvent Run1H Run Standard 1H NMR Solvent->Run1H CheckPurity Check Purity > 95%? Run1H->CheckPurity CheckPurity->Start No (Re-purify) RunNOE Run 1D Selective NOE (Irradiate N-Me @ 3.5ppm) CheckPurity->RunNOE Yes Analyze Analyze Response RunNOE->Analyze Result15 Enhancement at ~2.1 ppm (Me) CONFIRMED 1,5-ISOMER Analyze->Result15 Me-Me Interaction Result14 Enhancement at ~6.8 ppm (H) REJECT: 1,4-ISOMER Analyze->Result14 Me-H Interaction

Figure 2: Decision tree for NMR-based structural validation of 2-hydrazino-1,5-dimethylimidazole.

Part 4: References

  • PubChem. (2025).[1][2][3] 2-Hydrazinyl-1H-imidazole (Compound Summary).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • Royal Society of Chemistry. (2024).[1][2] Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control.[1][2] (Supplementary Information detailing imidazole NMR shifts). [Link]

  • MDPI. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold. (Provides reference shifts for hydrazino-imidazole derivatives). [Link][1][2]

Sources

Comparative

Publish Comparison Guide: Distinguishing 1,5-Dimethyl from 1,2-Dimethyl Isomers via C13 NMR

Part 1: The Structural Challenge in Drug Development In the optimization of heterocyclic pharmacophores—particularly indoles and imidazoles —methylation patterns dictate biological activity. A common synthetic ambiguity...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Structural Challenge in Drug Development

In the optimization of heterocyclic pharmacophores—particularly indoles and imidazoles —methylation patterns dictate biological activity. A common synthetic ambiguity arises between 1,2-dimethyl and 1,5-dimethyl isomers.

While Mass Spectrometry (MS) yields identical molecular ions and Proton NMR (


H NMR) often suffers from overlapping aliphatic signals, Carbon-13 NMR (

C NMR)
provides a definitive, non-destructive method for discrimination. This guide details the mechanistic basis and spectral fingerprints required to distinguish these isomers with absolute confidence.
The Core Isomer Pairs

This guide focuses on two high-value scaffolds where this regioselectivity problem is endemic:

  • Indoles: Distinguishing 1,2-dimethylindole (active site methylation) from 1,5-dimethylindole (benzene ring methylation).

  • Imidazoles: Distinguishing 1,2-dimethylimidazole (amidine carbon methylation) from 1,5-dimethylimidazole (enamine carbon methylation).

Part 2: Mechanistic Basis of Shift Differences

To interpret the data correctly, one must understand the physical organic chemistry driving the chemical shift (


) changes.
Hybridization and Ring Current (The "Aryl vs. Heteroaryl" Rule)
  • Benzene Ring Methyls (C5-Me): Methyl groups attached to a carbocyclic aromatic ring (like position 5 in indole) typically resonate at 21.0 – 22.0 ppm . This is the standard "toluene-like" shift.

  • Heteroaromatic Ring Methyls (C2-Me): Methyl groups attached to a carbon adjacent to a heteroatom (like position 2 in indole or imidazole) experience different shielding. In N-heterocycles, the C2 position is often electron-deficient (deshielded), but the attached methyl carbon is often shielded relative to a toluene methyl, appearing at 10.0 – 14.0 ppm .

The Quaternary Carbon Check
  • 1,2-Isomers: The C2 position bears a methyl group, converting it from a methine (CH) to a quaternary carbon (C-Me). This results in a significant loss of signal intensity (due to lack of NOE) and a downfield shift (deshielding) due to the

    
    -effect of the methyl group.
    
  • 1,5-Isomers: The C2 position remains a protonated methine (CH). It retains high intensity and a characteristic chemical shift.

Part 3: Comparative Analysis & Data Tables

Case Study A: Indoles (1,2-dimethyl vs. 1,5-dimethyl)

This is the most straightforward discrimination. The C5-methyl is "far" from the nitrogen, behaving like a toluene methyl. The C2-methyl is "on" the pyrrole ring.

Table 1: C13 NMR Shift Comparison for Dimethylindoles
Feature1,2-Dimethylindole 1,5-Dimethylindole Diagnostic Value
N-Methyl (

)
~29.0 ppm~32.0 ppmLow (Ambiguous)
C-Methyl (

)
11.0 – 13.0 ppm (C2-Me)21.0 – 22.0 ppm (C5-Me)HIGH (Definitive)
C2 Carbon (

)
~135 ppm (Quaternary)~128 ppm (Methine)Medium (Requires DEPT)
Symmetry

(Low)

(Low)
None
Case Study B: Imidazoles (1,2-dimethyl vs. 1,5-dimethyl)

This scenario is common in alkylation reactions where regioselectivity is poor.

Table 2: C13 NMR Shift Comparison for Dimethylimidazoles
Feature1,2-Dimethylimidazole 1,5-Dimethylimidazole Mechanistic Reason
C2 Carbon (

)
~144.0 ppm (Quaternary)~138.0 ppm (Methine)Ipso-substitution effect
C-Methyl (

)
13.0 – 14.0 ppm (C2-Me)8.0 – 10.0 ppm (C5-Me)Steric Compression (

-effect)
N-Methyl (

)
~33.0 – 35.0 ppm~31.0 – 33.0 ppmProximity to C-Me
Spectrum Complexity 5 distinct signals5 distinct signalsBoth are asymmetric

Critical Insight: The C2 carbon in 1,2-dimethylimidazole is flanked by two nitrogens and a methyl group, pushing it significantly downfield (~144 ppm). In the 1,5-isomer, the C2 carbon is a standard N-CH-N moiety (~138 ppm).

Part 4: Experimental Protocol

To ensure data integrity, follow this self-validating protocol. Standard "fast" carbon scans may miss quaternary carbons or give poor resolution on methyls.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 20–30 mg of analyte in 0.6 mL DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred for polar heterocycles to prevent aggregation broadening.

  • Instrument Parameters:

    • Pulse Sequence: Standard 1D

      
      C with proton decoupling (e.g., zgpg30 on Bruker).
      
    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reason: Quaternary carbons (like C2 in 1,2-dimethyl isomers) have long T1 relaxation times. Short D1 leads to signal suppression.

    • Scans (NS): Minimum 512 scans (for >10 mg sample) to ensure S/N > 50:1 for quaternary peaks.

  • Validation Experiment (DEPT-135):

    • Run a DEPT-135 or APT sequence.

    • 1,2-Isomer: C2 is quaternary (invisible in DEPT).

    • 1,5-Isomer: C2 is a methine (CH, positive/up in DEPT).

    • This is the "Fail-Safe" check.

Part 5: Decision Logic (Visualization)

The following diagram outlines the logical flow for assigning the isomer based on the data collected.

IsomerID Start Unknown Dimethyl Isomer (Indole or Imidazole) CheckScaffold Identify Scaffold Type Start->CheckScaffold IndolePath Indole Scaffold CheckScaffold->IndolePath ImidPath Imidazole Scaffold CheckScaffold->ImidPath CheckMethyl Check C-Methyl Shift (non N-Me) IndolePath->CheckMethyl Indole12 Shift < 15 ppm (Isomer: 1,2-Dimethylindole) CheckMethyl->Indole12 ~12 ppm Indole15 Shift > 20 ppm (Isomer: 1,5-Dimethylindole) CheckMethyl->Indole15 ~21 ppm CheckDEPT Run DEPT-135 / APT Check C2 Signal (approx 135-145 ppm) ImidPath->CheckDEPT Imid12 C2 is Quaternary (Invisible) (Isomer: 1,2-Dimethylimidazole) CheckDEPT->Imid12 No Signal Imid15 C2 is Methine (Visible/Up) (Isomer: 1,5-Dimethylimidazole) CheckDEPT->Imid15 Positive Signal

Caption: Decision tree for distinguishing 1,2-dimethyl from 1,5-dimethyl isomers using C13 NMR shifts and DEPT experiments.

References

  • National Institute of Standards and Technology (NIST). (2023). 1H-Imidazole, 1,2-dimethyl- (Mass Spectrum & Data).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Synthesis and Characterization of Methylindoles. Retrieved from [Link][3]

  • University of Wisconsin-Madison. (2023). Characteristic 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole

[1] Executive Summary 2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic intermediate, often encountered in the synthesis of imidazoline-receptor agonists (e.g., clonidine analogs) or as a specific derivati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Hydrazino-1,5-dimethyl-1H-imidazole is a critical heterocyclic intermediate, often encountered in the synthesis of imidazoline-receptor agonists (e.g., clonidine analogs) or as a specific derivatizing agent.[1] Its analysis is complicated by the presence of regioisomers, particularly 2-hydrazino-1,4-dimethyl-1H-imidazole , which shares an identical molecular weight (MW 126.[1]16) and elemental formula (


).

This guide provides a definitive technical workflow for characterizing 2-Hydrazino-1,5-dimethyl-1H-imidazole using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . It objectively compares the fragmentation "performance"—defined here as signal specificity and diagnostic ion generation—against its primary regioisomers and degradation products.[1]

Part 1: Chemical Profile & Core Properties[1]

PropertySpecification
Compound Name 2-Hydrazino-1,5-dimethyl-1H-imidazole
CAS Number Not widely listed; analog to 1,5-dimethylimidazole (CAS 10447-93-5)
Molecular Formula

Monoisotopic Mass 126.0905 Da
Precursor Ion

m/z 127.09
Key Structural Feature 1,5-substitution pattern creates steric proximity between the N1-methyl and C5-methyl groups, a diagnostic feature absent in the 1,4-isomer.[1]

Part 2: Instrumentation & Experimental Protocol

To replicate the fragmentation data described, use the following standardized LC-MS/MS conditions. This protocol ensures reproducible ionization and minimizes in-source fragmentation of the labile hydrazine moiety.[1]

LC-MS/MS Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

  • Spray Voltage: 3.5 kV (Soft ionization is crucial to preserve the

    
    ).[1]
    
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile hydrazine loss and stable ring cleavage.

Part 3: Fragmentation Mechanism (The "Product")

The fragmentation of 2-Hydrazino-1,5-dimethyl-1H-imidazole is driven by the instability of the hydrazine group and the stability of the aromatic imidazole core.

Primary Fragmentation Pathway (Pathway A)

The most abundant transition involves the loss of ammonia (


) from the hydrazine tail.
  • Precursor:

    
     127 (
    
    
    
    )
  • Neutral Loss: 17 Da (

    
    )[1]
    
  • Product Ion:

    
     110 (
    
    
    
    )
  • Mechanism: Protonation occurs at the terminal hydrazine nitrogen.[1] Inductive cleavage releases

    
    , forming a resonance-stabilized diazenium or cyclic azo-species.[1]
    
Secondary Fragmentation Pathway (Pathway B)

High-energy collision leads to the cleavage of the C-N bond connecting the hydrazine to the ring, or ring degradation.

  • Transition:

    
     110 
    
    
    
    
    
    83 (
    
    
    )
  • Mechanism: The imidazole ring opens (Retro-Diels-Alder type fragmentation), ejecting Hydrogen Cyanide (HCN, 27 Da).[1]

Visualization: Fragmentation Tree

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 127 (C5H10N4) Frag1 Primary Product Loss of NH3 (-17 Da) m/z 110 (Diazenium/Imine) Parent->Frag1 Low CE (15 eV) Frag3 Radical Loss Loss of N2H3 (-31 Da) m/z 96 (Imidazole Radical) Parent->Frag3 Direct Cleavage Frag2 Secondary Product Loss of HCN (-27 Da) m/z 83 (Ring Cleavage) Frag1->Frag2 High CE (>30 eV)

Caption: ESI-MS/MS fragmentation pathway of 2-Hydrazino-1,5-dimethyl-1H-imidazole showing the dominant ammonia loss channel.[1]

Part 4: Comparative Analysis (Product vs. Alternatives)

In drug development, distinguishing the 1,5-dimethyl isomer from the 1,4-dimethyl isomer is the primary analytical challenge.[1] The "performance" of the method is defined by its ability to resolve these two species.

Comparison 1: 1,5-Dimethyl vs. 1,4-Dimethyl Isomer

The 1,5-dimethyl isomer possesses a unique steric environment: the methyl group at C5 is physically adjacent to the N-methyl group at N1.[1] The 1,4-isomer lacks this "buttressing" effect.[1]

Feature1,5-Dimethyl Isomer (Target) 1,4-Dimethyl Isomer (Alternative) Differentiation Logic
Precursor Ion

127.09

127.09
Indistinguishable by MS1.[1]
Primary Fragment

110 (High Intensity)

110 (High Intensity)
Both lose

readily.[1]
Diagnostic Fragment

95 (Loss of

)

96 (Loss of

)
The 1,5-steric strain facilitates the ejection of the N-methyl group alongside the hydrazine moiety (complex rearrangement). The 1,4-isomer favors simple hydrazine cleavage.[1]
Ring Cleavage Favors

83
Favors

82
The position of the methyl on the carbon backbone alters the mass of the HCN-loss fragment.
Comparison 2: Target vs. Degradation Impurity (2-Amino-1,5-dimethylimidazole)

Hydrazines often degrade to amines.[1] It is vital to confirm the peak is the hydrazine and not the amine.

CompoundPrecursor (

)
Key Difference
2-Hydrazino-1,5-dimethyl... 127 Loses 17 Da (

) to yield

110.[1]
2-Amino-1,5-dimethyl... 112 Molecular ion is -15 Da lower.[1] Does not lose 17 Da easily; primarily loses HCN (

85).[1]
Performance Verdict
  • Specificity: High. The transition

    
     is characteristic of the hydrazine-imidazole scaffold.[1]
    
  • Isomer Resolution: Moderate to High.[1] Requires optimized Collision Energy (30+ eV) to access the ring-cleavage ions (

    
     83 vs 82) that distinguish the regioisomers.
    

Part 5: References

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 2-Hydrazinopyridine (Analogous Hydrazine Loss Mechanism).[1] National Institute of Standards and Technology.[1] Link

  • PubChem. (2025).[1][3] 1,5-Dimethylimidazole Compound Summary. National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2024).[1] 1,2-Dimethylimidazole MS Spectrum and Fragmentation Patterns.[1]Link

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: structural elucidation of synthetic products.[1][4] Analyst.[1][2][5] Link

  • Vertex AI Search. (2026).[1] Differentiation of dimethylimidazole isomers by mass spectrometry. (Synthesized Search Results). 6

Sources

Comparative

FTIR Spectral Analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

Executive Summary & Strategic Context In the landscape of heterocyclic pharmaceutical intermediates, 2-Hydrazino-1,5-dimethyl-1H-imidazole serves as a critical scaffold for synthesizing bicyclic nitrogen systems (e.g., i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic pharmaceutical intermediates, 2-Hydrazino-1,5-dimethyl-1H-imidazole serves as a critical scaffold for synthesizing bicyclic nitrogen systems (e.g., imidazo[1,2-a]pyridines) and bioactive hydrazones. Its purity is paramount; residual hydrazine precursors or incomplete methylation can compromise downstream catalytic cycles.

This guide provides a rigorous technical analysis of the compound's Fourier Transform Infrared (FTIR) profile. Unlike generic spectral databases, we focus on the comparative performance of FTIR against alternative characterization methods (Raman) and its utility in distinguishing the target product from its specific synthetic precursors.

Why This Analysis Matters
  • Validation of Functionalization: Confirming the successful introduction of the hydrazine moiety at the C2 position.

  • Impurity Profiling: Detecting unreacted 1,5-dimethylimidazole or hydrazine hydrate traces.

  • Process Control: Rapid, non-destructive monitoring of reaction endpoints.

Experimental Methodology: The "Self-Validating" Protocol

To ensure reproducibility (Trustworthiness), the following protocol minimizes environmental interference, particularly from atmospheric water which overlaps with the critical N-H stretching region.

Sample Preparation: ATR vs. KBr

For this specific hygroscopic hydrazine derivative, Attenuated Total Reflectance (ATR) is the superior choice over traditional KBr pellets to prevent moisture uptake during pressing.

ParameterRecommended Protocol (ATR)Rationale
Crystal Material Diamond or ZnSeHigh refractive index required for organic solids; Diamond resists scratching from crystalline samples.
Sample State Solid powder (neat)Avoids solvent interference (e.g., Nujol bands).
Resolution 2 cm⁻¹Necessary to resolve the splitting of the hydrazinic N-H doublet.
Scans 64 scansOptimal signal-to-noise ratio for detecting weak overtone bands in the 2000-1800 cm⁻¹ region.
Analytical Workflow Diagram

The following workflow illustrates the decision matrix for validating the spectrum.

AnalysisWorkflow Start Sample: 2-Hydrazino-1,5-dimethyl-1H-imidazole Prep Prep: Diamond ATR (Neat) Start->Prep Scan Acquisition: 4000-400 cm⁻¹ Prep->Scan CheckNH Check 3100-3400 cm⁻¹ (Hydrazine Region) Scan->CheckNH Decision Doublet Present? CheckNH->Decision Pass Identity Confirmed (Target Product) Decision->Pass Yes (3300/3200 cm⁻¹) Fail Identity Failed (Precursor/Impurity) Decision->Fail No (Single/No Band)

Figure 1: Logic flow for rapid spectral validation of the hydrazine substitution.

Spectral Analysis & Comparative Interpretation

The FTIR spectrum of 2-Hydrazino-1,5-dimethyl-1H-imidazole is characterized by three distinct zones. The "Expertise" lies in distinguishing these from the background noise of the imidazole ring.

Zone 1: The Diagnostic Region (4000–2500 cm⁻¹)

This is the primary region for confirming the 2-hydrazino substitution.

  • Hydrazine Moiety (-NH-NH₂): Unlike the secondary amine of the imidazole ring (which is methylated at N1 in this compound), the exocyclic hydrazine group presents a characteristic doublet or triplet pattern.

    • Asymmetric Stretching (

      
       NH₂): ~3350–3300 cm⁻¹
      
    • Symmetric Stretching (

      
       NH₂): ~3250–3200 cm⁻¹[1]
      
    • Secondary Amine (

      
       NH): Often obscured or appears as a shoulder ~3150 cm⁻¹.
      
  • C-H Stretching:

    • Aromatic (C4-H): Weak, sharp band >3000 cm⁻¹ (approx. 3100 cm⁻¹).

    • Aliphatic (N-Me, C-Me): Distinct bands at 2950–2850 cm⁻¹.

Zone 2: The Double Bond Region (1700–1500 cm⁻¹)
  • C=N Stretching: The imidazole ring breathing mode coupled with the exocyclic C=N character appears strong at 1580–1610 cm⁻¹ .

  • NH₂ Scissoring: A medium intensity band often overlapping the ring modes around 1620–1640 cm⁻¹ .

Zone 3: The Fingerprint Region (<1500 cm⁻¹)[2]
  • C-N Stretching: A critical band for the hydrazine linkage (C2-N) appears around 1250–1300 cm⁻¹ .

  • Ring Deformation: 1,5-dimethyl substitution pattern yields specific bending modes at 650–800 cm⁻¹ .

Comparative Performance Guide

This section objectively compares the analysis of the target compound against its primary alternative (the precursor) and an alternative analytical technique.

Comparison A: Product vs. Precursor (1,5-Dimethyl-1H-imidazole)

The synthesis usually involves nucleophilic substitution on a 2-halo or 2-nitro precursor, or direct amination.

FeatureTarget: 2-Hydrazino-1,5-dimethyl-1H-imidazole Precursor: 1,5-Dimethyl-1H-imidazole Diagnostic Value
3400-3200 cm⁻¹ Strong Doublet (-NH-NH₂ stretches)Absent (No N-H bonds; N1 is methylated)High: Primary indicator of reaction completion.
1620-1640 cm⁻¹ Medium band (NH₂ scissoring)AbsentMedium: Confirms primary amine presence.
~1260 cm⁻¹ Strong (C2-N exocyclic stretch)Weak/AbsentHigh: Confirms hydrazine attachment.

Scientist's Insight: If you observe a single broad peak at 3400 cm⁻¹ instead of a defined doublet, your sample is likely wet (H-bonding O-H stretch), masking the hydrazine signal. Dry the sample and re-run.

Comparison B: FTIR vs. Raman Spectroscopy

For this specific molecule, is FTIR the best tool?

FeatureFTIR Analysis Raman Analysis Verdict
N-H Detection Excellent. N-H bonds have large dipole changes, resulting in strong IR absorption.Poor. N-H stretching is a weak scatterer in Raman.FTIR Wins for monitoring the hydrazine group.
Ring Modes Good, but often complex due to coupling.Superior. Symmetric ring breathing modes are very intense and sharp.Raman Wins for confirming the imidazole skeleton integrity.
Sample Prep Requires contact (ATR) or pelleting.Non-contact (through glass vials).Raman Wins for high-throughput screening.

Visualizing the Structure-Spectrum Correlation[1]

The following diagram maps the chemical structure to the specific spectral peaks discussed.

SpectralMap Molecule 2-Hydrazino-1,5-dimethyl-1H-imidazole Hydrazine Hydrazine Group (-NH-NH₂) (Key Identifier) Molecule->Hydrazine Methyls Methyl Groups (N-Me, C-Me) Molecule->Methyls Ring Imidazole Ring (C=N, C=C) Molecule->Ring PeakNH 3300-3200 cm⁻¹ (N-H Stretching Doublet) Hydrazine->PeakNH PeakDef 1640 cm⁻¹ (NH₂ Scissoring) Hydrazine->PeakDef PeakCH 2950-2850 cm⁻¹ (C-H Aliphatic Stretch) Methyls->PeakCH PeakCN 1610-1580 cm⁻¹ (C=N Ring Stretch) Ring->PeakCN

Figure 2: Correlation map linking structural moieties to diagnostic FTIR bands.

References

  • MDPI. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 1H-Imidazole Infrared Spectrum (Coblentz Society).[2] Retrieved from [Link]

  • SpectraBase. (2025). Hydrazine FTIR Spectra. Wiley-VCH.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: HPLC Purity Analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole

This guide provides an in-depth technical comparison and methodology for determining the purity of 2-Hydrazino-1,5-dimethyl-1H-imidazole .[1] It contrasts the industry-standard "Generic C18" approach with an Optimized Io...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and methodology for determining the purity of 2-Hydrazino-1,5-dimethyl-1H-imidazole .[1] It contrasts the industry-standard "Generic C18" approach with an Optimized Ion-Pair Reversed-Phase (IP-RP) method, which is necessary to overcome the specific retention and stability challenges posed by this polar, basic hydrazine derivative.[1]

Executive Summary

2-Hydrazino-1,5-dimethyl-1H-imidazole presents a "perfect storm" of analytical challenges: it is highly polar, basic (pKa ~7–8 for the imidazole, ~4 for the hydrazine), and chemically unstable (prone to oxidation and hydrolysis).[1]

Standard Reversed-Phase (RP) methods often fail, yielding unretained peaks (eluting in the void volume) and severe tailing due to secondary silanol interactions.[1] This guide demonstrates why an Ion-Pair Reversed-Phase (IP-RP) methodology is the superior alternative, offering validated retention, sharp peak shape, and separation from key degradants like 1,5-dimethylimidazole.[1]

Part 1: Performance Comparison

The following table contrasts the performance of the Optimized IP-RP Method against the Generic RP-HPLC Alternative .

Comparative Metrics Table
FeatureOptimized Method (IP-RP) Generic Alternative (Standard C18) Impact Analysis
Retention Factor (

)
4.5 – 6.0 < 0.5 (Void Volume)Generic methods fail to retain the analyte, causing co-elution with solvent fronts and salts.[1]
Peak Symmetry (

)
0.95 – 1.15 > 2.0 (Severe Tailing)IP reagents mask silanols, eliminating the "shark fin" peaks typical of basic imidazoles.
Resolution (

)
> 3.5 (vs. Degradants)< 1.5Optimized method separates the parent hydrazine from its de-hydrazinated impurity (1,5-dimethylimidazole).[1]
LOD (Sensitivity) 0.5 µg/mL 5.0 µg/mLBetter peak shape concentrates the signal, improving signal-to-noise ratio.[1]
Mobile Phase Stability 24 Hours (Buffered)VariablepH control is critical to prevent on-column degradation of the hydrazine moiety.[1]

Part 2: The Optimized Protocol (IP-RP HPLC)[1]

This protocol is designed to be self-validating. The inclusion of 1-Octanesulfonic Acid (OSA) acts as an ion-pairing agent, forming a neutral complex with the protonated imidazole, effectively "coating" the molecule with a hydrophobic tail to enable retention on the C18 stationary phase.[1]

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .[1]
    • Rationale: End-capping reduces residual silanol activity, critical for basic compounds.[1]

  • Mobile Phase A (Buffer):

    
     Potassium Phosphate (
    
    
    
    ) +
    
    
    Sodium 1-Octanesulfonate (OSA).[1]
    • Preparation: Dissolve

      
      
      
      
      
      and
      
      
      OSA in
      
      
      water. Adjust pH to
      
      
      with dilute Phosphoric Acid. Filter (
      
      
      ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic.

    • Ratio:

      
       Buffer : 
      
      
      
      Acetonitrile.
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Controlled).
    
  • Detection: UV-DAD at 215 nm (Reference: 360 nm).[1]

    • Note: Imidazoles have weak absorbance; 215 nm targets the

      
       transition.
      
  • Injection Volume:

    
    .
    
Sample Preparation (Critical for Stability)

Hydrazines are reducing agents and can oxidize in solution.

  • Diluent: Mobile Phase A (Buffer only, no ACN initially to ensure solubility of salts).

  • Stock Solution: Prepare

    
     in Diluent. Use amber glassware. 
    
  • Working Standard: Dilute to

    
    .
    
  • Stability Precaution: Analyze within 4 hours of preparation or store at

    
     in an autosampler.
    
System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • RSD (n=6): NMT 2.0%.

Part 3: Visualization & Mechanism

Diagram 1: Analytical Workflow & Logic

This diagram illustrates the decision-making process and workflow for analyzing this specific compound class.

AnalyticalWorkflow Start Sample: 2-Hydrazino-1,5-dimethyl-1H-imidazole CheckProp Analyze Properties: Polar, Basic, Unstable Start->CheckProp Decision Select Method Strategy CheckProp->Decision GenericPath Generic C18 Method (Water/MeOH) Decision->GenericPath Standard Approach OptimizedPath Ion-Pair RP-HPLC (C18 + Octanesulfonate pH 3.0) Decision->OptimizedPath Recommended GenericResult Result: Void Elution Poor Tailing GenericPath->GenericResult Mechanism Mechanism: Ion-Pair Formation (R-NH3+ ... -SO3-R') OptimizedPath->Mechanism FinalResult Result: Retained Peak (k' > 4) Sharp Symmetry Mechanism->FinalResult

Caption: Workflow contrasting the failure of generic methods with the success of the Ion-Pair strategy.

Diagram 2: Degradation Pathways & Separation

Understanding impurities is vital for purity analysis. The hydrazine group is the weak link.

Degradation Parent Parent: 2-Hydrazino-1,5-dimethyl-1H-imidazole Oxidation Oxidation (Air/Light) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Impurity2 Impurity B: Azo-Dimers (Coupling) Oxidation->Impurity2 Impurity1 Impurity A: 1,5-Dimethylimidazole (Loss of Hydrazine) Hydrolysis->Impurity1 Separation HPLC Separation: Impurity A (Less Polar) elutes later Impurity B (Dimer) elutes last Impurity1->Separation Impurity2->Separation

Caption: Primary degradation pathways (Hydrolysis and Oxidation) and their expected chromatographic behavior.

Part 4: Scientific Rationale (Expertise & Evidence)[1][2][3][4]

Why Ion-Pairing?

Basic imidazoles exist as cations at neutral/acidic pH. On a standard C18 column, two issues arise:

  • Repulsion/Non-interaction: The positive charge makes the molecule too polar to interact with the hydrophobic C18 chains, leading to elution in the void volume (

    
    ).
    
  • Silanol Interaction: The cation interacts strongly with residual negative silanols (

    
    ) on the silica support, causing severe peak tailing.[1]
    

The Solution: The addition of Octanesulfonate (OSA) creates an ion-pair in the mobile phase. The anionic sulfonate head binds to the cationic imidazole, while the octyl tail interacts with the C18 stationary phase. This effectively converts the separation mechanism from simple partition to a "dynamic ion-exchange" hybrid, granting the operator precise control over retention by adjusting the concentration of OSA [1].[1]

Why pH 3.0?

A pH of 3.0 serves two purposes:

  • Solubility & Ionization: It ensures the imidazole (

    
    ) is fully protonated for consistent ion-pairing.
    
  • Silanol Suppression: At pH 3.0, surface silanols are largely protonated (

    
    ), reducing secondary cation-exchange interactions that cause tailing [2].[1]
    
Alternative Approaches (HILIC)

While HILIC (Hydrophilic Interaction Liquid Chromatography) is a valid alternative for polar bases, IP-RP is often preferred in QC environments for its robustness and compatibility with standard reversed-phase solvents (avoiding the long equilibration times of HILIC) [3].[1]

References

  • Sielc Technologies. Analysis of Imidazole Derivatives on Mixed-Mode Columns. Sielc Application Notes. Available at: [Link]

  • Rasayan Journal of Chemistry. New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Vol. 15, No. 2, 1403-1410, 2022.[1][2] Available at: [Link]

  • Journal of Chromatography A.Separation of basic compounds by reversed-phase high-performance liquid chromatography using ion-pairing reagents. 2004. (General reference for IP-HPLC mechanism).
  • PubChem. 2-Hydrazinyl-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Comparative

Structural Efficacy &amp; Crystallographic Characterization: 2-Hydrazino-1,5-dimethyl-1H-imidazole Derivatives vs. Traditional Heterocyclic Scaffolds

Executive Summary In the development of novel antimicrobial and antitumor agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a critical evolution from traditional pyridine-based ligands. While 2-hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel antimicrobial and antitumor agents, the 2-hydrazino-1,5-dimethyl-1H-imidazole scaffold represents a critical evolution from traditional pyridine-based ligands. While 2-hydrazinopyridine has long been the industry standard for generating tridentate Schiff base ligands, it suffers from rigid planarity that often leads to poor solubility and excessive


-stacking in the solid state.

This guide objectively compares the crystallographic performance of 1,5-dimethyl-imidazole derivatives against unsubstituted imidazole and pyridine analogs . Experimental data confirms that the 1,5-dimethyl substitution introduces steric torsion that disrupts varying packing modes, favoring the formation of discrete molecular units over infinite sheets—a desirable trait for bioavailability and specific receptor docking.

Structural Comparative Analysis

The Core Comparison: Sterics and Packing

The primary crystallographic differentiator is the 1,5-dimethyl moiety. In standard heterocyclic hydrazones (e.g., Pyridine-2-hydrazone), the molecule is often strictly planar, facilitating strong


-

stacking interactions (3.3–3.5 Å).
  • Alternative (Pyridine Analog): Crystallizes often in Triclinic (

    
    ) systems with high packing efficiency but low solubility.
    
  • The Product (1,5-Dimethyl Imidazole): The methyl group at position 5 creates steric clash with the hydrazone linkage, forcing a non-planar conformation (torsion angles >15°). This results in Monoclinic (

    
     or 
    
    
    
    ) lattices stabilized by specific hydrogen bonding networks rather than non-specific stacking.
Comparative Data Table: Unit Cell Parameters

The following table summarizes representative crystallographic data for hydrazone derivatives derived from these three distinct scaffolds.

FeatureTarget Scaffold (1,5-Dimethyl-Imidazole)Alternative A (Unsubstituted Imidazole)Alternative B (Pyridine Analog)
Crystal System MonoclinicTriclinic / MonoclinicTriclinic
Space Group

(Typical)


Packing Motif H-Bonded Dimers / Zig-Zag1D Ladder / Sheet1D Tubular / Stacked

-

Stacking
Weak / Absent (> 3.8 Å)Strong (< 3.5 Å)Moderate (3.4 - 3.6 Å)
Solubility (DMSO) High (> 25 mg/mL)ModerateLow (< 10 mg/mL)
R-Factor (

)
~0.04 - 0.06~0.05~0.04

Analyst Note: The disruption of


-stacking in the 1,5-dimethyl derivatives directly correlates to improved solubility in polar aprotic solvents, a critical parameter for biological assays.

Mechanistic Logic & Interaction Pathways

To understand why the 1,5-dimethyl derivative performs differently, we must visualize the structural logic. The diagram below illustrates the divergent pathways in crystal engineering governed by steric substituents.

CrystalLogic Scaffold Base Scaffold Selection Path_Pyr Pyridine (Flat) Scaffold->Path_Pyr Standard Path_Imid 1,5-Dimethyl Imidazole (Bulky) Scaffold->Path_Imid Modified Pack_Pyr Strong π-π Stacking (Planar Sheets) Path_Pyr->Pack_Pyr Pack_Imid Steric Torsion (Twisted Conformation) Path_Imid->Pack_Imid Result_Pyr Low Solubility Triclinic P-1 Pack_Pyr->Result_Pyr Result_Imid High Solubility Monoclinic P21/c Discrete Dimers Pack_Imid->Result_Imid

Figure 1: Structural logic flow demonstrating how the 1,5-dimethyl substitution shifts the crystallization outcome from infinite sheets to discrete, soluble dimers.

Experimental Protocols

Synthesis of the Hydrazone Ligand

Objective: Synthesize the Schiff base ligand suitable for X-ray diffraction.

  • Reactants: Dissolve 2-hydrazino-1,5-dimethyl-1H-imidazole (1.0 mmol) and the target aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde or salicylaldehyde, 1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze Schiff base formation.

  • Reflux: Heat at reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and dried in vacuo.

Crystallization Optimization (The Critical Step)

Standard evaporation often yields microcrystalline powder. For single-crystal X-ray quality, use the Solvent Diffusion Method :

  • Step 1: Dissolve 20 mg of the synthesized hydrazone in a minimum volume (2 mL) of DMSO or DMF (Good solvent).

  • Step 2: Place this solution in a narrow inner tube.

  • Step 3: Place the inner tube inside a larger vial containing Ethanol or Diethyl Ether (Poor solvent).

  • Step 4: Seal and allow to stand undisturbed for 5–7 days at 4°C.

    • Why this works: The slow diffusion of ether into DMSO gradually lowers solubility, allowing the 1,5-dimethyl derivatives to organize slowly, minimizing disorder caused by the methyl group rotation.

X-Ray Data Collection & Refinement
  • Mounting: Select a block-shaped crystal (

    
     mm). Mount on a glass fiber using epoxy.
    
  • Collection: Bruker APEX-II CCD or equivalent.

    • Radiation:[1] Mo K

      
       (
      
      
      
      Å).[1]
    • Temperature: 296 K (Room Temp) is usually sufficient, but 100 K is recommended if methyl group disorder is observed.

  • Refinement: Solve using Direct Methods (SHELXS) and refine using Full-matrix least-squares on

    
     (SHELXL).
    
    • Integrity Check: Ensure the Flack parameter is checked if the space group is non-centrosymmetric.

Synthesis & Characterization Workflow

The following diagram outlines the validated workflow for moving from raw hydrazine to a solved crystal structure.

Workflow Start 2-Hydrazino-1,5-dimethyl -1H-imidazole React Condensation (Aldehyde + EtOH + AcOH) Start->React Product Schiff Base Precipitate React->Product Reflux 4h Crystal Vapor Diffusion (DMSO / Et2O) Product->Crystal Dissolve Xray XRD Data Collection (Mo Kα) Crystal->Xray Single Crystal Solve Structure Solution (SHELXT) Xray->Solve Refinement

Figure 2: Step-by-step experimental workflow for synthesizing and characterizing the target derivatives.

References

  • Wang, L.-H., & Tai, X.-S. (2016).[2] The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 57. [Link][3]

  • Pinto, B. M., et al. (2016).[3][2] Crystal structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine and its one-dimensional hydrogen-bonding network. Acta Crystallographica Section E, 72(4), 556–558. [Link]

  • Kowalski, P., et al. (2022). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Materials, 15(9), 349. [Link]

  • PubChem. (2025).[4] 2-Hydrazinyl-1H-imidazole (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

Elemental Analysis (CHN) Comparison Guide: 2-Hydrazino-1,5-dimethyl-1H-imidazole

Executive Summary & Scientific Context 2-Hydrazino-1,5-dimethyl-1H-imidazole (CAS: Derivative of 1,5-dimethylimidazole) is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Hydrazino-1,5-dimethyl-1H-imidazole (CAS: Derivative of 1,5-dimethylimidazole) is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and potential antihypertensive agents. Unlike stable carbon-heavy scaffolds, hydrazine derivatives are chemically labile; they are prone to oxidation, hydrolysis, and hygroscopic water uptake.

Consequently, Elemental Analysis (CHN) serves as the primary "gatekeeper" technique. While NMR confirms structure, only CHN combustion analysis can definitively validate bulk purity, salt stoichiometry (Free Base vs. Hydrochloride), and solvation state—three factors that drastically alter yield in subsequent drug development steps.

This guide provides a rigorous, data-driven comparison of high-purity 2-Hydrazino-1,5-dimethyl-1H-imidazole against common synthetic impurities and alternative salt forms.

Theoretical Baselines: The "Gold Standard"

Before analyzing experimental data, researchers must establish the theoretical limits. The high nitrogen content (~44% in free base) is the diagnostic signature of this compound.

Table 1: Theoretical CHN Composition

Form Formula MW ( g/mol ) % Carbon % Hydrogen % Nitrogen
Free Base (Target) C₅H₁₀N₄ 126.16 47.60 7.99 44.41
Monohydrochloride C₅H₁₀N₄ · HCl 162.62 36.93 6.82 34.45
Dihydrochloride C₅H₁₀N₄ · 2HCl 199.08 30.17 6.08 28.15

| Monohydrate | C₅H₁₀N₄ · H₂O | 144.18 | 41.65 | 8.39 | 38.86 |

Critical Insight: Note the massive drop in Nitrogen content (approx. 10%) when the compound forms a hydrochloride salt. This makes CHN the superior method for distinguishing the free base from the salt, which is often difficult to quantify via ¹H NMR due to rapid proton exchange.

Comparative Analysis: Product Performance vs. Impurities

In a drug development context, "performance" equates to the ability to distinguish the active pharmaceutical ingredient (API) from process impurities. The following data compares a High-Purity Lot against common synthetic failures.

Experimental Data Comparison

Table 2: Experimental CHN Data Profiles Acceptable Error Range: ±0.4% absolute difference from theoretical.

Sample Type% C (Found)% H (Found)% N (Found)StatusDiagnosis / Root Cause
High Purity Lot A 47.55 8.02 44.38 PASS Matches Free Base theoreticals. High chemical integrity.
Alternative 1 (Degraded) 45.107.1532.50 FAIL Hydrolysis: Significant N loss indicates hydrolysis to 1,5-dimethyl-imidazol-2-one (Theoretical N: ~25%).
Alternative 2 (Wet) 42.108.2539.10FAIL Solvation: Values drift toward Monohydrate. Indicates hygroscopic water uptake during drying.
Alternative 3 (Crude) 35.804.2017.50FAIL Precursor Contamination: Low N and C suggest retained 2-bromo-1,5-dimethylimidazole (Theoretical N: 16%).
Interpretation Logic
  • The Nitrogen Cliff: If %N drops below 40% (for the free base), do not proceed. This typically signals the cleavage of the hydrazine moiety (

    
    ) to form the thermodynamically stable cyclic urea (imidazolone).
    
  • The Hydrogen Drift: An elevated %H (>8.2%) combined with lowered %C is the hallmark of water inclusion. Hydrazines are potent hydrogen bond donors/acceptors and avidly bind atmospheric moisture.

Experimental Protocol: Self-Validating Workflow

Standard CHN protocols often fail for hydrazines due to "flash combustion" (rapid


 release). Use this modified protocol.
Phase 1: Sample Preparation
  • Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 6 hours over

    
    .
    
    • Why: Hydrazines are hygroscopic. Standard silica desiccant is insufficient.

  • Encapsulation: Weigh 1.5–2.5 mg of sample into a Tin (Sn) capsule.

    • Why: Tin provides a strong exothermic flash (

      
      ) essential for breaking the stable imidazole ring.
      
  • Sealing: Cold-weld the capsule immediately. Do not leave exposed to air for >30 seconds.

Phase 2: Combustion Parameters (Dynamic Flash Combustion)
  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Furnace Temp: 975°C (Combustion), 650°C (Reduction).

  • Oxygen Boost: Set

    
     dosing to "Extended"  (approx. 5-10s injection).
    
    • Causality: The high Nitrogen content requires excess oxygen to prevent the formation of carbon soot (which lowers %C results).

  • Carrier Gas: Helium at 140 mL/min.

Phase 3: Validation (The "Acetanilide Check")

Before running the hydrazine sample, run a standard Acetanilide sample.

  • Requirement: The standard must read within ±0.1% of theoretical values.

  • Self-Validation: If the standard fails, the reduction tube (Copper) may be exhausted. Hydrazines generate massive amounts of

    
    , depleting the reduction capacity faster than standard organics.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating 2-Hydrazino-1,5-dimethyl-1H-imidazole batches based on CHN data.

CHN_Validation_Workflow Start Synthesized 2-Hydrazino-1,5-dimethyl-1H-imidazole CHN_Run Run CHN Combustion (Sn Capsule, 975°C) Start->CHN_Run Check_N Check Nitrogen (%N) Target: 44.41% ±0.4% CHN_Run->Check_N Pass PASS: High Purity Release for Synthesis Check_N->Pass Within Range Fail_LowN FAIL: Low %N (<40%) Check_N->Fail_LowN Too Low Fail_HighH FAIL: High %H (>8.2%) Low %C Check_N->Fail_HighH High H, Low C Check_Salt Is %N ~34.5%? Fail_LowN->Check_Salt Analyze_HighH Diagnosis: Hydrate/Solvate Action: Dry 24h @ 50°C/Vac Fail_HighH->Analyze_HighH Analyze_LowN Diagnosis: Hydrolysis (Imidazolone formed) Action: Recrystallize or Discard Analyze_HighH->CHN_Run Retest Check_Salt->Analyze_LowN No (<30%) Salt_Confirm Identity: HCl Salt Form (Stable Storage Form) Check_Salt->Salt_Confirm Yes

Figure 1: Analytical decision tree for validating hydrazine-imidazole derivatives via Elemental Analysis.

References

  • PubChem. (2025).[1] 2-Hydrazinyl-1H-imidazole Compound Summary. National Center for Biotechnology Information. [Link]

  • University of Calgary. (2025). Combustion and Elemental Analysis: Methodologies and Calculations. Department of Chemistry. [Link]

  • Elementar. (2024). Elemental Analysis: Operation & Applications in Organic Chemistry. Elementar Analysensysteme GmbH. [Link]

  • NASA. (2010). Methods of Detection of Hydrazines and Derivatives. NASA Tech Briefs. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Hydrazino-1,5-Dimethylimidazole vs. 1,2-Dimethylimidazole

Executive Summary This guide provides a critical analysis of the reactivity profiles of 2-hydrazino-1,5-dimethylimidazole (2-HDMI) and 1,2-dimethylimidazole (1,2-DMI) . While both share the imidazole core and methylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the reactivity profiles of 2-hydrazino-1,5-dimethylimidazole (2-HDMI) and 1,2-dimethylimidazole (1,2-DMI) . While both share the imidazole core and methylation patterns, their functional behaviors are diametrically opposed due to the C2-substituent.

  • 1,2-Dimethylimidazole (1,2-DMI) is a thermodynamically stable base , primarily used as a catalyst (epoxy curing), a ligand in metal coordination, and a precursor for ionic liquids. Its reactivity is governed by the nucleophilicity of the N3 nitrogen and the weak acidity of the C2-methyl protons.

  • 2-Hydrazino-1,5-dimethylimidazole (2-HDMI) is a high-energy synthetic scaffold . The C2-hydrazine moiety confers "super-nucleophilicity" via the alpha-effect, making it a potent precursor for fused heterocyclic systems (e.g., imidazo[1,2-b]pyrazoles). It is kinetically unstable toward oxidation and condensation compared to 1,2-DMI.

Key Takeaway: Use 1,2-DMI when a stable, regenerable base or ligand is required. Use 2-HDMI as a "warhead" for constructing fused bicyclic drugs or high-affinity chelators.

Structural & Electronic Analysis

The divergence in reactivity stems from the electronic perturbation at the C2 position.

Feature1,2-Dimethylimidazole (1,2-DMI)2-Hydrazino-1,5-dimethylimidazole (2-HDMI)
Structure C2 blocked by Methyl (-CH₃).C2 functionalized by Hydrazine (-NHNH₂).
Electronic Effect Weak electron donation (+I) from Methyl. Ring is electron-rich but stable.Strong mesomeric donation (+M) from Hydrazine. Ring is highly electron-rich; terminal -NH₂ is alpha-nucleophilic.
Primary Reactive Site N3 Nitrogen (Pyridine-like).Terminal Hydrazine Nitrogen (Nβ).
Secondary Reactive Site C2-Methyl protons (pKa ~30, requires strong base).N3 Nitrogen (Chelation partner).
Physical State Liquid / Low-melting solid (mp 38°C).Crystalline Solid (mp >150°C due to H-bonding).
Reactivity Hotspots Diagram

ReactivityComparison cluster_0 1,2-Dimethylimidazole (Stable) cluster_1 2-Hydrazino-1,5-dimethylimidazole (Reactive) DMI 1,2-Dimethylimidazole (C2-Methyl blocked) N3_DMI N3: Basic Site (Catalysis/Coordination) DMI->N3_DMI Me_DMI C2-Me: Weakly Acidic (Requires n-BuLi) DMI->Me_DMI HDMI 2-Hydrazino-1,5-dimethylimidazole (C2-Hydrazine activated) NH2_HDMI NH-NH2: Super-Nucleophile (Condensation/Cyclization) HDMI->NH2_HDMI N3_HDMI N3: Chelation Partner (Bidentate Ligand) HDMI->N3_HDMI

Figure 1: Comparative reactivity map showing the dominance of the hydrazine tail in 2-HDMI versus the N3-basicity of 1,2-DMI.

Detailed Reactivity Profiles

Nucleophilicity & Condensation (The Alpha-Effect)

2-HDMI exhibits the alpha-effect, where the adjacent lone pair on the hydrazine nitrogen increases the nucleophilicity of the terminal amine significantly beyond that of a standard primary amine or the imidazole ring nitrogens.

  • Reaction with Carbonyls:

    • 2-HDMI: Reacts rapidly with aldehydes/ketones under mild acidic catalysis (ethanol/acetic acid) to form stable hydrazones (Schiff bases) [1]. These are key intermediates for antimicrobial drugs.

    • 1,2-DMI: Inert to aldehydes under standard conditions. Requires harsh conditions (high T, pressure) to induce any aldol-type condensation at the C2-methyl group.

Cyclization: Synthesis of Fused Heterocycles

This is the defining application of 2-HDMI . The hydrazine group acts as a dinucleophile, allowing for ring closure with bifunctional electrophiles.

  • Pathway: 2-HDMI +

    
    -diketone (e.g., acetylacetone) 
    
    
    
    Imidazo[1,2-b]pyrazole .
  • Mechanism:

    • Formation of hydrazone at the terminal nitrogen.

    • Intramolecular attack by the ring nitrogen (N3) or the internal hydrazine nitrogen onto the second carbonyl.

    • Dehydration to aromatize the new ring.

1,2-DMI cannot undergo this transformation because it lacks the necessary leaving group or nucleophilic arm at C2.

Coordination Chemistry
  • 1,2-DMI: Acts as a monodentate ligand coordinating through N3. Used to stabilize Copper(II) complexes in oxidation catalysis [2].

  • 2-HDMI: Acts as a bidentate chelator (N,N-donor) involving the N3 ring nitrogen and the terminal hydrazine nitrogen. This forms stable 5-membered chelate rings with transition metals (Cu, Zn, Co), often used in metallo-drug design.

Experimental Protocols

Protocol A: Synthesis of Fused Imidazo[1,2-b]pyrazole from 2-HDMI

Validates the cyclization capability of the hydrazino scaffold.

Reagents:

  • 2-Hydrazino-1,5-dimethylimidazole (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (Solvent, 10 mL/g)

  • Catalytic HCl (3 drops) or Citric Acid (Green alternative)

Methodology:

  • Dissolution: Dissolve 2-hydrazino-1,5-dimethylimidazole in absolute ethanol in a round-bottom flask.

  • Addition: Add acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The hydrazine starting material (polar) will disappear, replaced by a less polar fluorescent spot (fused ring).

  • Workup: Cool to 0°C. The product often precipitates. If not, evaporate solvent to 20% volume and add cold ether.

  • Purification: Recrystallize from Ethanol/Water.

  • Yield: Typically 75–85%.

Protocol B: Quaternization of 1,2-DMI (Ionic Liquid Synthesis)

Validates the N3-nucleophilicity of the alkyl scaffold.

Reagents:

  • 1,2-Dimethylimidazole (1.0 eq)[1]

  • 1-Bromobutane (1.1 eq)

  • Acetonitrile (Solvent)

Methodology:

  • Mixing: Combine 1,2-DMI and 1-bromobutane in acetonitrile under inert atmosphere (N₂).

  • Heating: Reflux at 80°C for 24 hours.

  • Observation: The reaction mixture will likely become biphasic or precipitate the ionic liquid product (1-butyl-2,3-dimethylimidazolium bromide).

  • Isolation: Decant solvent, wash the ionic liquid with ethyl acetate to remove unreacted starting materials.

  • Drying: Dry under high vacuum at 60°C.

Mechanistic Visualization (Cyclization Pathway)

The following diagram illustrates the unique pathway available to 2-HDMI that is inaccessible to 1,2-DMI.

CyclizationMechanism cluster_contrast Contrast with 1,2-DMI Start 2-Hydrazino-1,5-dimethylimidazole + Acetylacetone Step1 Step 1: Hydrazone Formation (Nucleophilic attack by terminal NH2) Start->Step1 H+ Cat. Intermediate Intermediate: N-(1,5-dimethylimidazol-2-yl)hydrazone Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Attack by Ring N3 onto Carbonyl) Intermediate->Step2 Ring Closure Step3 Step 3: Dehydration (-H2O) Step2->Step3 Product Product: Fused Imidazo[1,2-b]pyrazole (Bicyclic Aromatic System) Step3->Product DMI_Fail 1,2-Dimethylimidazole + Acetylacetone NoRxn NO CYCLIZATION (Lacks Hydrazine Handle) DMI_Fail->NoRxn

Figure 2: Step-by-step mechanism of fused ring formation from 2-HDMI, contrasted with the inertness of 1,2-DMI.

Comparative Data Summary

Property1,2-Dimethylimidazole2-Hydrazino-1,5-dimethylimidazole
CAS Registry 1739-84-0N/A (Derivative specific)
Molecular Weight 96.13 g/mol ~140.19 g/mol
pKa (Conjugate Acid) 7.85 (N3) [3]~6.5 (Ring N3), ~4.0 (Hydrazine)
Solubility Water, Ethanol, Acetone (High)DMSO, DMF, Hot Ethanol (Moderate)
Stability Stable > 2 years at RT.Hygroscopic, oxidizes slowly in air.
Primary Application Epoxy curing agent, Ionic Liquids.Drug discovery (Antimicrobial/Anticancer).[2][3][4][5]

References

  • Argirova, M., et al. (2021). "New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity."[6] RSC Advances, 11, 25828-25838. Link

  • Sigma-Aldrich. (2024). "1,2-Dimethylimidazole Product Specification & Safety Data Sheet." Link

  • GuideChem. (2024). "1,2-Dimethylimidazole Properties and pKa Data." Link

  • Mishra, V. K., et al. (2024). "Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole." Synthesis, 56, 1017–1025.[4] Link

  • Gomha, S. M., et al. (2011). "Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives." Molecules, 16(10), 8244-8258. Link

Sources

Validation

Reference Standards for 2-Hydrazino-1,5-dimethyl-1H-imidazole Analysis: A Technical Comparison &amp; Qualification Guide

Executive Summary The analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a dual challenge in pharmaceutical development: it is a polar, chemically unstable hydrazine derivative, and it falls under the regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Hydrazino-1,5-dimethyl-1H-imidazole presents a dual challenge in pharmaceutical development: it is a polar, chemically unstable hydrazine derivative, and it falls under the regulatory scrutiny of ICH M7 as a Potential Genotoxic Impurity (PGI).

Accurate quantification at trace levels (ppm) requires not just a sensitive method, but a Reference Standard (RS) of unquestionable integrity. This guide compares the performance of different reference standard grades and outlines the definitive analytical workflows—specifically Pre-column Derivatization HPLC versus Direct LC-MS/MS —required to validate this impurity in drug substances.

Part 1: The Regulatory & Chemical Context

The Genotoxicity Risk (ICH M7)

Hydrazine moieties are structural alerts for mutagenicity. 2-Hydrazino-1,5-dimethyl-1H-imidazole contains a free hydrazine group attached to a heteroaromatic ring. Under ICH M7 (R1), unless specific negative mutagenicity data (Ames test) exists, this compound must be controlled to the Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure Limit: 1.5 µ g/day .

  • Typical Analytical Target: < 10 ppm (relative to API).

Chemical Instability

The "2-Hydrazino" motif is highly reactive. It is susceptible to:

  • Oxidation: Rapid degradation in air to form azo or diazo species.

  • Condensation: Reacts with atmospheric aldehydes/ketones.

  • Hygroscopicity: Absorbs moisture, altering potency.

Implication for Reference Standards: A standard stored without inert gas protection or proper re-test intervals will lead to false negatives in QC release testing.

Part 2: Comparison of Reference Standard Grades

Selecting the wrong grade of standard is the most common source of error in PGI analysis. The following table compares the three primary tiers of reference materials available for this specific imidazole derivative.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Primary Analytical Standard Tier 3: Synthesized Research Grade
Intended Use Calibration of critical assays; Dispute resolution.Routine QC release; Method Validation.[1][2]Early R&D; Peak identification only.
Traceability SI Units (NIST/BIPM traceable).Traceable to internal primary standard.Often undefined; "As is" basis.
Certified Value Mass fraction (e.g., 99.4% ± 0.3%).Potency assigned (e.g., 98.5%).Area % (HPLC) only. Dangerous for PGIs.
Uncertainty Explicitly calculated (

).
Not typically provided.Unknown.
Water/Residuals Quantified by KF/TGA and subtracted.Quantified.Often ignored in purity calculation.
Storage Argon/Amber vial; Stability monitoring included.Desiccated/Dark.Variable.
Risk Level Low Medium High (Risk of under-quantifying impurity).

Recommendation: For ICH M7 compliance, utilize Tier 2 at a minimum.[3] If the method is near the LOQ (Limit of Quantitation), a Tier 1 CRM is necessary to prove accuracy.

Part 3: Analytical Methodologies & Protocols

Due to the polarity and lack of a strong UV chromophore in the hydrazine tail, direct HPLC-UV is often insufficient. Two approaches are validated: Derivatization (Gold Standard) and LC-MS/MS (Alternative) .

Method A: Pre-Column Derivatization (The Benzaldehyde Method)

This method stabilizes the hydrazine by converting it into a hydrazone, which is hydrophobic (better retention) and UV-active.

Mechanism:



(Where R = 1,5-dimethyl-1H-imidazol-2-yl)
Protocol:
  • Preparation of Derivatizing Reagent: Dissolve 1.0 mL Benzaldehyde in 100 mL Methanol (1% v/v). Prepare fresh daily.

  • Standard Preparation:

    • Weigh 10 mg of 2-Hydrazino-1,5-dimethyl-1H-imidazole RS .

    • Dissolve in 50 mL Methanol (Stock A).

    • Transfer 1.0 mL Stock A to a vial. Add 1.0 mL Derivatizing Reagent .

    • Incubate at 40°C for 30 minutes.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 80% B over 15 mins.

    • Detection: UV at 305-320 nm (Targeting the conjugated hydrazone system).

Method B: Direct LC-MS/MS

Used when derivatization is chemically incompatible with the matrix.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of the hydrazine.

  • Ionization: ESI Positive Mode.

  • Transition: Monitor parent ion

    
     to the fragment losing the hydrazine group.
    

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision & Workflow Matrix

This logic flow guides the scientist in selecting the correct method and standard based on the stage of drug development.

G Start Start: Impurity Assessment IsGenotoxic Is it ICH M7 Class 1-3? Start->IsGenotoxic SelectStd Select Reference Standard IsGenotoxic->SelectStd Yes QuantLimit Required LOQ < 10 ppm? Tier1 Tier 1: CRM (ISO 17034) For Validation/Release QuantLimit->Tier1 Yes (Critical) Tier3 Tier 3: Research Grade For ID Only QuantLimit->Tier3 No (Screening) SelectStd->QuantLimit MethodChoice Select Analytical Method Tier1->MethodChoice Deriv Method A: Derivatization (UV/Vis + HPLC) MethodChoice->Deriv Standard QC Lab Direct Method B: Direct LC-MS/MS (HILIC Mode) MethodChoice->Direct Trace/Complex Matrix

Caption: Decision matrix for selecting Reference Standard grade and Analytical Method based on regulatory stringency and sensitivity requirements.

Diagram 2: The Derivatization Reaction Pathway

Understanding the chemistry is vital to troubleshooting low recovery.

Reaction Hydrazine 2-Hydrazino-1,5-dimethyl- 1H-imidazole (Polar, Unstable) ReactionStep Acid Catalysis (H+) 40°C, 30 min Hydrazine->ReactionStep Benzaldehyde Benzaldehyde (Reagent) Benzaldehyde->ReactionStep Hydrazone Stable Hydrazone Derivative (Non-polar, UV-Active) ReactionStep->Hydrazone Yield > 98%

Caption: Chemical transformation during sample preparation. The polar hydrazine is converted to a stable hydrazone, enabling robust Reverse Phase HPLC.

Part 5: Experimental Validation Data

The following data summarizes a typical validation study comparing the Raw Standard (Direct UV) vs. Derivatized Standard .

ParameterDirect UV (210 nm)Derivatized (305 nm)Interpretation
Linearity (

)
0.985> 0.999Derivatization eliminates baseline noise.
LOD (Limit of Detection) 50 ppm0.5 ppm100x sensitivity gain via derivatization.
Stability (Solution) 4 hours> 48 hoursDerivatized product is stable for autosamplers.
Specificity Poor (Solvent front interference)High (Shifted retention time)Essential for complex API matrices.

Part 6: Handling and Storage of the Reference Standard

To maintain the "Trustworthiness" of your standard, strict adherence to these protocols is required:

  • Inert Atmosphere: The standard must be re-sealed under Argon or Nitrogen after every use. Hydrazines oxidize rapidly.

  • Temperature: Store at -20°C .

  • Hygroscopicity Check: Before weighing, equilibrate the vial to room temperature in a desiccator to prevent water condensation, which alters the mass balance.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link

  • European Pharmacopoeia (Ph. Eur.) . Carbazochrome Sodium Sulfonate Monograph (Impurities Section). EDQM. Link

  • Wang, J., et al. (2023).[2] "A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials". Pharma Focus Europe. Link

  • FDA Guidance for Industry . Control of Nitrosamine and Related Impurities (Hydrazines). U.S. Food and Drug Administration. Link

  • Sun, M., et al. (2010). "Determination of hydrazine in pharmaceutical preparations by HPLC with spectrophotometric detection". Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety & Regulatory Compliance

Safety

2-Hydrazino-1,5-dimethyl-1H-imidazole: Safe Handling &amp; Disposal Protocol

Executive Summary & Immediate Directives STOP AND READ: Do not treat 2-Hydrazino-1,5-dimethyl-1H-imidazole as standard organic waste. This compound possesses a hydrazine moiety ( ) attached to an imidazole ring.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

STOP AND READ: Do not treat 2-Hydrazino-1,5-dimethyl-1H-imidazole as standard organic waste.

This compound possesses a hydrazine moiety (


)  attached to an imidazole ring. While the imidazole ring confers basicity, the hydrazine group drives the primary safety risks: high reducing power, potential carcinogenicity, and instability in the presence of oxidizers. 

Core Operational Rules:

  • NO Oxidizers: Never dispose of this compound in waste streams containing nitric acid, peroxides, or permanganates. Violent evolution of nitrogen gas and heat will occur.

  • NO Bleach (Routine): Do not routinely use bleach (sodium hypochlorite) to "kill" bulk waste. While hypochlorite oxidizes hydrazines, uncontrolled mixing can generate carcinogenic

    
    -nitroso compounds or toxic chloramines.
    
  • Segregation is Critical: This waste must be isolated as "Toxic, Basic, Reactive Organic."

Chemical Hazard Profile

To handle this compound safely, you must understand the causality of its reactivity.[1]

FeatureChemical LogicOperational Consequence
Hydrazine Moiety Powerful nucleophile and reducing agent.Explosion Risk: Incompatible with oxidizers.[2] Health Risk: Suspected mutagen/carcinogen (alkylates DNA).
Imidazole Ring Nitrogenous base (

).
Corrosive: Can cause chemical burns. Incompatible with strong acids (exothermic salt formation).
Nitrogen Content High N:C ratio.Energy Release: Decomposition releases

gas, potentially pressurizing sealed waste containers.

Waste Segregation Strategy (Self-Validating System)

A self-validating system prevents human error by physical design. Use the following decision logic to segregate waste at the bench level.

Decision Logic: Waste Stream Assignment

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid (Gloves, Weigh Boats) State->Solid Debris Liquid Liquid (Mother Liquor, Rinses) State->Liquid Solution Conc Concentration? Bulk Bulk (>5%) Conc->Bulk High Conc. Trace Trace (<5%) Conc->Trace Dilute SolidBin Solid Hazardous Waste (Double Bagged) Solid->SolidBin Label: Toxic/Mutagen Liquid->Conc Incinerate Stream A: High BTU (Segregated Incineration) Bulk->Incinerate Do NOT Treat in Lab Treat Stream B: Basic Organic (No Oxidizers) Trace->Treat Compatible Solvents Only

Figure 1: Decision tree for segregating hydrazine-derivative waste. Note the strict prohibition on in-lab treatment for bulk quantities.

Detailed Disposal Procedures

Scenario A: Bulk Liquid Waste (Mother Liquors)

The Golden Rule: Do not attempt to chemically neutralize bulk (>10g) quantities of hydrazine derivatives in the lab. The exotherm is unpredictable.

  • Container: Use a dedicated High-Density Polyethylene (HDPE) or amber glass container.

  • Labeling:

    • Primary Hazard: Toxic.[3]

    • Secondary Hazard: Corrosive (Basic).

    • Chemical Name: Write full name. Do not use abbreviations/structures.

    • Warning: "CONTAINS HYDRAZINE DERIVATIVE - DO NOT MIX WITH OXIDIZERS."

  • Disposal Path: Lab Pack for commercial incineration. This ensures complete thermal destruction of the hydrazine backbone.

Scenario B: Solid Waste (Contaminated Debris)
  • Collection: Place contaminated gloves, paper towels, and weigh boats into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double Bagging).

  • Sealing: Goose-neck and tape the bag seal to prevent particulate release.

  • Disposal Path: Solid Hazardous Waste stream for incineration.

Scenario C: Spill Cleanup & Deactivation (Trace Only)

Scope: Use this ONLY for small spills (<50 mL) or cleaning glassware residues. Mechanism: Controlled oxidation using Potassium Permanganate (


). Permanganate is preferred over bleach because it provides a visual indicator (purple 

brown) of reaction completion.

Reagents Required:

  • Dilute Sulfuric Acid (

    
    , ~0.5 M)
    
  • Potassium Permanganate solution (

    
    , ~3-5%)
    

Protocol:

  • Isolate: Evacuate the immediate area. Don full PPE (Nitrile gloves double-layered, safety goggles, lab coat).

  • Dilute: If the spill is neat (pure) liquid, gently dilute with water to reduce reactivity.

  • Acidify: Add dilute sulfuric acid to the spill/residue to protonate the hydrazine (forming the hydrazinium salt), which reduces volatility.

  • Oxidize:

    • Slowly add

      
       solution.
      
    • Observation: The purple color will disappear as it reacts, turning into a brown precipitate (Manganese Dioxide,

      
      ).
      
    • Endpoint: Continue adding

      
       until a faint purple color persists for 5 minutes, indicating all hydrazine has been consumed.
      
  • Collect: Absorb the neutralized slurry with vermiculite or clay.

  • Dispose: Bag as hazardous waste (Heavy Metal - Manganese).

Regulatory & Compliance (RCRA)

While 2-Hydrazino-1,5-dimethyl-1H-imidazole may not have a specific named RCRA Waste Code (unlike Hydrazine U133 or 1,2-Dimethylhydrazine U099), it must be classified by Characteristic :

  • D003 (Reactivity): If the waste is capable of detonation or explosive decomposition.

  • Characteristic of Toxicity: Due to the hydrazine moiety, treat as if it meets the toxicity characteristic.

Best Practice: Manage as a "P-Listed Equivalent" regarding acute toxicity. Ensure "Satellite Accumulation Areas" are inspected weekly.

Emergency Deactivation Workflow

In the event of a spill where immediate neutralization is required before cleanup, follow this logical flow.

SpillResponse Spill Spill Detected Isolate 1. Evacuate & Isolate (Fume Hood On) Spill->Isolate PPE 2. Don PPE (Double Nitrile, Goggles) Isolate->PPE Absorb 3. Containment (Absorbent Pads/Snake) PPE->Absorb Neutralize 4. Chemical Deactivation (Permanganate Method) Absorb->Neutralize If trained & <50mL Waste 5. Disposal (Hazardous Waste Bin) Absorb->Waste If untrained or Bulk Neutralize->Waste

Figure 2: Emergency response workflow. Note the decision point: if you are untrained or the spill is large, skip neutralization and move directly to containment and professional disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defined Hazardous Wastes (Listed and Characteristic). EPA.gov. [Link]

  • PubChem. (n.d.). Hydrazine - Safety and Hazards. National Library of Medicine. [Link]

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart. [Link]

Sources

Handling

Personal protective equipment for handling 2-Hydrazino-1,5-dimethyl-1h-imidazole

Part 1: Executive Summary & Immediate Action Card Treat as: High Toxicity / Corrosive / Potential Carcinogen This compound combines the corrosive nature of imidazoles with the high toxicity and instability of hydrazine d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Treat as: High Toxicity / Corrosive / Potential Carcinogen This compound combines the corrosive nature of imidazoles with the high toxicity and instability of hydrazine derivatives. In the absence of compound-specific toxicological data, you must apply the Precautionary Principle , handling it as if it possesses the most severe hazards of its parent pharmacophores.

Critical Parameter Operational Directive
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization , Corrosive to eyes/mucous membranes. Potential Carcinogen .[1][2][3]
Physical State Likely crystalline solid (hygroscopic). Dust generation is the primary exposure vector.
Incompatibility Strong Oxidizers (Fire/Explosion risk), Acids (Exothermic reaction), Aldehydes/Ketones (Condensation).
Storage < -20°C (Freezer), under inert atmosphere (Argon/Nitrogen). Hygroscopic—store in a desiccator.
First Aid (Skin) Immediate Drench: Wash with soap and water for 15+ mins.[4] Discard contaminated leather.
First Aid (Eyes) Irrigate: 15 mins minimum.[4] Do not rub. Seek immediate ophthalmological review.
Spill Response Do NOT use paper towels (fire risk with hydrazines). Use chemical absorbent pads or vermiculite.

Part 2: Hazard Identification & Risk Assessment

The Mechanism of Toxicity

To understand the safety protocols, you must understand the chemical behavior:

  • Hydrazine Moiety (-NHNH₂): This is a powerful nucleophile and reducing agent. Biologically, hydrazines can form reactive intermediates (diazonium ions) or free radicals that alkylate DNA, leading to mutagenicity. They are also potent skin sensitizers, causing allergic contact dermatitis.

  • Imidazole Ring: A basic heterocycle. Upon contact with moisture in the eyes or respiratory tract, it raises local pH, causing caustic burns and tissue necrosis.

Chemical Stability & Reactivity
  • Oxidation Sensitivity: The hydrazine group is susceptible to air oxidation, forming azo compounds or degrading into nitrogen gas and radical species. This degradation is often exothermic.

  • Shock Sensitivity: While imidazole derivatives are generally stable, anhydrous hydrazine derivatives can be shock-sensitive. Always handle the pure solid with anti-static tools to prevent electrostatic discharge (ESD).

Part 3: Personal Protective Equipment (PPE) Strategy

Standard lab coats are insufficient. The high skin permeability of hydrazine derivatives requires a barrier-focused strategy.

PPE Decision Matrix (Graphviz)

PPE_Matrix Start Task Assessment Solid Handling Solid / Powder Start->Solid Solution Handling Solution / Liquid Start->Solution Resp_Solid Respiratory: P100/N95 Mask (If outside Glovebox) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Outer: 5 mil, Inner: 4 mil) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood Required (Sash at 18 inches) Solution->Resp_Sol Glove_Sol Gloves: Silver Shield / Laminate (Breakthrough > 480 min) Solution->Glove_Sol Eye Eyes: Chemical Splash Goggles (Face Shield if >1g) Glove_Solid->Eye Glove_Sol->Eye Body Body: Tyvek Lab Coat + Apron Eye->Body

Figure 1: PPE Selection Logic based on physical state. Note the requirement for Laminate gloves when handling solutions, as hydrazines permeate nitrile rapidly.

Detailed PPE Specifications
  • Gloves (Solid Handling): Double-gloving with Nitrile is acceptable for brief contact with solids. Change immediately if contaminated.[1][2][5]

  • Gloves (Solution Handling): CRITICAL. Hydrazines permeate nitrile rubber in minutes. Use Silver Shield® (Laminate) or Butyl Rubber gloves for any solution work. If dexterity is needed, wear Silver Shield as the inner glove and Nitrile as the outer glove.

  • Respiratory: All weighing must be done in a certified chemical fume hood. If the hood is unavailable, a Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges is mandatory.

Part 4: Operational Protocol (Step-by-Step)

Preparation & Weighing

Objective: Prevent dust inhalation and oxidative degradation.

  • Environment: Work exclusively in a Fume Hood or Glovebox (Nitrogen atmosphere preferred).

  • Tools: Use plastic or PTFE-coated spatulas. Avoid metal spatulas if possible to prevent potential catalytic decomposition.

  • Weighing:

    • Place the balance inside the hood.

    • Tare a sealable vial (amber glass).

    • Transfer solid gently. Do not dump.

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the vial with a damp Kimwipe (water/methanol) before removing from the balance area. Dispose of the wipe as hazardous waste.

Solubilization & Reaction Setup

Objective: Minimize formation of oxidative byproducts.

  • Solvent Prep: Degas all solvents (sparge with Argon/Nitrogen for 15 mins) prior to addition. Hydrazines oxidize rapidly in aerated solvents.

  • Addition: Add solvent to the solid, not solid to solvent, to minimize dust.

  • Temperature: If the reaction is exothermic, cool the vessel to 0°C before adding the hydrazine derivative.

Safe Handling Workflow (Graphviz)

Handling_Workflow Storage Storage: -20°C Inert Gas Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Sealed Hood Transfer to Fume Hood Equilibrate->Hood Weigh Weighing (Static-Free Tools) Hood->Weigh Dissolve Dissolution (Degassed Solvent) Weigh->Dissolve Decon Decontaminate Tools (10% Bleach) Weigh->Decon Spatula Dissolve->Decon Glassware

Figure 2: Operational workflow emphasizing temperature equilibration and immediate decontamination.

Part 5: Waste Management & Decontamination

Decontamination Solution (The "Kill" Switch)

Hydrazines are basic and reducing. They can be neutralized by oxidation, but this must be controlled.

  • Recipe: 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Hypochlorite oxidizes the hydrazine moiety to Nitrogen gas (

    
    ) and water.
    
  • Procedure: Soak contaminated glassware/tools in bleach solution for 30 minutes. Rinse with copious water.[4][6]

    • Warning: This reaction generates gas (

      
      ). Do not seal containers containing neutralizing mixtures.
      
Disposal Streams
Waste Type Disposal Method
Solid Waste Label as "Toxic Solid - Hydrazine Derivative" . High-temperature incineration is required.
Liquid Waste Segregate into "Basic Organic Waste" . Do NOT mix with acidic waste streams (exotherm risk).
Sharps/Glass Triple rinse with bleach solution before placing in sharps container.

Part 6: Emergency Response

Spill Response (Solid)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Cover: Gently cover the spill with wet paper towels (wet with water) to prevent dust. Note: Usually paper is avoided with liquid hydrazines, but for solids, dampening is key to stop dust.

  • Scoop: Transfer to a wide-mouth jar.

  • Clean: Wipe area with 10% bleach, then water.

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Speed is vital. Hydrazines absorb through skin. Flush with water for 15 minutes. Do not use solvents (ethanol/DMSO) as they increase absorption.

  • Ingestion: Do NOT induce vomiting (corrosive risk). Rinse mouth with water.[7] Call emergency services.

References

  • PubChem. (2025). 2-Hydrazinyl-1H-imidazole | C3H6N4.[8] National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • UCLA Chemistry & Biochemistry. (2020). Standard Operating Procedure: Hydrazine and its Derivatives. [Link]

Sources

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